molecular formula C14H8N2 B1171649 Anthriscus cerefolium CAS No. 1338-80-3

Anthriscus cerefolium

カタログ番号: B1171649
CAS番号: 1338-80-3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This product is a methanolic extract derived from the aerial parts of Anthriscus cerefolium (L.) Hoffm., an annual aromatic plant from the Apiaceae family. Sourced from authenticated plant material, the extract is standardized based on its rich profile of phenolic compounds, making it a consistent and reliable reagent for life science research. The extract's primary research value lies in its diverse and potent bioactivities, as demonstrated in modern pharmacological studies. It has shown significant cytotoxic and anti-proliferative effects against glioblastoma (GBM) cell lines, such as A172, inducing morphological changes and decreased proliferation rates, highlighting its potential in neuro-oncology research . Furthermore, it exhibits broad-spectrum antimicrobial activity, effectively inhibiting both free-floating cells and microbial biofilms of pathogens like Staphylococcus aureus and Candida species, which is relevant for studies on co-infections in immunocompromised states . The extract also possesses notable antioxidant properties and acts as an effective enzyme inhibitor, targeting key enzymes like acetylcholinesterase (AChE) and α-amylase, which supports its investigation in metabolic and neurodegenerative disease research . Chemically, the extract is characterized by a high concentration of phenolic acids and flavonoids, as identified through UHPLC-LTQ OrbiTrap MS4 and LC-HRMS/MS analyses . Dominant compounds include various caffeic acid derivatives, with malonyl-1,4-O-dicaffeoylquinic acid being a major constituent . Other identified bioactive components include chlorogenic acid, quercetin derivatives, and apigenin glycosides, which are believed to contribute to its observed mechanisms of action . This detailed chemical profiling ensures researchers can correlate specific phytochemicals with biological activities. WARNING: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

特性

CAS番号

1338-80-3

分子式

C14H8N2

製品の起源

United States

Foundational & Exploratory

Bioactive Compounds in Garden Chervil (Anthriscus cerefolium): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Garden chervil (Anthriscus cerefolium), a culinary herb from the Apiaceae family, is a rich reservoir of diverse bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the key bioactive constituents of A. cerefolium, including phenolic acids, flavonoids, essential oils, and lignans. It presents a detailed summary of the quantitative data available in the current scientific literature, outlines the experimental protocols for the extraction and analysis of these compounds, and visualizes the known and putative biological pathways influenced by these molecules. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic promise of garden chervil.

Introduction

This compound, commonly known as garden chervil or French parsley, has a long history of use in traditional medicine and culinary arts.[1][2] Beyond its delicate, anise-like flavor, modern phytochemical research has revealed a complex chemical profile, indicating a broad spectrum of biological activities. The primary classes of bioactive compounds identified in chervil include phenolic compounds, essential oils, and lignans, each contributing to its potential health benefits.[3][4][5] This guide aims to consolidate the current knowledge on these compounds, providing a technical and in-depth resource for the scientific community.

Major Bioactive Compounds

The bioactive profile of A. cerefolium is diverse, with significant variations influenced by factors such as plant part, geographical origin, and growth stage. The principal categories of bioactive molecules are detailed below.

Phenolic Compounds

Phenolic compounds are a major group of secondary metabolites in garden chervil, contributing significantly to its antioxidant properties.[3][6] Methanolic extracts of the herb have been shown to be particularly rich in these compounds.[3][7]

A noteworthy study identified a total of 72 phenolic compounds in a methanolic extract of A. cerefolium, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being the most dominant.[3][7] Another investigation identified 32 distinct phenolic compounds, further highlighting the chemical richness of this plant.[4][8]

Apiin is the most prominent flavonoid found in garden chervil.[5][9] Other identified flavonoids include luteolin-7-O-glucoside, apigenin 7-O-β-(2″-apiofuranosylglucopyranoside), and apigenin 7-(2″-apiosyl-6″-malonylglucoside).[6][10]

Essential Oils

The aromatic character of chervil is attributed to its essential oil content. The primary constituents of the essential oil are estragole (also known as methyl chavicol) and 1-allyl-2,4-dimethoxybenzene.[9][11] The relative proportions of these compounds can vary depending on the developmental stage of the plant.[11] Other components found in the essential oil include undecane and β-pinene.[12]

Lignans

Deoxypodophyllotoxin stands out as a major lignan in A. cerefolium, and it can be found in both the shoots and roots of the plant.[5][9] This compound is of particular interest due to its documented biological activities.[1]

Other Bioactive Compounds

In addition to the major classes mentioned above, garden chervil also contains other bioactive molecules such as polyacetylenes, including falcarindiol-3-acetate, which has been reported for its potential biological effects.[13]

Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the major bioactive compounds found in this compound.

Table 1: Phenolic Content in this compound

Compound ClassAnalytical MethodPlant PartValueReference
Total PhenolicsFolin-CiocalteuAerial Parts (Dry Matter)1260 mg GAE/100g[6]
Total PhenolicsFolin-CiocalteuMethanolic Extract76.7 mg GAE/L[14][15]

Table 2: Essential Oil Composition of this compound

CompoundPlant PartRelative Percentage (%)Reference
Estragole (Methyl Chavicol)Aerial PartsVaries, can be the dominant compound[11]
1-allyl-2,4-dimethoxybenzeneAerial PartsVaries, can be the dominant compound[11]
Estragole (Methyl Chavicol)Shoots (Wild, Turkey)83.10[12]
1-allyl-2,4-dimethoxybenzeneShoots (Wild, Turkey)15.15[12]
UndecaneShoots (Wild, Turkey)1.75[12]
β-pineneShoots (Wild, Turkey)<0.01[12]

Table 3: Essential Oil Yield from this compound

Plant PartConditionYield (%)Reference
HerbFresh0.3[16]
Seeds-0.9[16]

Experimental Protocols

This section details the methodologies employed for the extraction and analysis of bioactive compounds from A. cerefolium.

Extraction of Phenolic Compounds

A common method for the extraction of phenolic compounds involves the use of methanol. The general workflow is as follows:

G cluster_extraction Extraction Workflow A Dried Plant Material B Maceration with Methanol A->B C Filtration B->C D Evaporation of Solvent C->D E Crude Methanolic Extract D->E

Extraction of Phenolic Compounds.

Protocol:

  • Sample Preparation: Aerial parts of A. cerefolium are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for a specified period (e.g., 24 hours), often with occasional shaking.

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The methanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude methanolic extract.

Analysis of Phenolic Compounds by LC-HRMS/MS

High-performance liquid chromatography coupled with high-resolution mass spectrometry is a powerful technique for the identification and quantification of phenolic compounds.

G cluster_analysis LC-HRMS/MS Analysis Workflow A Methanolic Extract B Injection into HPLC A->B C Chromatographic Separation (e.g., C18 column) B->C D Ionization (e.g., ESI) C->D E Mass Analysis (e.g., Orbitrap) D->E F Data Acquisition and Processing E->F

LC-HRMS/MS Analysis of Phenolics.

Protocol:

  • Sample Preparation: The crude methanolic extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.22 µm) prior to injection.

  • Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with an acid modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer. High-resolution mass spectra and fragmentation patterns (MS/MS) are acquired to identify the compounds by comparing the data with databases and reference standards.[3]

Extraction and Analysis of Essential Oils

Hydrodistillation is the standard method for extracting essential oils from plant material, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_workflow Essential Oil Extraction and Analysis A Fresh or Dried Plant Material B Hydrodistillation (Clevenger-type apparatus) A->B C Separation of Oil and Water B->C D Drying of Essential Oil (e.g., with anhydrous sodium sulfate) C->D E GC-MS Analysis D->E

Essential Oil Extraction and Analysis Workflow.

Protocol:

  • Hydrodistillation: The plant material is placed in a flask with water and heated. The steam carries the volatile essential oils, which are then condensed and collected in a Clevenger-type apparatus.

  • GC-MS Analysis: The collected essential oil is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The compounds are separated based on their volatility and then identified by their mass spectra.

Biological Activities and Signaling Pathways

The bioactive compounds in this compound have been associated with a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[3][7]

Antioxidant Activity

The phenolic compounds in chervil are potent antioxidants. Their mechanism of action primarily involves the scavenging of free radicals, thereby protecting cells from oxidative damage.

G cluster_antioxidant Antioxidant Mechanism PC Phenolic Compound ROS Reactive Oxygen Species PC->ROS Scavenges Cell Cellular Components (DNA, proteins, lipids) ROS->Cell Attacks Damage Oxidative Damage Cell->Damage Leads to

Antioxidant Mechanism of Phenolic Compounds.

Anti-inflammatory and Anti-tumor Activities

KEGG pathway analysis has suggested that certain phenolic compounds in A. cerefolium may be linked to its anti-inflammatory and anti-tumor activities.[3][7] Deoxypodophyllotoxin, a lignan present in chervil, has been shown to possess anti-proliferative and antitumor effects.[1] The proposed mechanism for some lignans involves the inhibition of signaling pathways crucial for cell proliferation and survival.

G cluster_pathway Putative Anti-Proliferative Signaling Pathway DPT Deoxypodophyllotoxin Receptor Cell Surface Receptor DPT->Receptor Inhibits Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation

Putative Anti-Proliferative Signaling Pathway.

Conclusion and Future Directions

Garden chervil (this compound) is a promising source of bioactive compounds with significant therapeutic potential. This guide has summarized the current knowledge on its key chemical constituents, provided quantitative data, and detailed the experimental methodologies for their study. The identified phenolic acids, flavonoids, essential oils, and lignans exhibit a range of biological activities that warrant further investigation.

Future research should focus on:

  • Comprehensive quantitative analysis: More studies are needed to quantify the full spectrum of bioactive compounds in chervil from diverse geographical locations and under different cultivation conditions.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which chervil's bioactive compounds exert their effects is crucial for their development as therapeutic agents.

  • In vivo and clinical studies: While in vitro studies have shown promising results, further research in animal models and human clinical trials is necessary to validate the therapeutic efficacy and safety of A. cerefolium extracts and their isolated compounds.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and application of the bioactive compounds from garden chervil.

References

An In-depth Technical Guide to the Ethnobotany and Traditional Medicinal Uses of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthriscus cerefolium (L.) Hoffm., commonly known as chervil, is an aromatic annual herb belonging to the Apiaceae family. Native to the Caucasus region, it has naturalized across Europe and North America.[1] For millennia, chervil has been utilized not only as a culinary herb but also as a staple in traditional medicine.[2][3] This technical guide provides a comprehensive overview of the ethnobotanical and traditional medicinal uses of this compound, its phytochemical composition, and the scientific basis for its reported pharmacological activities. Detailed experimental protocols for phytochemical analysis and bioassays are provided, alongside visualizations of key signaling pathways modulated by its bioactive compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant.

Traditional Medicinal Uses and Ethnobotany

Historically, this compound has been employed in various traditional medicine systems to treat a wide range of ailments.[2][4] The fresh leaves and juice are the most commonly utilized parts.[4] Traditional preparations often involve infusions, decoctions, and poultices. While specific quantitative data on dosages in traditional use is not well-documented in scientific literature, general methods for preparing infusions and decoctions are commonly applied.

Table 2.1: Traditional Medicinal Uses of this compound

Medical ConditionTraditional Use and PreparationSupporting Citations
Digestive Ailments Used as a digestive aid to settle the stomach. An infusion of fresh leaves is commonly prepared.[4]
Diuretic Employed to promote urination and for conditions like dropsy, kidney, and bladder disorders. The juice or an infusion of the plant is used.[2][4]
Expectorant Facilitates the secretion of mucus from the respiratory tract.[2]
Skin Conditions The juice is used for chronic skin ailments. Bruised leaves are applied as a poultice to slow-healing wounds. An infusion of fresh leaves is used as a skin lotion and cleanser.[4]
Arthritis and Gout A warm poultice of the bruised leaves is applied to painful joints. The juice is also used internally for arthritis.[4]
Eye Inflammation An infusion of the fresh leaves is used as an eyewash for sore or inflamed eyes.[2][2]
General Tonic Considered a "spring tonic" for cleansing the liver and kidneys.[4][4]
Other Uses Used for poor memory, mental depression, menstrual cramps, and to stop hiccups by chewing fresh leaves.[4][4]

Phytochemical Composition

This compound is a rich source of various bioactive phytochemicals, including phenolic compounds, flavonoids, and volatile oils.[5][6] Recent studies utilizing advanced analytical techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) have identified a wide array of compounds.[3][5]

Table 3.1: Key Phytochemicals Identified in this compound

Compound ClassSpecific CompoundsPlant PartSupporting Citations
Phenolic Acids Malonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, Dihydroxybenzoyl hexosideAerial parts[3][5]
Flavonoids Apiin, Apigenin 7-(2″-apiosyl-6″-malonylglucoside), Quercetin, RutinLeaves, Aerial parts[2][3][6]
Lignans DeoxypodophyllotoxinNot specified[2]
Volatile Oils Estragole (methyl chavicol), 1-allyl-2,4-dimethoxybenzene, UndecaneLeaves, Seeds[7][8]

Table 3.2: Quantitative Phytochemical Analysis of this compound

Phytochemical MetricValuePlant PartMethodSupporting Citations
Total Phenolic Content 1260 mg GAE/100g DMNot specifiedFolin-Ciocalteu[6]
Total Flavonoid Content 11.36±0.98 to 30.76±1.15 mg QE/g DWNot specifiedAluminum chloride colorimetric assay[9]
Antiradical Potential 50 ± 5 mg TEAC/100gNot specifiedNot specified[6]

GAE: Gallic Acid Equivalents; DM: Dry Matter; QE: Quercetin Equivalents; DW: Dry Weight; TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

This section provides detailed methodologies for the phytochemical analysis and bioactivity screening of this compound extracts.

Protocol for Quantification of Total Phenolic and Flavonoid Content

4.1.1 Plant Material and Extraction

  • Obtain fresh aerial parts of this compound.

  • Air-dry the plant material in the shade at room temperature.

  • Grind the dried plant material into a fine powder.

  • Extract the powdered plant material (10 g) with 75 mL of 95% (v/v) ethanol at 40°C for 10 minutes. Repeat the extraction three times.[10]

  • Combine the extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.[10]

4.1.2 Determination of Total Phenolic Content (TPC) This protocol is adapted from the Folin-Ciocalteu method.[10][11]

  • Prepare a stock solution of the plant extract in methanol.

  • To a test tube, add 0.5 mL of the extract solution, 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water), and 2 mL of 7.5% (w/v) sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 765 nm using a spectrophotometer against a blank containing methanol instead of the extract.

  • Prepare a standard curve using gallic acid (5–500 mg/L).[10]

  • Express the total phenolic content as mg of gallic acid equivalents per gram of dry weight of the extract (mg GAE/g DW).

4.1.3 Determination of Total Flavonoid Content (TFC) This protocol is based on the aluminum chloride colorimetric method.[12]

  • Prepare a stock solution of the plant extract in methanol.

  • To a test tube, add 1 mL of the extract solution, 4 mL of distilled water, and 0.3 mL of 5% sodium nitrite.

  • After 5 minutes, add 0.3 mL of 10% aluminum chloride.

  • After another 6 minutes, add 2 mL of 1 M sodium hydroxide.

  • Make up the final volume to 10 mL with distilled water and mix thoroughly.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 510 nm against a blank.

  • Prepare a standard curve using quercetin or catechin.

  • Express the total flavonoid content as mg of quercetin (or catechin) equivalents per gram of dry weight of the extract (mg QE/g DW or mg CE/g DW).

Protocol for In Vitro Antioxidant Activity Assays

4.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the plant extract in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each extract concentration.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

Protocol for Antimicrobial Susceptibility Testing

4.3.1 Agar Disc Diffusion Method

  • Prepare Mueller-Hinton agar (MHA) plates.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Evenly swab the surface of the MHA plates with the microbial suspension.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the plant extract.

  • Place the impregnated discs on the surface of the inoculated MHA plates.

  • A disc impregnated with the solvent used for extraction serves as a negative control, and a standard antibiotic disc serves as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Visualization of Signaling Pathways

The bioactive compounds present in this compound, such as apigenin and deoxypodophyllotoxin, have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis.

Inhibition of NF-κB Signaling Pathway by Apigenin

Apigenin, a flavonoid found in this compound, has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[13] The diagram below illustrates the proposed mechanism of action.

NFkB_Inhibition_by_Apigenin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Proteasome->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription Apigenin Apigenin Apigenin->IKK_complex Inhibits Activation NFkB_n->Inflammatory_Genes Binds to DNA

Caption: Apigenin inhibits the NF-κB pathway by preventing IKK activation.

Induction of Apoptosis by Deoxypodophyllotoxin

Deoxypodophyllotoxin, a lignan identified in the Apiaceae family, has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2][5]

Apoptosis_Induction_by_DPT cluster_mitochondrion Mitochondrial Events DPT Deoxypodophyllotoxin ROS ↑ ROS Production DPT->ROS Bax ↑ Bax DPT->Bax Bcl2 ↓ Bcl-2 DPT->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Deoxypodophyllotoxin induces apoptosis via the intrinsic pathway.

Conclusion

This compound possesses a rich history of traditional medicinal use, which is increasingly being substantiated by modern scientific research. Its diverse phytochemical profile, rich in phenolic compounds and flavonoids, underpins its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. The detailed protocols provided in this guide offer a framework for the continued investigation of this promising medicinal plant. The elucidation of the mechanisms of action of its bioactive constituents, such as the modulation of the NF-κB and apoptotic pathways, opens avenues for the development of novel therapeutics. Further research, particularly in the area of quantitative ethnobotany and in vivo efficacy studies, is warranted to fully realize the therapeutic potential of this compound.

References

The Volatile Profile of Anthriscus cerefolium: A Technical Guide to its Essential Oil Composition and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of essential oil derived from Anthriscus cerefolium, commonly known as chervil. It details the methodologies for its extraction and analysis and explores the molecular pathways through which its principal constituents exert their biological effects.

Chemical Composition of this compound Essential Oil

The essential oil of this compound is a complex mixture of volatile compounds, primarily phenylpropanoids and monoterpenes. The quantitative composition can vary significantly based on factors such as geographical origin, the developmental stage of the plant, and the extraction method employed. However, a consistent profile of major constituents has been identified across numerous studies.

The dominant compounds are typically methyl chavicol (also known as estragole) and 1-allyl-2,4-dimethoxybenzene.[1][2] Their relative concentrations are influenced by the plant's life cycle; for instance, oils from young, flowering plants tend to have a higher proportion of estragole.[1][2] In some cases, estragole has been found to constitute up to 95% of the essential oil from the fruits.[1] Other notable components, though usually present in smaller quantities, include undecane and β-pinene.

The following tables summarize the quantitative data from various studies, showcasing the variability in the chemical profile of this compound essential oil.

Table 1: Major Chemical Constituents of this compound Essential Oil from Various Studies

ConstituentConcentration Range (%)Plant PartGeographic OriginReference
Methyl Chavicol (Estragole)21.1 - 95.0Aerial parts, FruitsTurkey, Hungary, Austria, Iran[1][2][3][4]
1-Allyl-2,4-dimethoxybenzene15.15 - 57.4Aerial partsTurkey, Hungary[3]
Undecane1.75 (approx. 95% of oil with the other two major components)Aerial partsHungary
β-Pinene<0.01Aerial partsTurkey
Caryophyllene16.9Not specifiedTurkey
δ-Cadinene16.4Not specifiedTurkey
trans-Pinocarveol12.5Not specifiedTurkey
Spathulenol7.5Not specifiedTurkey
Caryophyllene Oxide6.8Not specifiedTurkey

Table 2: Comparative Analysis of Major Constituents based on Extraction Method

ConstituentHydrodistillation (%)Supercritical Fluid Extraction (SFE) (%)Reference
Methyl Chavicol (Estragole)80.021.1[3]
1-Allyl-2,4-dimethoxybenzene16.057.4[3]

Experimental Protocols

The characterization of this compound essential oil composition relies on standardized extraction and analytical techniques.

Essential Oil Extraction

2.1.1. Hydrodistillation

This is the most common method for extracting essential oils from this compound.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • The plant material (e.g., aerial parts) is placed in a flask with a sufficient volume of water.

    • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

    • The condensed mixture of water and essential oil is collected in a separator, where the oil, being less dense than water, forms a layer on top.

    • The essential oil is then physically separated from the water.

2.1.2. Supercritical Fluid Extraction (SFE)

This method offers an alternative to hydrodistillation and can yield an essential oil with a different chemical profile.

  • Apparatus: A supercritical fluid extraction system.

  • Supercritical Fluid: Carbon dioxide (CO2) is commonly used due to its moderate critical temperature and pressure, non-toxicity, and non-flammability.

  • Procedure:

    • The plant material is placed in an extraction vessel.

    • Supercritical CO2 is passed through the plant material, where it acts as a solvent, dissolving the essential oil components.

    • The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and release the extracted oil.

    • This method avoids the use of high temperatures, which can potentially degrade some of the more sensitive aromatic compounds.[3]

Chemical Analysis

2.2.1. Gas Chromatography (GC)

GC is used to separate the individual components of the essential oil.

  • Principle: The volatile compounds are vaporized and passed through a long, coiled column. Different components travel through the column at different rates depending on their chemical properties and interaction with the stationary phase of the column, leading to their separation.

  • Typical Parameters:

    • Column: A capillary column with a non-polar or semi-polar stationary phase is often used.

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

    • Temperature Program: The oven temperature is gradually increased to elute compounds with different boiling points.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify the separated components.

  • Principle: As each component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound, which acts as a chemical "fingerprint."

  • Identification: The mass spectra of the unknown components are compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention indices of the compounds are also used to confirm their identity.

Signaling Pathways and Biological Activities

The biological activities of this compound essential oil, particularly its anti-inflammatory and antioxidant effects, are largely attributed to its major constituent, estragole.[5] Recent research has begun to elucidate the molecular mechanisms underlying these effects.

Anti-inflammatory and Antioxidant Signaling Pathways of Estragole

Estragole has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.[5] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, estragole exhibits its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Simultaneously, it enhances the cellular antioxidant response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5]

The diagram below illustrates the dual action of estragole on these interconnected pathways.

Estragole_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK NFkB NF-κB (p65/p50) ERK->NFkB JNK->NFkB p38->NFkB IkB IκBα IKK->IkB P IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto inhibition Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Estragole_cyto Estragole Estragole_cyto->ERK inhibition Estragole_cyto->JNK inhibition Estragole_cyto->p38 inhibition Estragole_cyto->IKK inhibition Estragole_cyto->Keap1 inhibition ROS ROS Estragole_cyto->ROS scavenging Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes transcription ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes transcription Antioxidant_Genes->ROS inhibition

Caption: Dual regulatory action of Estragole.

This diagram illustrates that estragole inhibits the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38) and the IKK complex in the NF-κB pathway. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[1] Concurrently, estragole inhibits Keap1, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[2] This dual action of suppressing pro-inflammatory pathways while enhancing antioxidant defenses highlights the therapeutic potential of estragole and, by extension, this compound essential oil.

Conclusion

This compound essential oil possesses a distinct chemical profile dominated by estragole and 1-allyl-2,4-dimethoxybenzene. The elucidation of the molecular mechanisms of its major constituent, estragole, reveals a sophisticated interplay with key cellular signaling pathways involved in inflammation and oxidative stress. This detailed understanding of its chemical composition and biological activity provides a solid foundation for further research into its potential applications in drug development and therapy, particularly for inflammatory and oxidative stress-related conditions. Further investigation into the specific signaling pathways affected by other components of the essential oil, such as 1-allyl-2,4-dimethoxybenzene, is warranted to fully comprehend its therapeutic potential.

References

Phenolic Constituents of Anthriscus cerefolium (Chervil) Leaves and Stems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenolic constituents found in the leaves and stems of Anthriscus cerefolium (chervil). It details the quantitative distribution of these compounds, outlines the experimental protocols for their analysis, and explores the associated biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Quantitative Analysis of Phenolic Constituents

This compound is a rich source of phenolic compounds, primarily concentrated in its leaves. The total phenolic content and the concentrations of specific compounds can vary depending on factors such as plant variety, growing conditions, and the extraction method used.

Table 1: Total Phenolic and Flavonoid Content in this compound
Plant PartTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Leaves170.26.4[1]
Leaves1260 (GAE/100g DM)-[2]
Methanolic Extract (Flowering Stage)76.7 (mg GAE/L)-[3][4][5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight; DM: Dry Matter

Table 2: Major Identified Phenolic Compounds in this compound
CompoundPlant PartMethod of IdentificationKey FindingsReference
Malonyl-1,4-O-dicaffeoylquinic acidAerial PartsLC-HRMS/MSDominating phenolic compound in the extract.[6]
3,5-O-dicaffeoylquinic acidAerial PartsLC-HRMS/MSOne of the major identified phenolic compounds.[6]
1,3-dicaffeoyl-5-malonyl-δ-quinideLeaves1D- and 2D NMR, HR-MSA novel bicyclic lactone identified as a major phenolic constituent.[2]
Apiin (Apigenin 7-O-apiosylglucoside)LeavesHPLCIdentified as the main flavonoid.[2]
Apigenin 7-(2″-apiosyl-6″-malonylglucoside)Leaves-A known flavone present in the plant.[2]
Phenolic Acids and Flavonoids (32 compounds)HerbaUHPLC-LTQ OrbiTrap MS4Comprehensive profiling of the methanolic extract.[7]
Caffeoylquinic acid derivativesGeneralLC-MSCommonly found phenolic acids in the plant.[8]

Experimental Protocols

This section details the methodologies employed for the extraction, identification, and quantification of phenolic constituents from this compound.

Extraction of Phenolic Compounds

A generalized workflow for the extraction of phenolic compounds from A. cerefolium is presented below. Methanolic extraction is a commonly employed method.

ExtractionWorkflow PlantMaterial Dried and powdered A. cerefolium leaves/stems Extraction Maceration with methanol (e.g., 80%) at room temperature PlantMaterial->Extraction Filtration Filtration to separate the extract from solid residue Extraction->Filtration Concentration Evaporation of the solvent under reduced pressure (e.g., rotary evaporator) Filtration->Concentration CrudeExtract Crude Phenolic Extract Concentration->CrudeExtract Fractionation Optional: Liquid-liquid fractionation with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) CrudeExtract->Fractionation PurifiedFractions Purified Fractions for Analysis Fractionation->PurifiedFractions

Caption: General workflow for the extraction of phenolic compounds.

Detailed Protocol for Methanolic Extraction:

  • Sample Preparation: Air-dry fresh leaves and stems of A. cerefolium at room temperature until a constant weight is achieved. Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction: Macerate the powdered plant material with 80% methanol in a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.

  • Storage: Store the dried extract at -20°C for further analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

The Folin-Ciocalteu method is a widely used spectrophotometric assay for the determination of total phenolic content.

Protocol:

  • Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution (7.5% w/v).

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations (e.g., 0-100 µg/mL).

  • Sample Preparation: Dissolve the crude extract in methanol to a known concentration.

  • Assay:

    • To 0.5 mL of the extract or standard solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • After 5 minutes, add 2 mL of 7.5% sodium carbonate solution.

    • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Measurement: Measure the absorbance of the solutions at 765 nm using a spectrophotometer.

  • Calculation: Calculate the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[3][4][5]

Identification and Quantification of Individual Phenolic Compounds (UPLC-DAD-ESI/MS)

Ultra-performance liquid chromatography coupled with a diode-array detector and electrospray ionization mass spectrometry is a powerful technique for the separation, identification, and quantification of individual phenolic compounds.

UPLC_Workflow Sample Phenolic Extract Solution UPLC UPLC System (e.g., C18 column) Sample->UPLC Separation Gradient Elution with Mobile Phase (e.g., water with formic acid and acetonitrile) UPLC->Separation DAD Diode-Array Detector (UV-Vis Spectra Acquisition) Separation->DAD ESI_MS Electrospray Ionization Mass Spectrometer (Mass Spectra Acquisition) Separation->ESI_MS DataAnalysis Data Analysis (Peak identification and quantification) DAD->DataAnalysis ESI_MS->DataAnalysis

Caption: Workflow for UPLC-DAD-ESI/MS analysis of phenolic compounds.

Typical UPLC-MS/MS Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.[9]

  • Mobile Phase: A gradient elution with two solvents is typically employed:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[10]

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is often used.[10]

  • Injection Volume: Typically 5-10 µL.

  • DAD Detection: Wavelengths are monitored between 200 and 400 nm to detect different classes of phenolic compounds.

  • ESI-MS/MS Detection: The mass spectrometer is operated in negative ion mode for the analysis of phenolic acids and flavonoids. Multiple Reaction Monitoring (MRM) mode is used for quantification of specific compounds.[9]

Signaling Pathways and Biological Activities

The phenolic constituents of this compound have been associated with various biological activities, including antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Antioxidant Activity

Phenolic compounds, such as caffeoylquinic acid derivatives and flavonoids, are potent antioxidants that can neutralize free radicals and reduce oxidative stress.

Anti-inflammatory Signaling Pathways

Apiin , a major flavonoid in chervil, and caffeoylquinic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK.

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_phenolics Phenolic Compounds (Apiin, Caffeoylquinic Acids) Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates MAPK MAPK Pathway Activation (ERK, JNK, p38) Stimulus->MAPK Activates Phenolics Phenolics Phenolics->IKK Inhibits Phenolics->MAPK Inhibits NFkB_Activation NF-κB Activation (p65/p50 translocation to nucleus) IKK->NFkB_Activation Leads to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Results in MAPK->Gene_Expression Induces

Caption: Inhibition of pro-inflammatory signaling pathways by phenolic compounds.

Mechanism of Action:

  • NF-κB Pathway: Inflammatory stimuli activate the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the nuclear factor-kappa B (NF-κB) dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][11] Apiin and other flavonoids can inhibit IKK activation, thereby preventing NF-κB activation and reducing inflammation.[11]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are activated by various inflammatory signals and play a crucial role in regulating the expression of inflammatory mediators. Caffeoylquinic acids and other phenolic compounds can suppress the phosphorylation and activation of MAPKs, leading to a reduction in the inflammatory response.[12]

Modulation of Metabolic Pathways

Certain caffeoylquinic acid derivatives have been shown to influence metabolic pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.

AMPK_Pathway Caffeoylquinic_Acids Caffeoylquinic Acid Derivatives LKB1_SIRT1 LKB1 / SIRT1 Caffeoylquinic_Acids->LKB1_SIRT1 Activates AMPK AMPK Activation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis Decreased Lipogenesis (Inhibition of SREBP-1c and FAS) AMPK->Lipogenesis Inhibits Mitochondrial_Function Improved Mitochondrial Function AMPK->Mitochondrial_Function Enhances LKB1_SIRT1->AMPK Activates

References

A Technical Guide to Lignans and Flavonoids in Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified lignans and flavonoids in Anthriscus cerefolium (chervil). It details the primary compounds, their quantitative analysis where available, experimental protocols for their extraction and identification, and the signaling pathways they are known to modulate. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Identified Lignans and Flavonoids

This compound is a source of various bioactive compounds, with lignans and flavonoids being of significant interest due to their potential pharmacological activities. The primary lignan identified is deoxypodophyllotoxin, predominantly found in the roots. The leaves are rich in flavonoids, with apiin being the most abundant.

Lignans

Deoxypodophyllotoxin is the major lignan reported in this compound.[1] While extensive quantitative data for this compound in A. cerefolium is limited in the current literature, studies on the closely related species, Anthriscus sylvestris, provide valuable insights into its potential concentration.

Table 1: Major Lignan Identified in Anthriscus Species

CompoundPlant PartReported Concentration (in A. sylvestris)
DeoxypodophyllotoxinRootsUp to 0.15% w/w (dry weight)[2]
DeoxypodophyllotoxinAerial PartsUp to 0.03% w/w (dry weight)

Note: The quantitative data is from A. sylvestris and should be considered as an estimate for A. cerefolium pending further specific studies.

Flavonoids

The leaves of this compound are a rich source of flavonoids. Apiin (apigenin-7-O-apiosylglucoside) is the predominant flavonoid.[1] Other identified flavonoids include luteolin 7-O-β-glucopyranoside and apigenin 7-O-β-(2″-apiofuranosyl-6″-malonylglucopyranoside).[3] A comprehensive analysis of a methanolic extract of the herb identified 32 distinct phenolic compounds, highlighting the chemical diversity of this plant.[4] The total phenolic content of chervil has been reported to be approximately 1260 mg of gallic acid equivalents (GAE) per 100g of dry matter.[3]

Table 2: Major Flavonoids Identified in this compound

CompoundAglyconeGlycoside StructurePlant Part
ApiinApigenin7-O-apiosylglucosideHerb[1]
Luteolin 7-O-β-glucopyranosideLuteolin7-O-β-glucopyranosideHerb[3]
Apigenin 7-O-β-(2″-apiofuranosyl-6″-malonylglucopyranoside)Apigenin7-O-β-(2″-apiofuranosyl-6″-malonylglucopyranoside)Herb[3]

Experimental Protocols

The following sections detail generalized methodologies for the extraction and analysis of lignans and flavonoids from this compound, based on established scientific protocols for these compounds in the Apiaceae family.

Lignan Extraction and Analysis

2.1.1. Extraction

A common method for lignan extraction involves solvent extraction, with advanced techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) offering improved efficiency.

  • Conventional Solvent Extraction:

    • Air-dry or lyophilize the plant material (roots are the preferred source for deoxypodophyllotoxin).

    • Grind the dried material into a fine powder.

    • Macerate the powder in a solvent such as 70-100% methanol or ethanol.[5] The solvent-to-sample ratio is typically 10:1 (v/w).

    • Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Ultrasound-Assisted Extraction (UAE):

    • Combine the powdered plant material with a suitable solvent (e.g., methanol) in an extraction vessel.

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves (e.g., 250 W) for a shorter duration (e.g., 5-30 minutes) compared to conventional methods.[6][7]

    • Filter and concentrate the extract as described above. UAE can significantly reduce extraction time and improve yield.[7]

  • Supercritical Fluid Extraction (SFE):

    • Use supercritical carbon dioxide as the extraction solvent.

    • This method is environmentally friendly and can yield high-purity extracts.[8] It has been shown to extract 75-80% of the total deoxypodophyllotoxin content from A. sylvestris roots.[8]

2.1.2. GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of lignans. A notable advantage for the analysis of lignans in Anthriscus species is that it can be performed without derivatization.

  • Sample Preparation: Dissolve the dried extract in a suitable solvent like methanol.

  • GC Conditions:

    • Column: Apolar WCOT fused silica column (e.g., CP-Sil 5 CB).

    • Temperature Program: Start at 150°C and ramp up to 320°C at a rate of 15°C/min.

    • Injector Temperature: 260°C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Detection: Scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Flavonoid Extraction and Analysis

2.2.1. Extraction

Microwave-assisted extraction (MAE) is an efficient method for extracting flavonoids from plant materials.

  • Microwave-Assisted Extraction (MAE):

    • Mix the powdered herb with an appropriate solvent, such as 60-80% aqueous ethanol.[9][10]

    • Place the mixture in a microwave extraction system.

    • Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 2-10 minutes).[9][10]

    • Factors such as solvent concentration, microwave power, and extraction time should be optimized for maximum yield.[9][11][12]

    • After extraction, filter and concentrate the extract.

2.2.2. HPLC-DAD Analysis

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a standard method for the analysis of flavonoids.

  • Sample Preparation: Dissolve the concentrated extract in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Diode-array detector scanning a range of wavelengths (e.g., 200-400 nm) to capture the characteristic UV-Vis spectra of different flavonoids.

    • Quantification: Use external standards of known flavonoids (e.g., apiin, luteolin-7-O-glucoside) to create calibration curves for quantification.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of this compound.

G cluster_lignan Lignan Analysis cluster_flavonoid Flavonoid Analysis l_plant Plant Material (Roots) l_extraction Extraction (UAE/SFE) l_plant->l_extraction l_analysis GC-MS Analysis l_extraction->l_analysis l_id Deoxypodophyllotoxin Identification & Quantification l_analysis->l_id f_plant Plant Material (Leaves) f_extraction Extraction (MAE) f_plant->f_extraction f_analysis HPLC-DAD Analysis f_extraction->f_analysis f_id Apiin & other Flavonoids Identification & Quantification f_analysis->f_id

Caption: General workflow for lignan and flavonoid analysis.

Signaling Pathways

The identified compounds from this compound have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

3.2.1. Deoxypodophyllotoxin Signaling Pathway

Deoxypodophyllotoxin has been demonstrated to exert its anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and MET signaling pathways.[13][14][15][16] This inhibition leads to the downregulation of downstream effectors such as AKT and ERK, ultimately inducing apoptosis in cancer cells.

G DPT Deoxypodophyllotoxin EGFR EGFR DPT->EGFR MET MET DPT->MET PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK MET->PI3K MET->ERK AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis ERK->Apoptosis

Caption: Deoxypodophyllotoxin inhibits EGFR and MET signaling.

3.2.2. Apigenin (Apiin Aglycone) Signaling Pathway

Apigenin, the aglycone of apiin, is known for its anti-inflammatory properties, which are mediated through the inhibition of the NF-κB signaling pathway.[17][18][19][20] By preventing the activation of NF-κB, apigenin can suppress the expression of pro-inflammatory genes.

G Apigenin Apigenin IKK IKK Apigenin->IKK Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation translocation

Caption: Apigenin inhibits the NF-κB inflammatory pathway.

Conclusion

This compound is a valuable source of the lignan deoxypodophyllotoxin and a variety of flavonoids, most notably apiin. These compounds exhibit significant biological activities, including anticancer and anti-inflammatory effects, through the modulation of key cellular signaling pathways. This guide provides a foundational understanding of the phytochemical profile of A. cerefolium and offers standardized methodologies for further research and development. The detailed protocols and pathway diagrams serve as a practical resource for scientists aiming to explore the therapeutic potential of this plant. Further quantitative studies on A. cerefolium are warranted to fully elucidate the concentrations of its bioactive constituents.

References

An In-depth Technical Guide to the Antioxidant Properties of Anthriscus cerefolium (Chervil) Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally used as a culinary herb, recent scientific investigations have focused on its potential medicinal properties, particularly its antioxidant capacity. This technical guide provides a comprehensive overview of the antioxidant properties of this compound extract, detailing the experimental protocols used for its evaluation and summarizing the key quantitative findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antioxidant agents from natural sources.

The antioxidant activity of this compound is primarily attributed to its rich phytochemical composition, which includes a variety of phenolic compounds. These compounds, such as flavonoids and phenolic acids, are known to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide will delve into the scientific evidence supporting the antioxidant potential of chervil extract and provide detailed methodologies for its investigation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound extracts has been quantified using various in vitro assays. The following table summarizes the key findings from different studies, providing a comparative overview of the total phenolic content and radical scavenging activities of various extracts. It is important to note that the antioxidant activity can vary depending on the plant part used, the extraction solvent, and the specific assay employed.

Extract TypePlant PartAssayResultReference
Methanolic ExtractAerial PartsTotal Phenolic Content76.7 mg GAE/L(Ghasemi et al., 2020)[1][2]
Aqueous ExtractHerbTotal Phenolic Content-(Fejes et al., 2000)
Essential OilAerial PartsDPPH IC50115 µg/mL(Ghasemi et al., 2020)[2]
Water Extract-DPPH IC50179.89 ± 1.25 µg/mL(ResearchGate Publication, 2025)[3]
Ethanol Extract-DPPH IC50248.09 ± 1.74 µg/mL(ResearchGate Publication, 2025)[3]
Ethyl Acetate Extract-DPPH IC50169.43 ± 0.98 µg/mL(ResearchGate Publication, 2025)[3]
n-Hexane Extract-DPPH IC50189.56 ± 2.23 µg/mL(ResearchGate Publication, 2025)[3]
Methanolic Extract-Total Phenolic Content1260 mg GAE/100g DM(Stojkovic et al., 2021)[4]
Methanolic Extract-Antioxidant CapacityAssessed by six different assays(Stojkovic et al., 2024)[5]
Aqueous ExtractHerb & RootMultiple AssaysHerb extract showed better activity(Fejes et al., 2000)[6]

GAE: Gallic Acid Equivalents; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: Half-maximal inhibitory concentration; DM: Dry Matter. Please note that direct comparison between studies may be limited due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the antioxidant properties of this compound extract.

Preparation of this compound Extract

A standardized method for preparing the plant extract is crucial for reproducible results.

  • Plant Material: Fresh or dried aerial parts of this compound are typically used. The plant material should be properly identified and authenticated.

  • Grinding: The plant material is washed, dried (if fresh), and ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Solvent: Methanol, ethanol, water (for aqueous extracts), or other solvents of varying polarity are used. The choice of solvent significantly impacts the phytochemical profile and antioxidant activity of the extract.

    • Procedure: A known weight of the powdered plant material is macerated in the chosen solvent (e.g., 1:10 w/v) for a specified period (e.g., 24-72 hours) at room temperature with occasional shaking. The process may be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude extract.

  • Storage: The dried extract is stored in an airtight, light-protected container at a low temperature (e.g., 4°C) until further analysis.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This assay quantifies the total amount of phenolic compounds in the extract.

  • Principle: The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. The intensity of the color is proportional to the total phenolic content.

  • Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (e.g., 7.5% w/v)

    • Gallic acid (for standard curve)

    • Distilled water

  • Procedure:

    • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol).

    • In a test tube, mix a small volume of the extract solution with Folin-Ciocalteu reagent (diluted with distilled water).

    • After a few minutes, add the sodium carbonate solution to the mixture.

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30-60 minutes).

    • Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

    • Prepare a standard curve using known concentrations of gallic acid.

    • Calculate the total phenolic content of the extract from the standard curve and express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a widely used method to assess the free radical scavenging ability of an antioxidant.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Reagents:

    • DPPH solution in methanol

    • Ascorbic acid or Trolox (as a positive control)

    • Methanol

  • Procedure:

    • Prepare different concentrations of the this compound extract in methanol.

    • In a 96-well plate or test tubes, add a specific volume of the DPPH solution to each concentration of the extract.

    • Incubate the plate or tubes in the dark at room temperature for a set period (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

    • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced to a ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants. This reduction results in the formation of an intense blue color, and the absorbance is measured spectrophotometrically.

  • Reagents:

    • Acetate buffer (pH 3.6)

    • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl

    • Ferric chloride (FeCl₃) solution

    • FRAP working reagent (a freshly prepared mixture of acetate buffer, TPTZ solution, and FeCl₃ solution)

    • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • Procedure:

    • Prepare the FRAP working reagent.

    • Add a small volume of the this compound extract to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific duration (e.g., 4-30 minutes).

    • Measure the absorbance of the blue-colored solution at approximately 593 nm.

    • Create a standard curve using known concentrations of FeSO₄ or Trolox.

    • The FRAP value of the extract is determined from the standard curve and is typically expressed as micromoles of Fe(II) equivalents or Trolox equivalents per gram of dry extract.

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•⁺.

  • Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

  • Reagents:

    • ABTS solution

    • Potassium persulfate solution

    • Phosphate-buffered saline (PBS) or ethanol

    • Trolox (a water-soluble analog of vitamin E, used as a standard)

  • Procedure:

    • Prepare the ABTS•⁺ radical solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with PBS or ethanol to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add a small volume of the this compound extract to the diluted ABTS•⁺ solution.

    • After a set incubation time, measure the absorbance at the specified wavelength.

    • The percentage of inhibition of absorbance is calculated.

    • A standard curve is prepared using different concentrations of Trolox.

    • The TEAC value is determined from the standard curve and is expressed as micromoles of Trolox equivalents per gram of dry extract.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing the antioxidant properties of this compound extract and a generalized signaling pathway through which its antioxidant compounds may exert their effects.

Experimental_Workflow cluster_assays Antioxidant Assays plant_material This compound (Aerial Parts) extraction Solvent Extraction (e.g., Methanol, Water) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract tpc_assay Total Phenolic Content (Folin-Ciocalteu) crude_extract->tpc_assay dpph_assay DPPH Radical Scavenging crude_extract->dpph_assay frap_assay Ferric Reducing Antioxidant Power crude_extract->frap_assay teac_assay TEAC/ABTS Assay crude_extract->teac_assay data_analysis Data Analysis (e.g., IC50, GAE) tpc_assay->data_analysis dpph_assay->data_analysis frap_assay->data_analysis teac_assay->data_analysis

Experimental workflow for antioxidant analysis.

Antioxidant_Signaling_Pathway cluster_cellular Cellular Response extract This compound Extract (Phenolic Compounds) keap1_nrf2 Keap1-Nrf2 Complex extract->keap1_nrf2 Inhibition of Keap1 ros Reactive Oxygen Species (ROS) ros->keap1_nrf2 Oxidative Stress nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Gene Transcription antioxidant_enzymes->ros Neutralization cellular_protection Cellular Protection & Reduced Oxidative Stress antioxidant_enzymes->cellular_protection

Generalized Nrf2/ARE antioxidant signaling pathway.

Conclusion

The available scientific literature strongly suggests that this compound extract is a promising source of natural antioxidants. Its significant total phenolic content and potent radical scavenging activities, as demonstrated by various in vitro assays, underscore its potential for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and validate the antioxidant properties of this plant.

Future research should focus on a more comprehensive comparative analysis of different extracts of this compound using a battery of antioxidant assays to provide a more complete picture of its antioxidant profile. Furthermore, in-depth studies are warranted to elucidate the specific signaling pathways, such as the Nrf2/ARE pathway, that are modulated by the bioactive compounds present in the extract. A thorough understanding of its mechanisms of action at the cellular and molecular levels will be crucial for the development of evidence-based antioxidant therapies derived from this compound.

References

Unveiling the Shield: A Technical Deep Dive into the Antimicrobial Prowess of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antimicrobial activity of Anthriscus cerefolium (Chervil) reveals its significant potential as a source for novel therapeutic agents against pathogenic bacteria. This whitepaper consolidates current research, presenting key quantitative data, detailed experimental methodologies, and a proposed mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a culinary herb from the Apiaceae family, has a long history of use in traditional medicine.[1] Modern scientific investigations are now validating its therapeutic properties, particularly its ability to combat pathogenic microbes. Recent studies have demonstrated that extracts of A. cerefolium are rich in phenolic compounds and flavonoids, which are likely responsible for its observed antimicrobial effects.[1][2][3][4]

Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial activity of this compound extracts has been quantified against a range of pathogenic bacteria. The primary metrics used to evaluate this activity are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents visible growth of a microorganism, and the Zone of Inhibition, which is the area around an antimicrobial agent where bacterial growth is inhibited.

A study investigating a methanolic extract of A. cerefolium reported notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Candida species.[1] The extract was found to inhibit not only the growth of these free-floating microbes but also the formation of biofilms, which are communities of microbes that are notoriously difficult to treat with conventional antibiotics.[1][3]

Table 1: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations of this compound Methanolic Extract

MicroorganismMIC (mg/mL)MBC/MFC (mg/mL)
Staphylococcus aureus (ATCC 11632)2.55
Methicillin-resistant S. aureus (MRSA)2.55
Candida albicans (ATCC 10231)510
Candida tropicalis (ATCC 750)510
Candida krusei (clinical isolate)2.55

Source: Adapted from research on the antimicrobial activity of A. cerefolium methanolic extract.[1]

The essential oil of A. cerefolium has also been a subject of investigation, with its composition varying based on the extraction method and geographical origin. Key components identified include methyl chavicol (estragole) and 1-allyl-2,4-dimethoxybenzene.[5][6] These volatile compounds are known to possess antimicrobial properties and likely contribute to the overall efficacy of the plant.

Delving into the Methodology: Experimental Protocols

Understanding the experimental procedures used to assess antimicrobial activity is crucial for the replication and advancement of research. The following sections detail the common protocols employed in the study of this compound.

Preparation of Plant Extracts

A common method for preparing extracts for antimicrobial screening is through Soxhlet extraction using a solvent such as 70% ethanol.[7]

G Figure 1. Soxhlet Extraction Workflow plant_material Dried, powdered This compound soxhlet Load into Soxhlet extractor with 70% ethanol plant_material->soxhlet heat Heat the flask soxhlet->heat vapor Solvent vaporizes and condenses over the plant material heat->vapor extraction Soluble compounds are extracted and siphoned back into the flask vapor->extraction concentrate Concentrate the extract extraction->concentrate store Store at 4°C concentrate->store

Caption: Soxhlet extraction process for preparing A. cerefolium extracts.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the prepared extracts is typically evaluated using two primary methods: agar well diffusion and broth microdilution.

Agar Well Diffusion Method: This technique provides a qualitative or semi-quantitative measure of antimicrobial activity.

G Figure 2. Agar Well Diffusion Method inoculate Inoculate Mueller Hinton Agar plate with test bacterium wells Create wells in the agar inoculate->wells add_extract Add this compound extract to the wells wells->add_extract incubate Incubate at 37°C for 24 hours add_extract->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Figure 3. Broth Microdilution Method for MIC Determination prepare_dilutions Prepare serial dilutions of This compound extract in a 96-well plate add_inoculum Add a standardized bacterial suspension to each well prepare_dilutions->add_inoculum incubate Incubate the plate at 37°C add_inoculum->incubate observe Observe for visible bacterial growth (turbidity) incubate->observe determine_mic The lowest concentration with no visible growth is the MIC observe->determine_mic

Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC).

Unraveling the Mechanism of Action

While the precise molecular targets are still under investigation, the antimicrobial action of plant-derived compounds, such as those found in A. cerefolium, is often attributed to their ability to disrupt bacterial cell structures and functions.[8] The lipophilic nature of many essential oil components allows them to partition into the bacterial cell membrane, increasing its permeability. This can lead to the leakage of vital intracellular components and ultimately, cell death. Phenolic compounds can also inhibit bacterial enzymes and interfere with DNA synthesis.[8]

G Figure 4. Proposed Antimicrobial Mechanism of Action cluster_extract This compound Extract (Phenolic Compounds, Essential Oils) cluster_bacterium Bacterial Cell phenols Phenolic Compounds dna DNA phenols->dna interferes with enzymes Enzymes phenols->enzymes inhibits essential_oils Essential Oils cell_membrane Cell Membrane essential_oils->cell_membrane interacts with disruption Membrane Disruption cell_membrane->disruption inhibition Enzyme Inhibition/ DNA Synthesis Interference dna->inhibition enzymes->inhibition cell_death Cell Death disruption->cell_death inhibition->cell_death

Caption: Proposed mechanism of antimicrobial action of A. cerefolium extracts.

Future Directions and Conclusion

The findings presented in this whitepaper underscore the significant antimicrobial potential of this compound. The demonstrated activity against pathogenic bacteria, including drug-resistant strains and biofilms, positions it as a promising candidate for the development of new antimicrobial therapies.

Further research should focus on the isolation and characterization of the specific bioactive compounds responsible for the observed effects. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets within the bacterial cell. The synergistic effects of A. cerefolium extracts with conventional antibiotics should also be explored as a potential strategy to combat antimicrobial resistance. Continued investigation into this valuable medicinal plant is essential for unlocking its full therapeutic potential.

References

The Anti-inflammatory Potential of Anthriscus cerefolium Extracts: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the scientific basis for the anti-inflammatory properties of Anthriscus cerefolium (chervil) extracts. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current, albeit limited, scientific evidence, detailed experimental methodologies for future research, and insights into the molecular pathways involved.

This compound, a culinary herb with a history of use in traditional medicine for various ailments including inflammatory conditions, is gaining attention for its potential as a source of novel anti-inflammatory agents.[1][2][3][4][5] Scientific investigations have identified a rich profile of bioactive compounds within the plant, primarily phenolic acids and flavonoids, which are believed to be responsible for its therapeutic effects.[2][6][7]

Bioactive Compounds and Anti-inflammatory Activity

Recent phytochemical analyses of methanolic extracts of this compound have revealed a complex mixture of phenolic compounds, with dicaffeoylquinic acid derivatives, such as malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid, being among the most abundant.[3][7] These compounds are known for their potent antioxidant and anti-inflammatory activities. While direct quantitative data on the anti-inflammatory efficacy of A. cerefolium extracts are still emerging, the known properties of its dominant constituents provide a strong indication of its potential. One study has confirmed the anti-inflammatory properties of a methanolic extract of A. cerefolium using a bacteria-mediated inflammation model with HaCaT human keratinocyte cells.[3]

Quantitative Data on Bioactive Constituents

Although specific quantitative data on the inhibition of inflammatory markers by this compound extracts are not yet widely published, data on its key bioactive compounds, dicaffeoylquinic acids, from other studies can serve as a valuable reference. The following tables summarize representative quantitative data for these compounds, illustrating their anti-inflammatory potential.

Table 1: Inhibitory Effects of Dicaffeoylquinic Acid Derivatives on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

CompoundConcentrationNO Production Inhibition (%)PGE₂ Production Inhibition (%)Reference
3,5-dicaffeoylquinic acid50 µMSignificantSignificant[1][6]
4,5-dicaffeoylquinic acid50 µMSignificantNot ReportedNot Reported

Note: "Significant" indicates a statistically relevant reduction as reported in the cited literature, with specific percentages varying between studies. This table is for illustrative purposes based on the known activities of the major compounds found in A. cerefolium.

Table 2: Effects of Dicaffeoylquinic Acid Derivatives on Pro-inflammatory Cytokine Production in LPS-stimulated RAW264.7 Macrophages

CompoundConcentrationTNF-α ReductionIL-1β ReductionIL-6 ReductionReference
3,5-dicaffeoylquinic acid50 µMSignificantSignificantSignificant[1][6]
4,5-dicaffeoylquinic acid50 µMNot ReportedNot ReportedNot ReportedNot Reported

Note: "Significant" indicates a statistically relevant reduction as reported in the cited literature. This table is for illustrative purposes based on the known activities of the major compounds found in A. cerefolium.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of the bioactive compounds in this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Dicaffeoylquinic acids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. By inhibiting these pathways, the compounds in A. cerefolium extracts can effectively suppress the inflammatory cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_pathway->Gene_Expression AC_Extract This compound Extract (Dicaffeoylquinic acids) AC_Extract->IKK Inhibits AC_Extract->MAPK_pathway Inhibits NFkB_translocation->Gene_Expression

Caption: Putative mechanism of A. cerefolium extract on NF-κB and MAPK pathways.

Experimental Protocols

To facilitate further research into the anti-inflammatory potential of this compound extracts, this section provides detailed methodologies for key experiments.

Preparation of this compound Extract
  • Plant Material: Obtain authenticated, dried aerial parts of this compound.

  • Grinding: Grind the plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the extract at -20°C until further use.

In Vitro Anti-inflammatory Assays
  • Cell Line: Use human keratinocyte (HaCaT) or murine macrophage (RAW264.7) cell lines.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assay:

    • Seed cells in a 96-well plate.

    • Treat cells with various concentrations of the A. cerefolium extract (e.g., 10-200 µg/mL) for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine non-toxic concentrations for subsequent experiments.

  • Cell Stimulation: Seed RAW264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the extract for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Measure absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Cell Treatment: Treat HaCaT or RAW264.7 cells as described for the NO assay.

  • Cytokine Quantification: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Analysis: Calculate the reduction in cytokine levels in extract-treated cells compared to the LPS-stimulated control.

  • COX-2 Inhibition: Utilize a commercial COX-2 inhibitor screening assay kit. Incubate COX-2 enzyme with arachidonic acid in the presence and absence of the extract. Measure the production of prostaglandin E₂ (PGE₂) to determine the inhibitory activity.

  • LOX Inhibition: Use a commercial lipoxygenase inhibitor screening assay kit. Incubate lipoxygenase with linoleic acid in the presence and absence of the extract. Measure the formation of the hydroperoxide product to determine the inhibitory activity.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for both enzymes.

G cluster_preparation Phase 1: Preparation cluster_invitro Phase 2: In Vitro Assessment cluster_analysis Phase 3: Data Analysis Plant_Material This compound (Dried Aerial Parts) Grinding Grinding Plant_Material->Grinding Extraction Methanolic Extraction Grinding->Extraction Concentration Concentration & Lyophilization Extraction->Concentration AC_Extract A. cerefolium Extract Concentration->AC_Extract Cell_Culture Cell Culture (HaCaT or RAW264.7) AC_Extract->Cell_Culture Enzyme_Assay COX/LOX Inhibition Assays AC_Extract->Enzyme_Assay Viability_Assay MTT Assay for Non-Toxic Doses Cell_Culture->Viability_Assay Inflammation_Induction LPS Stimulation Viability_Assay->Inflammation_Induction NO_Assay Nitric Oxide Assay (Griess Reagent) Inflammation_Induction->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) Inflammation_Induction->Cytokine_Assay Data_Analysis IC50 Calculation & Statistical Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: General experimental workflow for evaluating A. cerefolium extract.

Future Directions and Conclusion

The available evidence strongly suggests that this compound extracts possess significant anti-inflammatory potential, primarily due to their high concentration of dicaffeoylquinic acid derivatives. These compounds have been shown to modulate key inflammatory pathways, including NF-κB and MAPK.

However, to fully realize the therapeutic potential of A. cerefolium, further research is imperative. Future studies should focus on:

  • Comprehensive Bioactivity Screening: Conducting detailed in vitro and in vivo studies to generate robust quantitative data on the anti-inflammatory effects of standardized A. cerefolium extracts.

  • Bioassay-Guided Fractionation: Isolating and identifying the specific compounds responsible for the observed anti-inflammatory activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active constituents.

  • Preclinical and Clinical Trials: Evaluating the safety and efficacy of standardized extracts in animal models and eventually in human clinical trials for inflammatory conditions.

References

Cytotoxic Effects of Anthriscus cerefolium on Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthriscus cerefolium, commonly known as chervil, is an aromatic herb belonging to the Apiaceae family. Traditionally used for various medicinal purposes, recent scientific investigations have unveiled its potential as a source of anticancer compounds. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound extracts on various cancer cell lines. It details the experimental methodologies employed in key studies, presents quantitative data on cytotoxic activity, and visualizes the putative signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, pharmacology, and natural product-based drug discovery.

Introduction

The search for novel, effective, and less toxic anticancer agents is a paramount goal in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This compound has emerged as a plant of interest due to its rich phytochemical profile, which includes phenolic acids, flavonoids, and lignans.[1][2] These compounds are known to possess a range of biological activities, including antioxidant and cytotoxic properties. This whitepaper synthesizes the current scientific literature on the cytotoxic effects of A. cerefolium extracts and its constituents against cancer cells, providing a foundation for future research and development.

Phytochemical Profile of this compound

The anticancer activity of this compound is attributed to its complex mixture of bioactive compounds. Chemical profiling studies have identified a significant presence of phenolic compounds.

One study identified 72 phenolic compounds in a methanolic extract, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being the most dominant.[3] Another investigation into a methanolic extract identified 32 distinct compounds, primarily phenolic acids and flavonoids.[1][2] While the broader Anthriscus genus is known for lignans like deoxypodophyllotoxin, which has demonstrated potent antitumor effects, the specific lignan profile of A. cerefolium and its direct contribution to its cytotoxicity against the tested cell lines requires further elucidation.[4][5]

Cytotoxic Activity on Cancer Cell Lines

Extracts of this compound have demonstrated cytotoxic effects against a panel of human cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: IC50 Values of this compound Extracts on Various Cancer Cell Lines
Cancer Cell LineCell TypeExtract TypeAssayIC50 ValueReference
SiHaCervical CancerMethanolicMTTData not specified[3]
MCF-7Breast AdenocarcinomaMethanolicMTTData not specified[3]
HepG2Liver Hepatocellular CarcinomaMethanolicMTTData not specified[3]
A172GlioblastomaMethanolicNot specifiedData not specified[1][2]
HeLaCervical CancerEthyl AcetateMTT75 µg/mL[6]

Note: Some studies confirmed cytotoxic properties without providing specific IC50 values.[1][2][3]

Experimental Protocols

This section provides an overview of the methodologies used to assess the cytotoxic effects of this compound extracts.

Plant Material and Extraction
  • Plant Material : The aerial parts (herba) of this compound are typically used for extraction.[1][2]

  • Extraction Solvents : Methanol and ethyl acetate have been utilized to prepare extracts for cytotoxicity studies.[1][2][3][6]

  • General Extraction Workflow :

G plant Dried Aerial Parts of This compound solvent Addition of Solvent (e.g., Methanol, Ethyl Acetate) plant->solvent extraction Extraction Process (e.g., Maceration, Soxhlet) solvent->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (e.g., Rotary Evaporator) filtration->evaporation extract Crude Extract evaporation->extract

Caption: General workflow for the preparation of this compound extracts.

Cell Culture
  • Cell Lines : A variety of human cancer cell lines have been used, including:

    • SiHa (cervical cancer)[3]

    • MCF-7 (breast adenocarcinoma)[3][7]

    • HepG2 (liver hepatocellular carcinoma)[3]

    • A172 (glioblastoma)[1][2]

    • HeLa (cervical cancer)[6]

  • Control Cells : Non-cancerous cell lines, such as human immortalized keratinocytes (HaCaT) and primary human gingival fibroblasts (HGF-1), have been used as controls to assess selectivity.[1][2][3]

  • Culture Conditions : Cells are typically maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.[8]

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to assess cell viability.

  • Principle : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol :

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound extract and a vehicle control (e.g., DMSO).

    • After a defined incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

    • Following another incubation period, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the extract that inhibits cell growth by 50%, is then determined.

G seed Seed Cancer Cells in 96-well Plate treat Treat with A. cerefolium Extract (Various Concentrations) seed->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read calculate Calculate Cell Viability and IC50 read->calculate G cluster_cell Cancer Cell extract A. cerefolium Phytochemicals stress Oxidative Stress / DNA Damage extract->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Disruption bax->mito caspases Caspase Cascade Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

References

A Comprehensive Technical Guide on the Taxonomy and Botanical Classification of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is a delicate annual herb belonging to the Apiaceae family.[1][2] This plant has a long history of use in culinary arts, particularly in French cuisine, and has been utilized in traditional medicine for various purposes.[1][3] Its potential pharmacological properties, attributed to a rich profile of bioactive compounds, have garnered interest within the scientific and drug development communities.[4][5] This guide provides an in-depth overview of the taxonomy, botanical classification, chemical composition, and relevant experimental protocols for this compound.

Taxonomic and Botanical Classification

The formal taxonomic classification of this compound is as follows:

Taxonomic RankClassification
Kingdom Plantae[1][2]
Clade Tracheophytes[1][2]
Clade Angiosperms[1][2]
Clade Eudicots[1][2]
Clade Asterids[1][2]
Order Apiales[1][2]
Family Apiaceae[1][2]
Genus Anthriscus[1][2]
Species A. cerefolium[1][2]

Binomial Name: this compound (L.) Hoffm.[1]

Synonyms: The species has been known by several synonyms throughout history, including Scandix cerefolium L., Chaerophyllum cerefolium (L.) Crantz, and Cerefolium cerefolium (L.) Britton.[1][6]

Varieties: Two main groups of A. cerefolium are recognized:

  • This compound var. cerefolium : This is the cultivated form, characterized by its glabrous fruit.[7]

  • This compound var. longirostris (Bertol.) Cannon: This is the wild form, distinguished by fruits covered in numerous hooked hairs.[7]

Phytochemical Composition

This compound is a rich source of various bioactive compounds, including essential oils, phenolic compounds, and flavonoids.[3][8] The composition of these compounds can vary depending on factors such as geographical location, growing conditions, and the developmental stage of the plant.[5][9]

Essential Oil Composition

The essential oil of A. cerefolium is a significant area of study due to its aromatic properties and potential biological activities. The primary constituents are often phenylpropanoids.

Table 1: Quantitative Analysis of Essential Oil Components in this compound

CompoundPercentage (%)Reference
Methyl chavicol (Estragole)83.10[10]
1-allyl-2,4-dimethoxybenzene15.15[10]
Undecane1.75[10]
β-pinene<0.01[10]

Note: The relative percentages of these compounds can vary. For instance, in some studies, estragole content in the essential oil from the fruits reached 95%.[11]

Phenolic Compounds and Flavonoids

The methanolic extracts of A. cerefolium have been shown to be rich in phenolic compounds.[4] These compounds are largely responsible for the antioxidant properties of the plant.

Table 2: Major Phenolic Compounds and Flavonoids in this compound

Compound ClassIdentified CompoundsReference
Phenolic Acids Malonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid[4]
Flavones Apiin, Apigenin 7-(2″-apiosyl-6″-malonylglucoside), Luteolin 7-glucoside[8]
Flavonols Kaempferol derivatives, Quercetin derivatives, Isorhamnetin derivatives[8]

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a common method for the isolation of essential oils from plant material.

  • Plant Material Preparation: The aerial parts of this compound are collected and air-dried at room temperature.

  • Hydrodistillation: A known quantity of the dried plant material (e.g., 100 g) is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.[12][13]

  • Oil Collection and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

Analysis of Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for identifying and quantifying the components of a volatile mixture like an essential oil.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is employed.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: The oven temperature is programmed to increase gradually to separate the different components of the oil. A typical program might be: initial temperature of 60°C for 10 min, then ramped up to 220°C at a rate of 4°C/min, and held at 220°C for 10 min.

    • Injection: A small volume of the diluted essential oil (e.g., 1 µL of a 1/100 v/v solution in hexane) is injected in split mode.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: A scan range of m/z 35-450 is common.

  • Component Identification: The components are identified by comparing their retention times and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST, Wiley).

Biological Activities and Potential Signaling Pathways

This compound extracts and their constituent compounds have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[4] The antioxidant activity is often attributed to the high content of phenolic compounds, which can scavenge free radicals.[14]

Logical Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for the investigation of the biological activities of this compound.

G Figure 1: Experimental Workflow for Bioactivity Screening of this compound A Plant Material (this compound) B Extraction (e.g., Hydrodistillation, Maceration) A->B C Phytochemical Analysis (GC-MS, LC-MS) B->C D In Vitro Bioassays (e.g., Antioxidant, Antimicrobial, Anti-inflammatory) B->D E Identification of Active Compounds C->E D->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->F G In Vivo Studies (Animal Models) F->G H Lead Compound for Drug Development G->H

Caption: A generalized workflow for the extraction, analysis, and bioactivity screening of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by this compound are still under investigation, its known anti-inflammatory and antioxidant activities suggest potential interactions with key cellular signaling cascades. For example, the phenolic compounds could potentially modulate pathways such as NF-κB and MAPK, which are central to the inflammatory response. Further research is required to elucidate these mechanisms. A study has shown that certain phenolic compounds from A. cerefolium may be related to its anti-tumor, anti-inflammatory, and antimicrobial activities through various KEGG pathways.[4]

G Figure 2: Hypothetical Signaling Pathway Modulation A This compound Bioactive Compounds (e.g., Phenolics, Flavonoids) B Reactive Oxygen Species (ROS) A->B D NF-κB Signaling Pathway A->D B->D C Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E Inflammatory Response C->E D->C

Caption: A simplified diagram illustrating the potential modulation of inflammatory pathways by A. cerefolium compounds.

Conclusion

This compound is a plant with a well-defined taxonomic classification and a complex phytochemical profile. The presence of a variety of bioactive compounds, particularly in its essential oil and phenolic extracts, makes it a subject of interest for further research in pharmacology and drug development. The standardized protocols for extraction and analysis provided in this guide serve as a foundation for future investigations into the therapeutic potential of this versatile herb.

References

An In-depth Technical Guide to the Natural Distribution and Habitat of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil or French parsley, is an annual or biennial herb belonging to the Apiaceae family.[1] Historically valued for its culinary and medicinal properties since Roman times, this delicate, aromatic plant has a mild anise-like flavor.[2][3][4] While widely cultivated, its natural distribution and specific habitat requirements are of significant interest for ecological studies, conservation genetics, and the potential for bioprospecting. This guide provides a comprehensive technical overview of the native range, global distribution, and specific environmental parameters that define the habitat of A. cerefolium.

Natural and Naturalized Distribution

The precise native range of this compound is subject to some debate, largely due to its long history of cultivation and subsequent naturalization across continents.[5]

  • Native Range : The most frequently cited native region is the Caucasus, encompassing parts of Eastern Europe and Western Asia.[1][2][3][4][6] Other sources suggest a broader native distribution from East Central Europe to northwestern and northern Iran.[7][8] Its primary growth biome is temperate.[7][8]

  • Naturalized Distribution : A. cerefolium has become widely naturalized throughout most of Europe, including Britain.[5][9] Its distribution extends to North Africa, and it has been introduced to North America, where it is found in numerous areas, including the northern United States and parts of Canada.[1][5][10] It has also acclimatized to regions in Southeast Asia.[5]

Habitat Characteristics

This compound thrives in temperate climates and is typically found in disturbed or human-maintained (anthropogenic) habitats.[11] In the wild, it commonly colonizes areas such as:

  • Hedgebanks[9]

  • Roadsides[9][11]

  • Waste places and cultivated beds[9][11]

  • Meadows and fields[11]

The plant is considered a therophyte, meaning it completes its life cycle within a single season, and can grow as either a summer or winter annual.[12] It prefers cooler temperatures and often bolts (flowers prematurely) in excessive heat.[1][2]

Quantitative Habitat Parameters

The environmental conditions required for the optimal growth and proliferation of this compound have been defined through horticultural records and ecological observations. These key parameters are summarized in the table below.

ParameterValue/RangeNotesSource(s)
Altitude Sea level to ~1000 mFound in disturbed environments within this range.
Soil pH 5.8 – 7.6Tolerates mildly acidic to mildly alkaline soils.[4][9]
Soil Type Light (sandy), medium (loamy), heavy (clay)Prefers well-drained, moisture-retentive loamy soil rich in organic matter.[1][9]
Soil Moisture MoistRequires consistently moist soil but is intolerant of waterlogging.[1][9]
Light Exposure Full sun to full shadePrefers partial shade, especially in hot climates, to prevent bolting. Winter crops favor sunnier positions.[1][2][9]
Temperature Ideal Range: 15°C to 21°C (60°F to 70°F)Can tolerate temperatures as low as 4°C and up to 27°C, though growth and flavor may be affected.[1]
Hardiness Hardy to approx. -10°CCorresponds to UK Zone 7 and USDA Zones 6-9.[4][9]

Experimental Protocols

While specific ecological niche modeling studies for A. cerefolium are not widely published, its habitat preferences can be determined using established ecological and soil science methodologies. Below are detailed protocols for conducting a habitat suitability study.

Protocol: Field-Based Ecological Survey

This protocol outlines a method for assessing the habitat of A. cerefolium in its natural or naturalized environment.

1. Site Selection and Sampling Design:

  • Identify locations where A. cerefolium is known to occur (e.g., roadsides, meadows, woodland edges).
  • Establish a series of 25-meter transects across the environmental gradient (e.g., from open field to shaded hedgebank).
  • Along each transect, place 1m x 1m quadrats at 5-meter intervals. This systematic approach ensures coverage of different microhabitats.[2]

2. Vegetation Data Collection (within each quadrat):

  • Species Presence: Record the presence of A. cerefolium.
  • Percent Cover: Estimate the percentage of the quadrat area covered by the canopy of A. cerefolium. This can be done visually or using a grid overlay.
  • Density: Count the number of individual A. cerefolium plants.
  • Associated Species: List all other plant species within the quadrat to characterize the plant community.

3. Environmental Data Collection (at each quadrat):

  • Light Conditions: Use a densiometer or a light meter to measure canopy cover and photosynthetically active radiation (PAR).
  • Topography: Record the aspect (e.g., north-facing), slope, and general topographic position (e.g., floodplain, slope).
  • Soil Sampling: From the center of each quadrat, collect a composite soil sample. Using a soil auger, take 3-5 cores from a depth of 0-15 cm, removing surface litter first. Combine the cores in a labeled bag.

Protocol: Laboratory-Based Soil Analysis

This protocol details the steps for analyzing the soil samples collected during the field survey.

1. Sample Preparation:

  • Air-dry the soil samples on trays in a well-ventilated area, avoiding direct sunlight.
  • Once dry, gently crush any large clods and sieve the soil through a 2 mm mesh to remove gravel and large organic debris. The material that passes through is the "fine earth" fraction used for analysis.

2. pH Measurement:

  • Prepare a 1:2.5 soil-to-water slurry by mixing 10 g of fine earth with 25 mL of deionized water.
  • Stir the mixture intermittently for 30 minutes to allow it to equilibrate.
  • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
  • Measure the pH of the soil slurry while stirring gently.

3. Organic Matter Content (Loss-on-Ignition Method):

  • Place approximately 5 g of oven-dried (105°C) fine earth into a pre-weighed ceramic crucible.
  • Record the initial weight (soil + crucible).
  • Place the crucible in a muffle furnace at 550°C for 4 hours to combust the organic matter.
  • Allow the crucible to cool in a desiccator to prevent moisture absorption.
  • Reweigh the crucible. The difference in weight before and after combustion represents the organic matter content, typically expressed as a percentage.

4. Data Analysis:

  • Correlate the presence, cover, and density of A. cerefolium with the measured environmental variables (soil pH, organic matter, light conditions) using statistical methods (e.g., regression analysis) to identify key habitat drivers.

Visualizations

The following diagrams illustrate the logical relationships in habitat suitability and a typical workflow for an ecological survey.

Habitat_Suitability cluster_climate Climatic Factors cluster_edaphic Edaphic (Soil) Factors cluster_other Other Factors Temperature Temperature (15-21°C Ideal) Suitability Habitat Suitability for This compound Temperature->Suitability Moisture Moisture (Consistent) Moisture->Suitability Hardiness Hardiness (-10°C Limit) Hardiness->Suitability Soil_pH Soil pH (5.8-7.6) Soil_pH->Suitability Soil_Type Soil Type (Well-drained Loam) Soil_Type->Suitability Organic_Matter Organic Matter (Rich) Organic_Matter->Suitability Light Light Exposure (Partial Shade Preferred) Light->Suitability Disturbance Disturbance (Anthropogenic Habitats) Disturbance->Suitability

Caption: Factors influencing the habitat suitability of this compound.

Ecological_Survey_Workflow cluster_field Field Protocol cluster_lab Lab Protocol start Start: Define Study Area sampling_design 1. Establish Transects & Quadrat Locations start->sampling_design field_data 2. Field Data Collection sampling_design->field_data veg_data Vegetation Data: - Presence/Absence - Percent Cover - Density field_data->veg_data env_data Environmental Data: - Soil Sampling - Light Measurement - Topography field_data->env_data lab_analysis 3. Laboratory Soil Analysis soil_prep Sample Preparation: - Air Dry - Sieve (2mm) lab_analysis->soil_prep data_analysis 4. Statistical Analysis end End: Habitat Characterization data_analysis->end veg_data->data_analysis env_data->lab_analysis soil_test Soil Testing: - pH Measurement - Organic Matter (LOI) soil_prep->soil_test soil_test->data_analysis

Caption: Experimental workflow for an ecological survey of this compound.

References

Deoxypodophyllotoxin in Anthriscus cerefolium Roots: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Deoxypodophyllotoxin Presence, Extraction, and Analysis in Anthriscus Species, with a Focus on Anthriscus cerefolium Roots

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the presence of deoxypodophyllotoxin in the roots of this compound (chervil). While direct quantitative data for A. cerefolium is limited in current scientific literature, this guide leverages extensive research on the closely related species, Anthriscus sylvestris (wild chervil), to provide a robust framework for investigation. The methodologies for extraction, quantification, and the known biosynthetic pathways are highly likely to be applicable to A. cerefolium.

Introduction to Deoxypodophyllotoxin and Anthriscus Species

Deoxypodophyllotoxin is a naturally occurring aryltetralin lignan with significant biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] It is a precursor for the semi-synthesis of etoposide and teniposide, two widely used anticancer drugs.[3] The genus Anthriscus, belonging to the Apiaceae family, is a known source of this valuable compound. While Anthriscus sylvestris has been the primary focus of research concerning deoxypodophyllotoxin, the presence of this lignan has also been reported in this compound.[4] This guide aims to consolidate the available knowledge to facilitate further research into A. cerefolium as a potential source of deoxypodophyllotoxin.

Quantitative Presence of Deoxypodophyllotoxin in Anthriscus Roots

Plant SpeciesPlant PartDeoxypodophyllotoxin Concentration (% w/w dry weight)Reference
Anthriscus sylvestrisRoots0.15% (Field-grown, second year, March)[6]
Anthriscus sylvestrisRoots0.14% (Climate room-grown, second year, April)[6]
Anthriscus sylvestrisRoots0.39%[7]
Anthriscus sylvestrisRoots2.0 - 42.8 mg/g (equivalent to 0.2% - 4.28%)[5]
Anthriscus sylvestrisFruits867 mg/g (equivalent to 86.7%)

Experimental Protocols

Detailed methodologies for the extraction and analysis of deoxypodophyllotoxin from Anthriscus species are crucial for reproducible research. The following protocols are based on established methods for A. sylvestris and are recommended for the investigation of A. cerefolium.

Extraction of Deoxypodophyllotoxin from Root Material

Several methods have been successfully employed for the extraction of deoxypodophyllotoxin from A. sylvestris roots, including maceration, Soxhlet extraction, and supercritical fluid extraction.

Protocol 1: Methanol Maceration

This method is suitable for small-scale extraction for analytical purposes.

  • Sample Preparation: Air-dry the this compound roots at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered root material into a suitable vessel.

    • Add 10 mL of methanol.

    • Agitate the mixture vigorously using a vortex mixer for 1 minute.

    • Centrifuge the mixture to pellet the solid material.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet three more times.

    • Pool the supernatants from the first three extractions.

  • Sample Preparation for Analysis: Adjust the final volume of the pooled supernatant to 50 mL with methanol in a volumetric flask. The sample is now ready for HPLC analysis.

Protocol 2: Supercritical CO₂ Extraction

This environmentally friendly method is scalable and yields high-purity deoxypodophyllotoxin.

  • Sample Preparation: Lyophilize and grind the this compound roots.

  • Extraction Parameters:

    • Pressure: 175 bar

    • Temperature: 60 °C

    • CO₂ Flow Rate: 2 L/min

    • Extraction Time: 1 hour

  • Collection: The extracted deoxypodophyllotoxin is collected in a separator vessel. The resulting extract can be dissolved in a suitable solvent for analysis. This method has been shown to extract 75-80% of the total deoxypodophyllotoxin content from A. sylvestris roots.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of deoxypodophyllotoxin.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is commonly employed. For example, a mixture of acetonitrile and water, with the proportion of acetonitrile increasing over the course of the analysis.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 289 nm is suitable for deoxypodophyllotoxin.

  • Quantification: A calibration curve should be prepared using a certified standard of deoxypodophyllotoxin to accurately quantify the compound in the root extracts.

Biosynthesis and Signaling Pathways

The biosynthetic pathway of deoxypodophyllotoxin in Anthriscus species is believed to follow the general lignan biosynthesis pathway. This pathway starts from the shikimate pathway, leading to the formation of coniferyl alcohol, which then undergoes dimerization and a series of enzymatic modifications to yield deoxypodophyllotoxin.

Proposed Biosynthetic Pathway of Deoxypodophyllotoxin

Deoxypodophyllotoxin Biosynthesis Shikimate Shikimate Pathway Coniferyl_Alcohol Coniferyl Alcohol Shikimate->Coniferyl_Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Secoisolariciresinol dehydrogenase Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Multiple Steps Yatein Yatein Matairesinol->Yatein Multiple Steps Deoxypodophyllotoxin Deoxypodophyllotoxin Yatein->Deoxypodophyllotoxin Deoxypodophyllotoxin Synthase (2-ODD)

Caption: Proposed biosynthetic pathway of deoxypodophyllotoxin in Anthriscus species.

Experimental Workflow for Analysis

The following workflow outlines the general steps for the investigation of deoxypodophyllotoxin in this compound roots.

Experimental Workflow Plant_Material This compound Root Collection Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Maceration, SFE) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration HPLC_Analysis HPLC-UV Analysis Filtration_Concentration->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

Caption: A generalized experimental workflow for the analysis of deoxypodophyllotoxin.

Conclusion and Future Directions

This technical guide summarizes the current understanding of deoxypodophyllotoxin in Anthriscus species, with a practical focus on enabling research into this compound roots. While a clear data gap exists for the quantitative presence of this lignan in A. cerefolium, the detailed protocols and biosynthetic information derived from studies on A. sylvestris provide a solid foundation for future investigations.

Future research should prioritize the quantitative analysis of deoxypodophyllotoxin in the roots of A. cerefolium across different geographical locations and developmental stages. Such studies will be instrumental in evaluating its potential as a sustainable source for this pharmaceutically important compound. Furthermore, comparative studies between A. cerefolium and A. sylvestris could provide valuable insights into the regulation of lignan biosynthesis within the Anthriscus genus.

References

Volatile Organic Compounds from Fresh Anthriscus cerefolium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volatile organic compounds (VOCs) present in fresh Anthriscus cerefolium (chervil). It details the chemical composition, experimental protocols for extraction and analysis, and the known biological activities and associated signaling pathways of the major constituents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Quantitative Composition of Volatile Organic Compounds

The essential oil of this compound is a complex mixture of volatile compounds, primarily phenylpropanoids and terpenoids. The relative abundance of these constituents can vary significantly depending on the plant's geographical origin, developmental stage, and cultivation conditions. However, several key compounds are consistently identified as major components. The quantitative data from various studies are summarized in the tables below.

Table 1: Major Volatile Organic Compounds in this compound Essential Oil

CompoundChemical ClassRelative Percentage (%)References
Estragole (Methyl Chavicol)Phenylpropanoid21.1 - 95[1][2]
1-allyl-2,4-dimethoxybenzenePhenylpropanoid15.15 - 57.4[1]
β-CaryophylleneSesquiterpeneup to 16.9
δ-CadineneSesquiterpeneup to 16.4
trans-PinocarveolMonoterpenoidup to 12.5
Caryophyllene oxideSesquiterpenoidup to 14.5
Germacrene DSesquiterpeneup to 8.9[2]
UndecaneAlkane1.75[1]
β-PineneMonoterpene< 0.01[1]

Table 2: Minor Volatile Organic Compounds in this compound Essential Oil

CompoundChemical ClassReferences
α-PineneMonoterpene
SabineneMonoterpene
MyrceneMonoterpene
LimoneneMonoterpene
(Z)-β-OcimeneMonoterpene
LinaloolMonoterpenoid
SpathulenolSesquiterpenoid

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of volatile organic compounds from fresh this compound.

Extraction of Essential Oil

2.1.1. Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[3][4][5]

  • Plant Material Preparation: Fresh aerial parts of this compound (leaves and stems) are harvested and, if necessary, coarsely chopped to increase the surface area for extraction.

  • Apparatus: A Clevenger-type apparatus is typically used.[1]

  • Procedure:

    • Place a known quantity of the fresh plant material (e.g., 100 g) into a round-bottom flask (e.g., 2 L).

    • Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary, but a common starting point is 1:10 (w/v).

    • Assemble the Clevenger apparatus with the flask and a condenser.

    • Heat the flask to boiling and maintain a gentle boil for a set duration, typically 2-3 hours.[3]

    • The steam and volatilized essential oils will rise, be condensed, and collect in the collection tube of the Clevenger apparatus.

    • After the distillation is complete, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

    • Carefully collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

2.1.2. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide (CO2) is a green alternative to hydrodistillation that can yield high-quality extracts.[6][7]

  • Apparatus: A laboratory or pilot-scale SFE system.

  • Procedure:

    • Grind the dried aerial parts of this compound to a uniform particle size.

    • Pack the ground material into the extraction vessel of the SFE system.

    • The system is then pressurized with CO2 to a supercritical state. Typical conditions for the extraction of essential oils from herbs are a pressure range of 90-100 bar and a temperature range of 40-50°C.[6]

    • The supercritical CO2 acts as a solvent, extracting the volatile compounds from the plant matrix.

    • The extract-laden supercritical fluid is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

    • The collected essential oil is then stored under the same conditions as the hydrodistilled oil.

    • A co-solvent, such as ethanol, can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of certain compounds.[7]

Analysis of Volatile Organic Compounds

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., n-hexane or ethanol) at a specific ratio (e.g., 1:100 v/v).

  • GC Conditions (Example for Apiaceae family essential oils):

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 4°C/min.

      • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Component Identification:

    • The identification of the compounds is achieved by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

    • Confirmation of identification is performed by comparing their calculated Retention Indices (RI) with those reported in the literature. The RI is determined by analyzing a homologous series of n-alkanes under the same chromatographic conditions.

Biological Activities and Signaling Pathways

Several of the major volatile compounds in this compound have been shown to possess significant biological activities. This section details their known effects and the underlying molecular mechanisms.

Estragole (Methyl Chavicol)

Estragole is a prominent phenylpropanoid in chervil essential oil with demonstrated anti-inflammatory and antimicrobial properties.

  • Anti-inflammatory Activity: Estragole has been shown to inhibit the production of pro-inflammatory mediators. Its mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, estragole can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/heme oxygenase-1 (HO-1) pathway, which is involved in the cellular response to oxidative stress. There is also evidence to suggest its involvement in the Janus kinase 2/signal transducer and activator of transcription 3 (JAK-2/STAT-3) pathway.

estragole_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK MAPKs MAPKs (p38, JNK, ERK) LPS->MAPKs Estragole Estragole Estragole->IKK Inhibition Estragole->MAPKs Inhibition Keap1 Keap1 Estragole->Keap1 Activation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB inhibition NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes AP1 AP-1 MAPKs->AP1 AP1->ProInflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE HO1 HO-1 (Anti-inflammatory) ARE->HO1

Figure 1. Anti-inflammatory signaling pathways of Estragole.

β-Caryophyllene

β-Caryophyllene is a bicyclic sesquiterpene that uniquely acts as a selective agonist of the cannabinoid receptor 2 (CB2). This interaction is central to its anti-inflammatory and analgesic effects.

  • Endocannabinoid System Interaction: By binding to and activating CB2 receptors, which are primarily expressed on immune cells, β-caryophyllene can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation. Activation of CB2 receptors can lead to the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels and mitogen-activated protein kinases (MAPKs).

bcaryophyllene_pathway cluster_cell Immune Cell bCaryophyllene β-Caryophyllene CB2 CB2 Receptor bCaryophyllene->CB2 G_protein Gi/o Protein CB2->G_protein AC Adenylyl Cyclase G_protein->AC MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP conversion Inflammation ↓ Pro-inflammatory Cytokine Release ↑ Anti-inflammatory Cytokine Release cAMP->Inflammation MAPK->Inflammation

Figure 2. β-Caryophyllene interaction with the CB2 receptor.

α-Pinene

α-Pinene, a monoterpene found in chervil, also exhibits anti-inflammatory properties.

  • Anti-inflammatory Mechanism: Similar to estragole, α-pinene has been shown to suppress the activation of MAPKs and the NF-κB pathway in response to inflammatory stimuli. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

apinene_pathway LPS Inflammatory Stimulus (e.g., LPS) MAPKs MAPKs LPS->MAPKs NFkB NF-κB Activation LPS->NFkB aPinene α-Pinene aPinene->MAPKs Inhibition aPinene->NFkB Inhibition ProInflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPKs->ProInflammatory_Mediators NFkB->ProInflammatory_Mediators

Figure 3. Anti-inflammatory mechanism of α-Pinene.

Synergistic and Other Biological Activities

While research on the synergistic effects of the complete essential oil of this compound is limited, it is widely recognized in phytopharmacology that the combination of compounds in an essential oil can lead to enhanced or unique biological activities compared to the individual constituents.[8][9] The essential oil of chervil has been reported to possess antioxidant and antimicrobial activities, though some studies suggest its antioxidant capacity is moderate compared to other herbs.[1][2][10] The antimicrobial effects are likely due to the combined action of its various components.[1]

The biological activity of 1-allyl-2,4-dimethoxybenzene, a major component in some chervil chemotypes, is not well-characterized in the scientific literature to date. Further research is needed to elucidate its potential pharmacological effects.

Conclusion

This technical guide has summarized the current knowledge on the volatile organic compounds of fresh this compound. The major components, including estragole, 1-allyl-2,4-dimethoxybenzene, and β-caryophyllene, have been quantified, and detailed protocols for their extraction and analysis have been provided. The anti-inflammatory signaling pathways for several of these key compounds have been elucidated, highlighting their potential for further investigation in drug discovery and development. Future research should focus on the synergistic effects of the complete essential oil profile and the biological activities of less-studied major components to fully understand the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Hydrodistillation of Anthriscus cerefolium Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of essential oil from Anthriscus cerefolium (chervil) via hydrodistillation. The information compiled is based on various scientific studies and is intended to offer a comprehensive guide for laboratory applications.

Introduction

This compound, commonly known as chervil, is an aromatic herb belonging to the Apiaceae family. Its essential oil is of interest due to its unique chemical profile and potential biological activities. The primary method for extracting essential oil from chervil is hydrodistillation, a process that utilizes water and steam to separate the volatile compounds from the plant material.[1][2][3] The resulting essential oil is a complex mixture of volatile molecules, with the primary constituents being phenylpropanoids like methyl chavicol (estragole) and 1-allyl-2,4-dimethoxybenzene.[4][5][6] The relative concentrations of these compounds can vary depending on the plant's geographical origin, developmental stage, and the specific part of the plant used for extraction.[5][7][8]

Quantitative Data Summary

The yield and chemical composition of this compound essential oil can fluctuate based on cultivation conditions and the specific plant part utilized. The following tables summarize findings from various studies.

Table 1: Essential Oil Yield from this compound

Plant MaterialConditionEssential Oil Yield (%)Reference
Aerial partsWild (Turkey)0.42[4]
Fresh herbFinely cut0.1[6]
Leaves-up to 0.4[8]
Fruits-up to 0.65[8]
HerbCultivated (El-Fayoum, Egypt)0.180 - 0.185[9]

Table 2: Major Chemical Constituents of this compound Essential Oil

CompoundRelative Percentage (%)Plant Source/ConditionReference
Methyl chavicol (Estragole)83.10Wild (Turkey)[4]
1-allyl-2,4-dimethoxybenzene15.15Wild (Turkey)[4]
Undecane1.75Wild (Turkey)[4]
β-pinene<0.01Wild (Turkey)[4]
Methyl chavicol (Estragole)80.0Hydrodistillation[6]
1-allyl-2,4-dimethoxybenzene15.0Hydrodistillation[6]
Methyl chavicol (Estragole)up to 96.0Fruits[8]
1-allyl-2,4-dimethoxybenzeneup to 78.0Old plants (herb)[8]
Methyleugenolup to 47.21Cultivated (El-Sharkia, Egypt)[9]
Estragoleup to 18.04Cultivated (El-Fayoum, Egypt)[9]
2-Allyl-1,4-dimethoxybenzeneup to 7.89Cultivated (El-Baharia Oasis, Egypt)[9]

Experimental Protocol: Hydrodistillation of this compound Essential Oil

This protocol details the hydrodistillation of essential oil from the aerial parts of this compound using a Clevenger-type apparatus.

1. Materials and Equipment

  • Plant Material: Fresh or dried aerial parts (leaves, stems, flowers) of this compound.

  • Apparatus:

    • Clevenger-type hydrodistillation apparatus.[1][10]

    • Round-bottom flask (e.g., 2 L).[10]

    • Heating mantle.[11]

    • Condenser with cooling water supply.

    • Collection vessel (graduated burette or vial).

    • Separating funnel.[10]

  • Reagents:

    • Distilled water.[10]

    • Anhydrous sodium sulfate (Na₂SO₄) for drying the essential oil.[12][13]

2. Plant Material Preparation

  • Harvest the aerial parts of this compound. For optimal yield, it is often recommended to harvest when the plant is in full flower.[6]

  • The plant material can be used fresh or air-dried in a shaded, well-ventilated area.

  • Prior to distillation, chop or grind the plant material into smaller pieces to increase the surface area for efficient oil extraction.[10]

3. Hydrodistillation Procedure

  • Weigh a specific amount of the prepared plant material (e.g., 100 g of dried material or 500 g of fresh material).[12][13]

  • Place the plant material into the round-bottom flask of the Clevenger apparatus.[10]

  • Add a sufficient volume of distilled water to the flask to fully immerse the plant material. A common ratio is 1:10 (w/v) for dried material (e.g., 100 g in 1000 mL of water).[10]

  • Assemble the Clevenger apparatus, ensuring all glass joints are properly sealed. Connect the condenser to a cold water supply.

  • Turn on the heating mantle and bring the water to a boil.[11] The steam will pass through the plant material, causing the essential oil to vaporize.[2]

  • Continue the distillation for a set period, typically 2-3 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[12]

  • The steam and essential oil vapor will travel to the condenser, where they will cool and return to a liquid state.[3]

  • In the collection tube of the Clevenger apparatus, the essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

4. Essential Oil Collection and Drying

  • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

  • Carefully collect the essential oil from the graduated collection tube.

  • To remove any residual water, transfer the collected oil to a small vial containing a small amount of anhydrous sodium sulfate.[12]

  • Allow the oil to stand for a few minutes, then decant or filter the dried oil into a clean, airtight, amber glass vial.

  • Store the essential oil at a low temperature (e.g., 4°C) to prevent degradation.[14]

5. Calculation of Essential Oil Yield

The yield of the essential oil can be calculated as follows:

Yield (%) = (Mass of extracted oil / Mass of plant material) x 100[13]

Visualizations

Hydrodistillation_Workflow cluster_preparation 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Condensation & Separation cluster_collection 4. Collection & Purification plant_material This compound (Aerial Parts) preparation Chopping/Grinding plant_material->preparation distillation_flask Round-Bottom Flask (Plant Material + Water) preparation->distillation_flask heating Heating distillation_flask->heating vaporization Vaporization (Steam + Essential Oil) heating->vaporization condenser Condenser vaporization->condenser separation Clevenger Separator (Oil & Hydrosol Layers) condenser->separation collection Collection of Essential Oil separation->collection drying Drying (Anhydrous Na₂SO₄) collection->drying storage Storage (Airtight, Dark, Cool) drying->storage

Caption: Workflow for the hydrodistillation of this compound essential oil.

References

Application Note & Protocol: Quantification of Phenolic Acids in Anthriscus cerefolium using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium (L.) Hoffm., commonly known as chervil, is an herb belonging to the Apiaceae family. It has been traditionally used in folk medicine and as a culinary ingredient.[1][2] Modern analytical studies have revealed that this compound is a rich source of phenolic compounds, which are secondary metabolites with potential antioxidant, antimicrobial, and anti-inflammatory properties.[3] Among these, phenolic acids are a significant group of compounds that contribute to the plant's bioactivity. Accurate and reliable quantification of these phenolic acids is crucial for quality control, standardization of extracts, and for elucidating their pharmacological effects. This document provides a detailed HPLC-DAD method for the quantification of major phenolic acids in this compound.

Recent research has identified a diverse range of phenolic compounds in methanolic extracts of A. cerefolium.[3][4] High-resolution mass spectrometry (HRMS) has enabled the identification of numerous phenolic acids and their derivatives.[3][4] This application note outlines a comprehensive protocol for the extraction and subsequent quantification of these compounds using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

Quantitative Data Summary

The following table summarizes the major phenolic acids identified in this compound and their reported quantitative data. It is important to note that the concentrations of these compounds can vary depending on factors such as plant origin, growing conditions, and extraction methodology.

Phenolic AcidChemical ClassReported Presence in A. cerefolium
Caffeic acidHydroxycinnamic acidIdentified[4]
p-Coumaric acidHydroxycinnamic acidIdentified[4]
Ferulic acidHydroxycinnamic acidIdentified[4]
Gallic acidHydroxybenzoic acidIdentified[4]
Chlorogenic acidCaffeoylquinic acidIdentified[4]
3,5-O-Dicaffeoylquinic acidCaffeoylquinic acidDominating compound[3]
Malonyl-1,4-O-dicaffeoylquinic acidCaffeoylquinic acidDominating compound[3]

Experimental Protocol

This protocol details the steps for sample preparation, HPLC analysis, and method validation for the quantification of phenolic acids in this compound.

Sample Preparation (Extraction)
  • Plant Material: Use dried and powdered aerial parts of this compound.

  • Extraction Solvent: HPLC-grade methanol is a commonly used and effective solvent for extracting phenolic compounds from A. cerefolium.[3][4]

  • Extraction Procedure:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Macerate the mixture at room temperature for 24 hours in the dark, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

    • Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter.

HPLC-DAD Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is suitable.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min, 10% B5-20 min, 10-30% B20-35 min, 30-50% B35-40 min, 50-10% B40-45 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm and 320 nm for optimal detection of different phenolic acid classes. A DAD allows for monitoring across a spectrum (e.g., 200-400 nm) to identify peaks by their UV spectra.
Method Validation

For reliable and accurate results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Prepare a series of standard solutions of the target phenolic acids at different concentrations (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be >0.999.

  • Limits of Detection (LOD) and Quantification (LOQ): These can be determined from the calibration curve using the standard deviation of the response and the slope.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the recovery of the method by spiking a blank matrix with known amounts of the standard phenolic acids. The recovery should be within an acceptable range (e.g., 95-105%).

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix. This can be confirmed by comparing the UV spectra of the peaks in the sample chromatogram with those of the standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried & Powdered This compound extraction Methanol Extraction (Maceration) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD Detection (280 nm & 320 nm) separation->detection peak_identification Peak Identification (Retention Time & UV Spectra) detection->peak_identification quantification Quantification (External Standard Calibration) peak_identification->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of phenolic acids in this compound.

Major Classes of Phenolic Acids in this compound

phenolic_acid_classes phenolic_acids Phenolic Acids in This compound hydroxybenzoic Hydroxybenzoic Acids phenolic_acids->hydroxybenzoic hydroxycinnamic Hydroxycinnamic Acids phenolic_acids->hydroxycinnamic caffeoylquinic Caffeoylquinic Acids phenolic_acids->caffeoylquinic gallic Gallic acid hydroxybenzoic->gallic caffeic Caffeic acid hydroxycinnamic->caffeic p_coumaric p-Coumaric acid hydroxycinnamic->p_coumaric ferulic Ferulic acid hydroxycinnamic->ferulic chlorogenic Chlorogenic acid caffeoylquinic->chlorogenic dicaffeoylquinic Dicaffeoylquinic acids caffeoylquinic->dicaffeoylquinic

Caption: Major classes of phenolic acids identified in this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Volatile Components in Anthriscus cerefolium (Chervil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. It is widely used in culinary applications for its delicate, anise-like flavor and aroma. The characteristic scent of chervil is attributed to its rich profile of volatile organic compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile components. This document provides detailed protocols for the extraction and subsequent GC-MS analysis of volatile compounds from A. cerefolium, along with a summary of reported quantitative data and visualization of the experimental workflow and a relevant biochemical pathway.

Data Presentation: Volatile Components of this compound

The chemical composition of the essential oil of A. cerefolium can vary depending on factors such as the geographical origin, the part of the plant used (leaves, fruits, stems), and the extraction method. The primary volatile constituents consistently reported are estragole (also known as methyl chavicol) and 1-allyl-2,4-dimethoxybenzene.[1][2] Other compounds are often present in smaller quantities.

CompoundRelative Percentage (%) in Essential OilPlant Part / OriginExtraction MethodReference
Estragole (Methyl Chavicol)83.10Aerial parts (wild) / TurkeyHydrodistillation[1]
1-Allyl-2,4-dimethoxybenzene15.15Aerial parts (wild) / TurkeyHydrodistillation[1]
Undecane1.75Aerial parts (wild) / TurkeyHydrodistillation[1]
β-Pinene<0.01Aerial parts (wild) / TurkeyHydrodistillation[1]
EstragoleDominantYoung flowering plants / ViennaHydrodistillation[2]
1-Allyl-2,4-dimethoxybenzeneSub-dominantYoung flowering plants / ViennaHydrodistillation[2]
EstragoleUp to 95Fruits / ViennaHydrodistillation[2]
EstragoleRich- / IranHydrodistillation[3]

Experimental Protocols

Sample Preparation: Essential Oil Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material.[4][5] A Clevenger-type apparatus is typically employed for this purpose.[3]

Materials and Equipment:

  • Fresh or dried aerial parts of this compound

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (e.g., 1 L)

  • Grinder or blender (optional, for dried material)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Plant Material Preparation:

    • For fresh plant material, chop the aerial parts (leaves and stems) into small pieces.

    • For dried plant material, it can be ground to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation Setup:

    • Place a known quantity (e.g., 100 g) of the prepared plant material into a round-bottom flask.

    • Add a sufficient volume of distilled water to immerse the plant material completely (e.g., 500 mL).

    • Connect the flask to the Clevenger apparatus and the condenser.

  • Extraction:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for a set period, typically 3 hours, or until no more essential oil is collected. The steam and volatile compounds will co-distill, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Oil Collection and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer from the aqueous layer.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage:

    • Store the dried essential oil in a sealed, airtight glass vial, protected from light, and refrigerated (e.g., at 4°C) until GC-MS analysis.

GC-MS Analysis Protocol

The following is a generalized GC-MS protocol based on parameters used for the analysis of estragole and other common essential oil components.[6][7][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or medium-polarity column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6][7]

Sample Preparation for Injection:

  • Dilute the extracted essential oil in a suitable volatile solvent (e.g., methanol, hexane, or dichloromethane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).[8]

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph (GC)
Carrier GasHelium, constant flow rate of 1 mL/min.[7]
Injector Temperature250°C.[6][7]
Injection ModeSplitless or split (e.g., 1:25 ratio).[6][8]
Injection Volume1 µL.[6]
Oven Temperature ProgramInitial temperature of 60-70°C for 2 minutes, then ramp at a rate of 3-8°C/min to 240-280°C, and hold for 4-10 minutes.[6][7][8]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI).[6]
Ionization Energy70 eV.[6][7]
Ion Source Temperature230-250°C.[6][7]
Quadrupole Temperature150°C.[6]
Mass Scan Rangem/z 45-500.[6][7]
Solvent Delay3 minutes.[6]

Data Analysis:

  • Compound Identification: The identification of volatile components is achieved by comparing their mass spectra with those in a reference library, such as the National Institute of Standards and Technology (NIST) and Wiley spectral libraries.[6] The retention indices can also be used for confirmation by comparing them with literature values.

  • Quantification: The relative percentage of each compound is typically calculated from the peak area of the compound divided by the total peak area of all identified compounds in the chromatogram.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material This compound (Aerial Parts) extraction Hydrodistillation (Clevenger Apparatus) plant_material->extraction essential_oil Extracted Essential Oil extraction->essential_oil injection GC Injection essential_oil->injection separation GC Separation (Capillary Column) injection->separation detection MS Detection (Electron Impact) separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Relative Quantification (Peak Area %) identification->quantification

Caption: Experimental workflow for GC-MS analysis of A. cerefolium.

estragole_bioactivation estragole Estragole hydroxyestragole 1'-Hydroxyestragole estragole->hydroxyestragole Cytochrome P450 (CYP-mediated hydroxylation) sulfooxyestragole 1'-Sulfooxyestragole (Ultimate Carcinogen) hydroxyestragole->sulfooxyestragole Sulfotransferases (SULT-mediated sulfonation) detoxification Detoxification Pathways (e.g., Glucuronidation) hydroxyestragole->detoxification dna_adducts DNA Adducts sulfooxyestragole->dna_adducts Formation

Caption: Bioactivation pathway of estragole.

References

Application Notes and Protocols for Untargeted Metabolomic Profiling of Anthriscus cerefolium using LC-HRMS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family, valued for its delicate flavor and traditional medicinal uses. Untargeted metabolomic profiling using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful analytical approach to comprehensively characterize the complex mixture of secondary metabolites within this plant. This technique enables the identification and relative quantification of a wide array of compounds, offering insights into its phytochemical composition, potential therapeutic properties, and biosynthetic pathways. Recent studies have revealed that this compound is rich in phenolic compounds, with dozens of individual substances identified, including derivatives of caffeoylquinic acid which are noted for their significant antioxidant and other biological activities.[1][2] This document provides detailed application notes and protocols for the untargeted metabolomic analysis of this compound.

Experimental Workflow Overview

The overall workflow for the untargeted metabolomic profiling of this compound involves several key stages, from sample preparation to data analysis and interpretation.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Processing & Analysis sample This compound Plant Material drying Lyophilization sample->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation UHPLC Separation (Reversed-Phase C18) filtration->lc_separation ms_detection HRMS Detection (e.g., Orbitrap) lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation peak_picking Peak Picking & Alignment msms_fragmentation->peak_picking annotation Metabolite Annotation (Database Matching) peak_picking->annotation statistical_analysis Multivariate Analysis (PCA, OPLS-DA) annotation->statistical_analysis

Caption: Experimental workflow for untargeted metabolomics of this compound.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure the reproducibility and accuracy of metabolomic data. The goal is to efficiently extract a representative profile of metabolites while minimizing degradation.

Materials:

  • Fresh or frozen this compound plant material (leaves, stems)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder or mortar and pestle

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, nylon or PTFE)

  • Autosampler vials

Protocol:

  • Harvesting and Quenching: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Drying: Lyophilize the frozen plant material until completely dry to remove water, which can interfere with extraction and analysis.

  • Homogenization: Grind the lyophilized tissue into a fine, homogenous powder using a pre-chilled grinder or mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

    • Add 1 mL of 100% methanol (LC-MS grade).

    • Vortex vigorously for 1 minute.

    • Place on a shaker at 120 rpm for 4 hours at room temperature.

  • Clarification:

    • Centrifuge the extract at 13,000 rpm for 10 minutes to pellet solid debris.

    • Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Storage: Store the extracts at -80°C until LC-HRMS/MS analysis to prevent metabolite degradation.

LC-HRMS/MS Analysis

This protocol is based on methodologies reported for the analysis of phenolic compounds in this compound.[2][3]

Instrumentation:

  • UHPLC system (e.g., Thermo Scientific Vanquish Core)

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap Exploris 120 or LTQ Orbitrap)

  • Heated Electrospray Ionization (HESI) source

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.9 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25-25.1 min: 95-5% B (linear gradient)

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Negative HESI

  • Spray Voltage: 2.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Full Scan (MS1) Resolution: 60,000

  • Full Scan (MS1) Mass Range: m/z 100-1500

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 15,000

    • Isolation Window: 2.0 m/z

    • Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, 45 eV

    • TopN: 3 (fragment the 3 most intense ions from the full scan)

Data Processing and Analysis

The complex raw data generated by LC-HRMS/MS requires several computational steps to extract meaningful biological information.

data_processing cluster_raw_data Raw Data cluster_processing Processing Steps cluster_analysis Statistical Analysis & Identification raw LC-HRMS/MS Raw Files (.raw, .mzML) peak_detection Peak Detection raw->peak_detection deconvolution Deconvolution peak_detection->deconvolution alignment Retention Time Alignment deconvolution->alignment feature_matrix Feature Matrix (m/z, RT, Intensity) alignment->feature_matrix normalization Normalization feature_matrix->normalization multivariate Multivariate Statistics (PCA, PLS-DA) normalization->multivariate annotation Metabolite Identification (MS/MS Library Search) multivariate->annotation pathway Pathway Analysis annotation->pathway

Caption: Data processing and analysis workflow for untargeted metabolomics data.

Software:

  • Vendor-specific software (e.g., Thermo Xcalibur, Compound Discoverer)

  • Open-source software (e.g., MS-DIAL, XCMS, MZmine)

  • Statistical software (e.g., R, SIMCA)

Protocol:

  • Data Conversion: Convert raw data files to an open format like mzML or mzXML.

  • Peak Picking and Alignment: Process the data to detect chromatographic peaks, correct for retention time shifts between samples, and align corresponding peaks across all samples.

  • Feature Detection: Generate a feature matrix containing the mass-to-charge ratio (m/z), retention time (RT), and intensity for each detected feature in every sample.

  • Data Normalization: Normalize the data to account for variations in sample concentration and instrument response (e.g., by total ion current or a specific internal standard).

  • Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify features that differ significantly between sample groups.

  • Metabolite Annotation and Identification:

    • Compare the accurate mass (MS1) and fragmentation patterns (MS/MS) of significant features against spectral libraries (e.g., mzCloud, MassBank) and databases (e.g., KEGG, PubChem).

    • A recent study on A. cerefolium identified a total of seventy-two phenolic compounds, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being dominant.[1]

    • Another investigation identified 32 phenolic acids and flavonoids, providing detailed mass spectrometry data for each.[3]

  • Pathway Analysis: Map the identified metabolites to known biochemical pathways to understand the biological implications of the observed metabolic changes.

Data Presentation: Identified Metabolites in this compound

The following table summarizes a selection of phenolic compounds identified in this compound methanolic extracts using LC-HRMS/MS analysis, as reported in the literature.[3]

Peak No.Retention Time (min)Compound NameFormulaExperimental m/z [M-H]⁻
14.12Quinic acidC₇H₁₂O₆191.0561
25.65Caffeoylquinic acid isomerC₁₆H₁₈O₉353.0878
36.21Caffeoylquinic acid isomerC₁₆H₁₈O₉353.0878
47.34Caffeoylquinic acid isomerC₁₆H₁₈O₉353.0878
58.01Feruloylquinic acid isomerC₁₇H₂₀O₉367.1035
68.43Dicaffeoylquinic acid isomerC₂₅H₂₄O₁₂515.1195
78.76Luteolin-7-O-glucosideC₂₁H₂₀O₁₁447.0933
89.03Dicaffeoylquinic acid isomerC₂₅H₂₄O₁₂515.1195
99.24Apigenin-7-O-glucosideC₂₁H₂₀O₁₀431.0984
109.53Dicaffeoylquinic acid isomerC₂₅H₂₄O₁₂515.1195
119.87Quercetin-3-O-galactosideC₂₁H₂₀O₁₂463.0882
1210.11Quercetin-3-O-glucosideC₂₁H₂₀O₁₂463.0882
1310.32LuteolinC₁₅H₁₀O₆285.0405
1410.56Kaempferol-3-O-glucosideC₂₁H₂₀O₁₁447.0933
1511.23ApigeninC₁₅H₁₀O₅269.0456
1611.54QuercetinC₁₅H₁₀O₇301.0354
1712.34KaempferolC₁₅H₁₀O₆285.0405

Data adapted from Stojkovic et al., Molecules, 2021.[3]

Conclusion

The application of LC-HRMS/MS for the untargeted metabolomic profiling of this compound provides a comprehensive and detailed characterization of its chemical composition. The protocols outlined in this document offer a robust framework for researchers to investigate the rich phytochemistry of this plant. The identification of numerous phenolic compounds underscores its potential for further research in drug development and nutraceutical applications. These advanced analytical techniques are indispensable for unlocking the full therapeutic and functional potential of complex natural products like chervil.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Anthriscus cerefolium (Chervil)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthriscus cerefolium, commonly known as chervil, is a culinary herb from the Apiaceae family. Beyond its use in flavoring, chervil has been investigated for its potential health benefits, which are largely attributed to its antioxidant properties.[1] The antioxidant capacity of chervil extracts is primarily linked to the presence of phenolic compounds, with apiin being the predominant flavonoid.[1][2] Aqueous extracts of both the leaves and roots of A. cerefolium have demonstrated in vitro antioxidant, lipid peroxidation-inhibiting, and copper-chelating activities.[1] Studies have shown that the herb extract exhibits greater antioxidant activity than the root extract.[3] The essential oil of A. cerefolium has also been evaluated, showing some antioxidant activity, though less potent than extracts containing flavonoids and lignans.[2][4]

These application notes provide detailed protocols for common in vitro assays used to characterize the antioxidant activity of this compound extracts. The described methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the determination of Total Phenolic Content (TPC). These assays are fundamental for screening and evaluating the antioxidant potential of plant extracts in a research and drug development context.

Data Presentation

The antioxidant activity of this compound extracts can be quantified and compared using the following parameters obtained from the described assays.

Table 1: Summary of In Vitro Antioxidant Activity Data for this compound

Assay TypeSampleSolventKey Result (Unit)Reference
DPPH Radical ScavengingEssential Oil-IC50 = 115 µg/mL[4][5][6]
DPPH Radical ScavengingEthyl Acetate Extract-IC50 = 172.73 µg/mL[7]
DPPH Radical ScavengingEthanolic Extract-IC50 = 171.07 µg/mL[7]
Total Phenolic ContentMethanolic Extract (Flowering Stage)Methanol76.7 mg GAE/L[4][5][6]
Total Phenolic ContentWater ExtractWater1.73 ± 0.51 mg GAE/g[7]
Total Phenolic ContentEthanol ExtractEthanol2.59 ± 0.67 mg GAE/g[7]
Total Phenolic ContentEthyl Acetate ExtractEthyl Acetate3.67 ± 0.81 mg GAE/g[7]
Total Phenolic Contentn-Hexane Extractn-Hexane1.57 ± 0.09 mg GAE/g[7]
Total Phenolic ContentMethanol ExtractMethanol1260 mg GAE/100g[8]
Antiradical Potential (ABTS)Methanol ExtractMethanol50 ± 5 mg TEAC/100g[8]

GAE: Gallic Acid Equivalents; TEAC: Trolox Equivalent Antioxidant Capacity; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Preparation of this compound Extract

A general procedure for preparing a methanolic extract for antioxidant analysis is as follows.[8]

  • Sample Preparation: Fresh plant material (e.g., leaves and stems) should be lyophilized (freeze-dried) to determine the dry matter content. The dried material is then minced and ground into a fine powder.

  • Extraction: Macerate a known quantity (e.g., 200 mg) of the dried, powdered plant material in a suitable volume of solvent (e.g., 10 mL of methanol).

  • Incubation: The mixture should be kept at ambient temperature in the dark for an extended period (e.g., 48 hours) to ensure thorough extraction.

  • Filtration: Following incubation, filter the extract through a syringe filter (e.g., 0.45 µm) to remove particulate matter.

  • Storage: The resulting extract should be stored in a dark, cool environment (e.g., 4°C) until required for analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[9][10] The reduction of the violet DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.[11][12]

Reagents:

  • DPPH solution (0.1 mM in methanol or ethanol).[10][11]

  • This compound extract.

  • Positive control (e.g., Ascorbic acid or Trolox).[11]

  • Solvent (e.g., methanol or ethanol).

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.[12]

  • Prepare a series of dilutions of the A. cerefolium extract in the chosen solvent.

  • In a microplate well or cuvette, add a specific volume of the plant extract dilution (e.g., 40 µL).[11]

  • Add the DPPH working solution (e.g., 2.96 mL) to the extract.[11]

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10]

  • Measure the absorbance of the solution at 517 nm.[11]

  • A blank containing only the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the reaction mixture containing the extract.[11]

  • The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the % inhibition against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[13] The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by a decrease in absorbance.[13][14]

Reagents:

  • ABTS stock solution (7 mM in deionized water).[13][15]

  • Potassium persulfate solution (2.45 mM in deionized water).[13]

  • This compound extract.

  • Positive control (e.g., Trolox).[16]

  • Solvent (e.g., methanol).

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate solutions.[13][14]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[14][16]

  • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[16]

  • Prepare a series of dilutions of the A. cerefolium extract.

  • Add a small volume of the plant extract dilution (e.g., 20 µL) to a microplate well.[13]

  • Add the diluted ABTS•+ working solution (e.g., 180 µL) to the well.[13]

  • Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature.[16]

  • Measure the absorbance at 734 nm.[16]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[16]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] This reduction results in the formation of a blue-colored complex, and the change in absorbance is proportional to the antioxidant power.[17][18]

Reagents:

  • Acetate buffer (300 mM, pH 3.6).[17][19]

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).[19]

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water).[18]

  • FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[18][20]

  • This compound extract.

  • Standard (e.g., FeSO₄·7H₂O or Trolox).[17][20]

Procedure:

  • Warm the freshly prepared FRAP reagent to 37°C.[19]

  • Add a small volume of the plant extract (e.g., 30 µL) to the FRAP reagent (e.g., 900 µL) and water (e.g., 90 µL).[19]

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).[19][20]

  • Measure the absorbance of the solution at 593 nm.[17][20]

  • A standard curve is generated using a known antioxidant like ferrous sulfate or Trolox.

  • The antioxidant capacity of the extract is expressed as equivalents of the standard (e.g., µM FeSO₄/g of dry sample).[19]

Total Phenolic Content (TPC) Assay

This assay quantifies the total amount of phenolic compounds in an extract using the Folin-Ciocalteu reagent. The reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium to produce a blue-colored complex.

Reagents:

  • Folin-Ciocalteu reagent.

  • Saturated sodium carbonate (Na₂CO₃) solution.[19]

  • This compound extract.

  • Standard (e.g., Gallic acid).[19]

Procedure:

  • Add a volume of the plant extract (e.g., 0.5 mL) to distilled water (e.g., 4.5 mL).[19]

  • Add the Folin-Ciocalteu reagent (e.g., 0.2 mL) and mix thoroughly.[19]

  • After a few minutes, add the saturated Na₂CO₃ solution (e.g., 0.5 mL) to the mixture.[19]

  • Add distilled water to reach a final volume (e.g., 10 mL).[19]

  • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 60 minutes).[19]

  • Measure the absorbance at a specific wavelength (e.g., 725 nm or 760 nm).[19][21]

  • A standard curve is prepared using known concentrations of gallic acid.

  • The total phenolic content is expressed as gallic acid equivalents (e.g., mg GAE/g of dry sample).[19]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Activity Assays cluster_data Data Analysis plant_material This compound Plant Material drying Lyophilization (Drying) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration plant_extract A. cerefolium Extract filtration->plant_extract dpph DPPH Assay plant_extract->dpph abts ABTS Assay plant_extract->abts frap FRAP Assay plant_extract->frap tpc Total Phenolic Content Assay plant_extract->tpc spectrophotometry Spectrophotometric Measurement dpph->spectrophotometry abts->spectrophotometry frap->spectrophotometry tpc->spectrophotometry calculation Calculation (% Inhibition, Equivalents) spectrophotometry->calculation results Results (IC50, TEAC, FRAP value, TPC) calculation->results

Caption: Workflow for the in vitro antioxidant activity assessment of this compound.

dpph_pathway DPPH_radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H Reduction Antioxidant Antioxidant (AH) from A. cerefolium Antioxidant_radical Antioxidant Radical (A•) Antioxidant->Antioxidant_radical Oxidation

Caption: Reaction mechanism of the DPPH radical scavenging assay.

abts_pathway cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green Radical Cation) ABTS->ABTS_radical Oxidation Oxidant Oxidizing Agent (e.g., K2S2O8) ABTS_reduced ABTS (Colorless, Reduced Form) ABTS_radical->ABTS_reduced Reduction Antioxidant Antioxidant from A. cerefolium

Caption: Principle of the ABTS radical cation decolorization assay.

frap_pathway Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction by Antioxidant Antioxidant Antioxidant from A. cerefolium

References

Application Notes and Protocols for Cell Culture-Based Assays for Testing Anthriscus cerefolium Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally used for culinary and medicinal purposes, recent scientific interest has focused on its potential as a source of bioactive compounds with pharmacological properties, including cytotoxic effects against various cancer cell lines.[1][2][3] Extracts from A. cerefolium are rich in phenolic compounds and flavonoids, which are believed to contribute to their biological activities.[1][2][3]

Evaluating the cytotoxic potential of this compound extracts is a critical first step in the drug discovery process. Cell culture-based assays provide a controlled and reproducible environment to assess the effects of these extracts on cell viability, proliferation, and the mechanisms of cell death. This document provides detailed protocols for a panel of commonly used cytotoxicity assays to comprehensively evaluate the in vitro efficacy of A. cerefolium extracts.

Key Considerations for Testing this compound Extracts:

  • Extract Preparation and Characterization: The method of extraction (e.g., methanolic, aqueous) can significantly influence the phytochemical profile and subsequent biological activity of the extract.[1][3] It is crucial to standardize the extraction procedure and characterize the extract for its major chemical constituents.

  • Solvent Effects: The solvent used to dissolve the plant extract (e.g., DMSO, ethanol) can have its own cytotoxic effects. A vehicle control (cells treated with the solvent at the same final concentration used for the extract) must be included in all experiments to account for any solvent-induced toxicity.

  • Cell Line Selection: The choice of cell line is dependent on the research question. A panel of cancer cell lines from different tissue origins (e.g., breast, glioblastoma, liver) should be used to assess the spectrum of activity.[1][2] Including a non-cancerous cell line is essential to evaluate the selectivity of the extract's cytotoxicity.[1]

  • Assay Selection: No single assay can provide a complete picture of cytotoxicity. A combination of assays that measure different cellular parameters is recommended. For instance, combining an assay that measures metabolic activity (e.g., MTT) with one that assesses membrane integrity (e.g., LDH) and another that detects apoptosis (e.g., Annexin V) will provide a more comprehensive understanding of the extract's mechanism of action.

Experimental Protocols

Preparation of this compound Extract Stock Solution

This protocol describes the preparation of a stock solution from a dried plant extract for use in cell culture assays.

Materials:

  • Dried this compound extract

  • Dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Weigh a precise amount of the dried this compound extract.

  • Dissolve the extract in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Vortex thoroughly to ensure the extract is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C until use.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound extract stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound extract in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include wells for untreated cells (negative control) and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound extract stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Neutral Red Uptake Assay

This assay determines cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound extract stock solution

  • Neutral red solution (e.g., 50 µg/mL in sterile PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Uptake: Remove the treatment medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the neutral red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V. PI is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Selected cell lines

  • Complete cell culture medium

  • This compound extract stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound extract for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Table 1: Cytotoxicity of this compound Extracts on Various Cell Lines
Cell LineCell TypeExtract TypeAssayExposure Time (h)IC₅₀ (µg/mL)Reference
A172Human GlioblastomaMethanolicCrystal VioletNot Specified765.21[1]
HGF-1Human Gingival FibroblastMethanolicCrystal VioletNot Specified> 800[1]
HeLaHuman Cervical CancerEthyl AcetateMTTNot Specified75
HaCaTHuman KeratinocytesMethanolicNot SpecifiedNot SpecifiedNot Specified[2]
SiHaHuman Cervical CancerMethanolicNot SpecifiedNot SpecifiedNot Specified[2]
MCF7Human Breast CancerMethanolicNot SpecifiedNot SpecifiedNot Specified[2]
HepG2Human Liver CancerMethanolicNot SpecifiedNot SpecifiedNot Specified[2]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an extract that is required for 50% inhibition of cell viability.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_culture 2. Cell Culture & Treatment cluster_assays 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis plant This compound Plant Material extract Extraction (e.g., Methanol) plant->extract stock Sterile Stock Solution extract->stock treat Treat with A. cerefolium Extract stock->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh nr Neutral Red Assay (Lysosomal Integrity) incubate->nr apoptosis Apoptosis Assays (Annexin V / Caspase) incubate->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout nr->readout apoptosis->readout calc Calculate % Viability / Cytotoxicity / Apoptosis readout->calc ic50 Determine IC50 Values calc->ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome plant_extract This compound Bioactive Compounds membrane Plasma Membrane Interaction plant_extract->membrane receptor Receptor Binding plant_extract->receptor internalization Cellular Uptake plant_extract->internalization mitochondria Mitochondrial Stress (ROS Production) membrane->mitochondria dna_damage DNA Damage membrane->dna_damage necrosis Necrosis (Membrane Damage) membrane->necrosis receptor->mitochondria receptor->dna_damage internalization->mitochondria internalization->dna_damage caspase_activation Caspase Cascade Activation (Caspase-8, -9, -3) mitochondria->caspase_activation dna_damage->caspase_activation growth_arrest Cell Cycle Arrest dna_damage->growth_arrest apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: Potential mechanisms of this compound-induced cytotoxicity.

References

Application Notes and Protocols for the Isolation and Purification of Deoxypodophyllotoxin from Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxypodophyllotoxin (DPT) is a naturally occurring aryltetralin lignan with significant biological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[1][2] It functions as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis, making it a compound of interest for cancer chemotherapy research.[2][3][4] While much of the research on DPT isolation has focused on Anthriscus sylvestris (wild chervil), a related species, Anthriscus cerefolium (garden chervil), also contains lignans and represents a potential source for this valuable compound.[5][6][7]

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of deoxypodophyllotoxin, primarily based on established protocols for A. sylvestris that are adaptable for A. cerefolium. Additionally, the underlying molecular mechanisms of DPT's anticancer activity are detailed, providing context for its application in drug development.

Data Presentation: Quantitative Analysis of Deoxypodophyllotoxin

The following tables summarize the quantitative data on deoxypodophyllotoxin content in Anthriscus sylvestris, which can serve as a benchmark for studies on this compound.

Table 1: Deoxypodophyllotoxin (DPT) Content in Anthriscus sylvestris

Plant PartCultivation/EnvironmentDPT Content (% w/w dry weight)Reference
RootsField-grown (March, 2nd year)0.15%[8][9][10]
Aerial PartsField-grown (March, 2nd year)0.03%[8][9][10]
RootsClimate room (April, 2nd year)0.14%[8][9][10]
Aerial PartsClimate room (July, 1st year)0.05%[8][9][10]
RootsAltitude 900 m0.38%[11]
RootsAltitude 1200 m0.78%[11]
Aerial PartsAltitude 900 m0.13%[11]
Aerial PartsAltitude 1200 m0.33%[11]
RhizomesDried0.39%[12]
FruitsDried86.7% (of dry extract)[13]

Table 2: Comparison of Extraction Methods for Deoxypodophyllotoxin from Anthriscus sylvestris Roots

Extraction MethodKey ParametersDPT Yield/EfficiencyReference
Supercritical CO₂ Extraction175 bar, 60°C, 1 hour2.0 ± 0.3 mg/g[14]
Supercritical CO₂ Extraction175 bar, 40°C, 1 hour1.6 ± 0.3 mg/g[14]
Supercritical CO₂ Extraction175 bar, 80°C, 1 hour1.7 ± 0.3 mg/g[14]
Soxhlet ExtractionN/AComparable to a single SC-CO₂ extraction (75-80% of total DPT)[9][14][15]
Methanol Maceration4 cycles with constant shakingN/A (yielded 88.3 mg extract from 3.1267 g fruit)[13]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of deoxypodophyllotoxin.

Protocol 1: Extraction of Deoxypodophyllotoxin

Objective: To extract crude deoxypodophyllotoxin from the dried and powdered roots of this compound.

Method A: Supercritical Fluid (CO₂) Extraction (Solvent-Free Method)

  • Preparation: Dry the plant material (roots of A. cerefolium) at room temperature and grind into a fine powder.

  • Extraction:

    • Load the powdered plant material into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 175 bar

      • Temperature: 60°C

      • Extraction Time: 1 hour

    • Perform the extraction using supercritical carbon dioxide.

    • After extraction, cool the reactor to 30°C and depressurize.

  • Collection: Dissolve the residue in the reactor with methanol and transfer to a volumetric flask for quantification or further purification.[14] This method is advantageous as it is solvent-free and can yield a purer initial extract.[9][15]

Method B: Soxhlet Extraction (Conventional Method)

  • Preparation: Dry and powder the root material as described in Method A.

  • Extraction:

    • Place the powdered material in a thimble.

    • Use a Soxhlet apparatus with methanol as the solvent.

    • Continuously extract for a designated period (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.

  • Concentration: Evaporate the methanol from the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of Deoxypodophyllotoxin by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify deoxypodophyllotoxin from the crude extract.

  • Sample Preparation: Dissolve the crude methanol extract in the two-phase solvent system.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (7:3:5:5, v/v/v/v).[12][16]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the lower phase (stationary phase).

    • Rotate the column at a specific speed (e.g., 800-900 rpm).

    • Pump the upper phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection: Continuously monitor the effluent with a UV detector (at 280-290 nm) and collect fractions based on the chromatogram.

  • Analysis and Recovery:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to identify those containing pure deoxypodophyllotoxin.

    • Combine the pure fractions and evaporate the solvent to obtain purified deoxypodophyllotoxin with a purity of over 98%.[12][16]

Protocol 3: Quantification of Deoxypodophyllotoxin by HPLC

Objective: To determine the concentration of deoxypodophyllotoxin in extracts and purified fractions.

  • Instrumentation: A standard HPLC system equipped with a C18 column, a UV detector, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 289 nm.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure deoxypodophyllotoxin in methanol to generate a calibration curve.

  • Sample Analysis:

    • Dissolve a known weight of the extract or purified sample in methanol.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

  • Quantification: Compare the peak area of deoxypodophyllotoxin in the sample chromatogram with the calibration curve to determine its concentration.

Visualizations: Experimental Workflow and Signaling Pathways

Experimental Workflow

G Figure 1. Experimental Workflow for DPT Isolation and Purification A Plant Material (this compound roots) B Drying and Grinding A->B C Extraction B->C D Crude Extract C->D E Purification (HSCCC) D->E F Pure Deoxypodophyllotoxin (>98% purity) E->F G Quantification (HPLC) F->G H Supercritical CO2 Extraction H->C I Soxhlet Extraction I->C

Caption: Workflow for DPT isolation and purification.

Signaling Pathway of Deoxypodophyllotoxin-Induced G2/M Arrest and Apoptosis

G Figure 2. DPT-Induced G2/M Arrest and Apoptosis Signaling Pathway cluster_0 DPT Targets cluster_1 Cell Cycle Regulation cluster_2 Apoptotic Pathway cluster_3 Other Signaling DPT Deoxypodophyllotoxin Tubulin Tubulin Polymerization DPT->Tubulin inhibits EGFR EGFR Signaling DPT->EGFR inhibits p53_ATM_Chk2 p53, ATM, Chk2 (activated) DPT->p53_ATM_Chk2 activates Caspases Caspase-3, -7, -8, -9 (activated) DPT->Caspases activates Bcl2 Bcl-2 (anti-apoptotic) (decreased) DPT->Bcl2 downregulates Bax Bax (pro-apoptotic) (increased) DPT->Bax upregulates PTEN PTEN (upregulated) DPT->PTEN upregulates G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest induces Akt Akt Signaling (inhibited) EGFR->Akt activates CyclinB1_CDK1 Cyclin B1 / CDK1 (activity decreased) G2M_Arrest->CyclinB1_CDK1 is mediated by Apoptosis Apoptosis G2M_Arrest->Apoptosis leads to p53_ATM_Chk2->G2M_Arrest contributes to Caspases->Apoptosis executes Bcl2->Apoptosis inhibits Bax->Apoptosis promotes PTEN->Akt inhibits

References

Application Notes and Protocols for the Development of a Standardized Anthriscus cerefolium (Chervil) Extract for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally used in culinary applications, it also has a history of use in herbal medicine for its purported digestive, diuretic, and anti-inflammatory properties.[1][2] Scientific investigations have revealed that chervil is a rich source of bioactive compounds, including flavonoids, phenolic acids, and volatile oils.[1][3] Key phytochemicals identified include apigenin, luteolin, apiin, and estragole (methyl chavicol).[3][4][5][6] These compounds are believed to contribute to its pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anti-cancer effects.[1][7][8][9]

The development of a standardized this compound extract is crucial for ensuring the reproducibility and reliability of preclinical and clinical research. Standardization allows for a consistent chemical profile and biological activity, which are prerequisites for drug development and mechanistic studies.[10][11] These application notes provide a comprehensive set of protocols for the preparation, standardization, and biological evaluation of a methanolic extract of this compound.

Phytochemical Profile

The primary bioactive constituents of this compound are summarized in the table below. Standardization efforts should focus on quantifying key marker compounds from the flavonoid and volatile oil classes.

Compound ClassKey Bioactive/Marker CompoundsReported Biological Activities
Flavonoids Apigenin, Luteolin, Apiin, Quercetin, Kaempferol[4][6][7]Antioxidant, Anti-inflammatory, Anti-cancer[1][7][8]
Phenolic Acids Caffeic acid derivatives, Chlorogenic acid[7][8]Antioxidant[8]
Volatile Oils Estragole (Methyl chavicol), Anethole, 1-allyl-2,4-dimethoxybenzene[1][5]Antimicrobial, Aromatic properties[9]
Lignans Deoxypodophyllotoxin[12]Antioxidant[12]
Other Coumarins, Bioflavonoids[3]Various[3]

Experimental Workflow

The overall workflow for the development and validation of a standardized this compound extract is depicted below. This process begins with the selection and preparation of raw plant material and proceeds through extraction, phytochemical analysis, standardization, and finally, bioactivity assessment.

Workflow cluster_0 1. Raw Material Preparation cluster_1 2. Extraction cluster_2 3. Phytochemical Analysis cluster_3 4. Standardization cluster_4 5. Bioactivity Assessment A Plant Material Selection (this compound leaves) B Drying and Grinding A->B C Methanol Maceration B->C D Filtration and Concentration C->D E HPLC-DAD Analysis (Flavonoids: Apigenin, Luteolin) D->E F GC-MS Analysis (Volatile Oils: Estragole) D->F G Quantification of Marker Compounds E->G F->G H Batch-to-Batch Consistency Check G->H I In Vitro Antioxidant Assays (DPPH, FRAP) H->I J Cell-Based Anti-inflammatory Assays H->J

Caption: Experimental workflow for standardized extract development.

Protocols

Protocol 1: Preparation of this compound Methanolic Extract

This protocol details the extraction of bioactive compounds from dried this compound leaves using methanol.

Materials:

  • Dried leaves of this compound

  • Methanol (80% aqueous, v/v)

  • Mechanical shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Grind the dried leaves of this compound into a fine powder.

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Seal the flask and place it on a mechanical shaker at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further dried using a freeze-dryer to obtain a powdered extract.

  • Store the dried extract at -20°C in an airtight, light-protected container.

Protocol 2: Standardization by HPLC-DAD for Flavonoids

This protocol outlines the quantification of the marker compounds apigenin and luteolin in the extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials and Equipment:

  • HPLC system with DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Apigenin and Luteolin analytical standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or formic acid)

  • Ultrapure water

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 15-40% B; 15-30 min, 40-60% B; 30-35 min, 60-80% B; 35-40 min, 80-15% B; 40-45 min, 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 348 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of apigenin and luteolin in methanol (1 mg/mL). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried this compound extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: Identify the peaks for apigenin and luteolin in the sample chromatogram by comparing their retention times with those of the standards. Quantify the compounds by integrating the peak areas and using the linear regression equation derived from the calibration curve of the standards.

Protocol 3: Standardization by GC-MS for Volatile Compounds

This protocol is for the quantification of the marker compound estragole in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • GC-MS system

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Estragole analytical standard

  • Methanol (GC grade)

  • Helium (carrier gas)

GC-MS Conditions:

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 1:50)
Oven Program Initial 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 40-500 amu

Procedure:

  • Standard Preparation: Prepare a stock solution of estragole in methanol (1 mg/mL) and create a series of working standards for the calibration curve.

  • Sample Preparation: Dilute the methanolic extract to an appropriate concentration.

  • Analysis: Inject the standards and the sample into the GC-MS system.

  • Quantification: Identify the estragole peak based on its retention time and mass spectrum. Quantify using the calibration curve derived from the standards.

Protocol 4: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the standardized extract.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of the standardized extract and ascorbic acid in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).

Signaling Pathways

The anti-inflammatory effects of flavonoids found in this compound, such as apigenin and luteolin, are partly mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB and STAT1 pathways.

NF-κB Signaling Pathway Inhibition

Apigenin and luteolin can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition occurs through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB->NFkB Degradation of IκBα Extract This compound Extract (Apigenin, Luteolin) Extract->IKK Inhibits Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription

Caption: Inhibition of the NF-κB signaling pathway by chervil extract.
STAT1 Signaling Pathway Inhibition

The extract's flavonoids can also interfere with the JAK-STAT signaling pathway. Specifically, they can inhibit the phosphorylation and activation of STAT1, a transcription factor involved in inflammatory responses.

STAT1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor (e.g., IFN-γR) JAK JAK CytokineReceptor->JAK Activates STAT1_inactive STAT1 JAK->STAT1_inactive Phosphorylates STAT1_active p-STAT1 Dimer STAT1_inactive->STAT1_active Dimerization DNA_GAS GAS Element (DNA) STAT1_active->DNA_GAS Translocates & Binds Extract This compound Extract (Apigenin, Luteolin) Extract->JAK Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA_GAS->Inflammatory_Genes Transcription

Caption: Inhibition of the STAT1 signaling pathway by chervil extract.

Data Summary

The following tables provide a template for summarizing the quantitative data obtained during the standardization and bioactivity assessment of the this compound extract.

Table 1: Quantification of Marker Compounds in Standardized Extract

Batch No.Apigenin (mg/g extract)Luteolin (mg/g extract)Estragole (mg/g extract)
ACE-001
ACE-002
ACE-003
Mean ± SD

Table 2: Antioxidant Activity of Standardized Extract

AssayIC50 (µg/mL) - ACE-001IC50 (µg/mL) - ACE-002IC50 (µg/mL) - ACE-003IC50 (µg/mL) - Ascorbic Acid
DPPH Scavenging
FRAP
ABTS Scavenging

Conclusion

These application notes provide a framework for the development of a standardized this compound extract for research purposes. Adherence to these protocols will facilitate the generation of reproducible and comparable data across different studies, thereby advancing our understanding of the therapeutic potential of this botanical. The provided methodologies for extraction, phytochemical analysis, and bioactivity assessment are essential for ensuring the quality and consistency of the extract, which is a fundamental requirement for its use in drug discovery and development.

References

In Vivo Study Design for Testing Anthriscus cerefolium Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Anthriscus cerefolium, commonly known as chervil, is an herb that has been traditionally used for various medicinal purposes. Recent in vitro studies have suggested its potential anti-inflammatory properties, indicating its promise as a source for novel anti-inflammatory agents.[1][2][3] This document provides a detailed in vivo study design to systematically evaluate the anti-inflammatory effects of this compound extract. The protocols outlined here are intended for researchers in academia and the pharmaceutical industry engaged in the discovery and development of new anti-inflammatory drugs from natural sources.[4]

The proposed study will utilize the well-established carrageenan-induced paw edema model in rats, a widely accepted and reproducible model for investigating acute inflammation.[5][6][7][8] This model is particularly relevant for assessing the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that inhibit inflammatory mediators like prostaglandins.[6][9] The study will not only assess the macroscopic effects on paw edema but also delve into the molecular mechanisms by examining key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), and the expression of downstream inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[10][11][12][13][14]

Experimental Design and Protocols

Preparation of this compound Extract (ACE)

A critical first step is the preparation and standardization of the plant extract to ensure reproducibility.

Protocol:

  • Plant Material: Obtain authenticated, high-quality dried aerial parts of this compound.

  • Extraction:

    • Coarsely powder the dried plant material.

    • Macerate the powder in 80% methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

    • Store the dried extract at -20°C in an airtight container.

  • Phytochemical Profiling (Recommended): Perform preliminary phytochemical screening to identify the major classes of compounds present (e.g., flavonoids, phenolic acids, saponins).[2][15][16] High-performance liquid chromatography (HPLC) can be used for fingerprinting and standardization.

  • Vehicle: For in vivo administration, suspend the dried extract in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in saline.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.[5][6][7][8]

Protocol:

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.[5] All animal procedures must be approved by an Institutional Animal Ethics Committee.

  • Experimental Groups (n=6-8 per group):

    • Group I (Normal Control): Receive vehicle only.

    • Group II (Inflammation Control): Receive vehicle, followed by carrageenan injection.

    • Group III (Positive Control): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.), followed by carrageenan injection.[5][17]

    • Group IV-VI (Treatment Groups): Receive different doses of this compound extract (e.g., 100, 200, 400 mg/kg, p.o.), followed by carrageenan injection.

  • Dosing: Administer the vehicle, Indomethacin, or ACE orally (p.o.) via gavage 60 minutes before the induction of inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat (except for the Normal Control group).[5][7][8] The left hind paw will serve as a non-inflamed control.

  • Measurement of Paw Edema:

    • Measure the paw volume of both hind paws at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a digital plethysmometer.

    • The percentage inhibition of edema is calculated using the formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.

Biochemical and Molecular Analysis

At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect paw tissue and blood samples.

a. Measurement of Inflammatory Cytokines:

Protocol (ELISA): [18][19][20]

  • Homogenize a portion of the paw tissue in a suitable buffer and centrifuge to obtain the supernatant.

  • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the tissue homogenate and/or serum, following the manufacturer's instructions.

b. Western Blot Analysis for Inflammatory Proteins and Signaling Pathways:

Protocol:

  • Extract total protein from the paw tissue.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against:

    • COX-2[21][22][23][24]

    • Phospho-NF-κB p65 and total NF-κB p65[10][12][25][26][27]

    • Phospho-p38 MAPK, Phospho-ERK1/2, Phospho-JNK and their total forms[11][13]

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Histopathological Analysis

Protocol: [28][29][30][31][32]

  • Fix the paw tissue in 10% neutral buffered formalin.

  • Process the tissue, embed in paraffin, and section at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a light microscope for signs of inflammation, such as edema, infiltration of inflammatory cells (e.g., neutrophils), and tissue damage.

  • Score the histopathological changes semi-quantitatively.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound Extract (ACE) on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
INormal Control-0.95 ± 0.04-
IIInflammation ControlVehicle1.85 ± 0.120
IIIPositive ControlIndomethacin101.20 ± 0.08
IVACE1001.65 ± 0.1022.2
VACE2001.42 ± 0.0947.8
VIACE4001.28 ± 0.07*63.3

*p < 0.05 compared to the Inflammation Control group.

Table 2: Effect of this compound Extract (ACE) on Inflammatory Mediators in Paw Tissue

GroupTreatmentDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)COX-2 (Relative Expression)p-NF-κB/NF-κB (Ratio)
INormal Control-25.3 ± 3.115.8 ± 2.20.12 ± 0.020.15 ± 0.03
IIInflammation ControlVehicle150.6 ± 12.598.4 ± 8.91.00 ± 0.001.00 ± 0.00
IIIPositive ControlIndomethacin1055.2 ± 5.835.1 ± 4.10.35 ± 0.05
IVACE100128.9 ± 11.280.5 ± 7.50.85 ± 0.070.88 ± 0.09
VACE20095.4 ± 9.162.3 ± 6.30.61 ± 0.060.65 ± 0.07
VIACE40068.7 ± 7.345.9 ± 5.00.42 ± 0.040.48 ± 0.05*

*p < 0.05 compared to the Inflammation Control group.

Visualizations

Experimental Workflow

G cluster_0 Animal Acclimatization & Grouping cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis Acclimatization Acclimatize Wistar Rats (1 week) Grouping Divide into 6 Groups (n=6-8) Acclimatization->Grouping Dosing Oral Administration: - Vehicle - Indomethacin (10 mg/kg) - ACE (100, 200, 400 mg/kg) Grouping->Dosing Induction Sub-plantar Injection: 0.1 mL 1% Carrageenan (60 min post-dosing) Dosing->Induction Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Induction->Paw_Measurement Sacrifice Euthanasia & Sample Collection (at 5 hours) Paw_Measurement->Sacrifice Biochemical Biochemical Analysis: - ELISA (Cytokines) - Western Blot (Proteins) Sacrifice->Biochemical Histo Histopathological Analysis (H&E Staining) Sacrifice->Histo

Caption: Workflow for the in vivo anti-inflammatory study.

Inflammatory Signaling Pathways

G cluster_0 Inflammatory Stimulus (Carrageenan) cluster_1 Signaling Cascades cluster_2 Gene Expression & Protein Synthesis cluster_3 Carrageenan Carrageenan MAPK MAPK Pathway (p38, ERK, JNK) Carrageenan->MAPK IKK IKK Activation Carrageenan->IKK Genes Pro-inflammatory Gene Transcription MAPK->Genes IkB IκBα Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation NFkB_activation->Genes Proteins Synthesis of: - Pro-inflammatory Cytokines  (TNF-α, IL-1β, IL-6) - COX-2 Genes->Proteins ACE This compound Extract (ACE) ACE->MAPK Inhibits ACE->IkB Inhibits G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Activated by inflammatory stimuli) AA Arachidonic Acid PLA2->AA Liberates COX2 COX-2 (Inducible Enzyme) PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalyzes conversion to Inflammation Pain, Edema, Fever PGs->Inflammation ACE This compound Extract (ACE) ACE->COX2 Potential Inhibition

References

Application of Anthriscus cerefolium Extract in Food Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally used in culinary applications for its delicate, anise-like flavor, recent scientific investigations have highlighted its potential as a natural food preservative.[1][2] The herb's preservative qualities are attributed to its rich composition of bioactive compounds, including phenolic acids, flavonoids, and essential oils, which exhibit significant antioxidant and antimicrobial properties.[3][4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound extract for food preservation.

The active constituents of chervil include a volatile oil, flavonoids, and coumarins.[5][6] The primary components of the volatile oil are estragole (methyl chavicol) and hendecane (undecane).[1][5] Methanolic extracts of A. cerefolium have demonstrated a high antioxidant capacity, which is linked to their phenolic content.[7] Key flavonoids identified include apiin and apigenin.[7][8] Furthermore, aqueous extracts have shown antioxidant and anti-lipoperoxidant activities.[9] The antimicrobial effects of chervil extract have been observed against various foodborne pathogens, including Staphylococcus aureus and Candida species, with the extract inhibiting both free-floating cells and microbial biofilms.[3][10]

Active Compounds and Mechanisms of Action

The preservative effects of this compound extract are primarily due to the synergistic action of its various phytochemicals.

Antioxidant Activity: The antioxidant properties are mainly attributed to phenolic compounds and flavonoids.[4][11] These compounds can neutralize free radicals through hydrogen donation, metal chelation, and reducing power.[9][11] The herb extract has shown free radical scavenging and membrane-protective activities.[9] The main flavonoid, apiin, and the major lignan, deoxypodophyllotoxin, have demonstrated strong free radical quenching activity.[8]

Antimicrobial Activity: The essential oil and phenolic compounds are the main contributors to the antimicrobial properties of the extract.[4][6] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with genetic material, thereby inhibiting the growth of bacteria and fungi.[3][10] This makes the extract a potential agent against food spoilage and pathogenic microorganisms.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and antimicrobial activities of this compound extract from various studies.

Table 1: Antioxidant Activity of this compound Extracts

Extract Type/ComponentAssayResultReference
Methanolic ExtractTotal Phenolic Content1260 mg GAE/100g DM[14]
Methanolic ExtractTEAC50 ± 5 mg TEAC/100g[14]
Essential Oil (vegetative stage)DPPH IC50115 µg/mL[15]
Methanolic Extract (flowering stage)Total Phenolic Content76.7 mg GAE/L[15]
Ethyl Acetate ExtractDPPH IC50169.43 ± 0.98 µg/mL[16]
Water ExtractDPPH IC50179.89 ± 1.25 µg/mL[16]
n-Hexane ExtractDPPH IC50189.56 ± 2.23 µg/mL[16]
Ethanol ExtractDPPH IC50248.09 ± 1.74 µg/mL[16]
Ethyl Acetate ExtractTotal Phenolic Content3.67 ± 0.81 mg GAE/g[16]
Ethanol ExtractTotal Phenolic Content2.59 ± 0.67 mg GAE/g[16]
Water ExtractTotal Phenolic Content1.73 ± 0.51 mg GAE/g[16]
n-Hexane ExtractTotal Phenolic Content1.57 ± 0.09 mg GAE/g[16]

GAE: Gallic Acid Equivalents; DM: Dry Matter; TEAC: Trolox Equivalent Antioxidant Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; IC50: Half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of this compound Methanolic Extract

MicroorganismAssayResult (mg/mL)Reference
Staphylococcus aureusMICNot specified[3]
Candida speciesMICNot specified[3]
6 Bacteria speciesMICNot specified[4]
8 Fungi speciesMICNot specified[4]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Methanolic Extract

This protocol details the preparation of a methanolic extract from fresh chervil leaves.

Materials:

  • Fresh this compound leaves

  • Methanol

  • Dichloromethane

  • Grinder or blender

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Separatory funnel

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Wash fresh chervil leaves thoroughly and mince them into small pieces (approximately 20 mm).[14]

  • Extraction: Macerate 500 g of the minced plant material in 500 mL of methanol for 24 hours in the dark at room temperature. Repeat the extraction process with a fresh 500 mL portion of methanol for another 24 hours.[14]

  • Filtration: Filter the combined methanolic extracts through filter paper to remove solid plant debris.[14]

  • Concentration: Concentrate the filtered extract to a volume of approximately 100 mL using a rotary evaporator.[14]

  • Lipid Removal: Partition the concentrated extract against an equal volume of dichloromethane in a separatory funnel to remove chlorophyll and other lipophilic compounds. Repeat this step twice.[14]

  • Final Concentration/Drying: Collect the methanolic phase and concentrate it further using a rotary evaporator to obtain a crude extract. The extract can be completely dried using a freeze-dryer for long-term storage.

Protocol 2: Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol describes the quantification of total phenolic content in the chervil extract.

Materials:

  • This compound extract

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7.5% w/v)

  • Gallic acid standard solutions (0-500 mg/L)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to prepare a stock solution.

  • Reaction Mixture: To a test tube, add 0.5 mL of the extract solution, 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water), and 2 mL of Na₂CO₃ solution.

  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using gallic acid solutions of known concentrations following the same procedure.

  • Calculation: Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[15]

Protocol 3: Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol outlines the assessment of the free radical scavenging activity of the chervil extract.[15]

Materials:

  • This compound extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the chervil extract in methanol.

  • Reaction: In a test tube, mix 1 mL of each extract dilution with 4 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

  • Control: Prepare a control sample containing 1 mL of methanol and 4 mL of the DPPH solution.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the scavenging activity percentage against the extract concentrations to determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[15][17]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method)

This protocol is for determining the minimum concentration of chervil extract that inhibits the visible growth of a microorganism.[18]

Materials:

  • This compound extract

  • Test microorganism (e.g., Staphylococcus aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plate

  • Sterile pipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in nutrient broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the chervil extract in nutrient broth in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract that shows no visible growth.[3][18]

Visualizations

Experimental_Workflow_for_Food_Preservative_Evaluation plant This compound (Chervil) extraction Extraction (e.g., Maceration with Methanol) plant->extraction filtration Filtration & Concentration extraction->filtration extract Crude Extract filtration->extract antioxidant Antioxidant Activity Assays extract->antioxidant antimicrobial Antimicrobial Activity Assays extract->antimicrobial food_app Application in Food Matrix (e.g., Meat, Dairy) extract->food_app dpPH DPPH Assay antioxidant->dpPH frap FRAP Assay antioxidant->frap mic MIC Determination antimicrobial->mic mbc MBC Determination antimicrobial->mbc sensory Sensory Evaluation food_app->sensory shelf_life Shelf-life Study food_app->shelf_life result Evaluation of Preservative Efficacy sensory->result shelf_life->result

Caption: Experimental workflow for evaluating A. cerefolium extract as a food preservative.

Antioxidant_Mechanism_of_Action extract This compound Extract (Phenolics, Flavonoids) h_donor Hydrogen Atom Donation extract->h_donor Acts as metal Metal Ion Chelation extract->metal Acts as ros Reactive Oxygen Species (Free Radicals) stable_ros Stable, Non-reactive Species ros->stable_ros Neutralizes to h_donor->ros inhibition Inhibition metal->inhibition food_preservation Food Preservation (Extended Shelf-life) stable_ros->food_preservation lipid_perox Lipid Peroxidation (Food Spoilage) inhibition->lipid_perox inhibition->food_preservation

Caption: Antioxidant mechanism of A. cerefolium extract in food preservation.

Antimicrobial_Mechanism_of_Action extract This compound Extract (Essential Oils, Phenolics) membrane Cell Membrane Disruption extract->membrane enzyme Enzyme Inhibition extract->enzyme dna DNA Synthesis Inhibition extract->dna pathogen Foodborne Pathogen (e.g., Bacteria, Fungi) growth_inhibition Inhibition of Microbial Growth pathogen->growth_inhibition Leads to membrane->pathogen enzyme->pathogen dna->pathogen food_safety Improved Food Safety & Preservation growth_inhibition->food_safety

Caption: Antimicrobial mechanism of A. cerefolium extract against foodborne pathogens.

References

Application Notes and Protocols: Formulation of Topical Preparations with Anthriscus cerefolium (Chervil) Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. Traditionally, it has been used in folk medicine for various purposes, including as a soothing agent for minor skin irritations.[1] Modern scientific investigations have begun to validate these traditional uses, revealing that extracts of A. cerefolium possess a wealth of bioactive compounds.[2][3] This document provides detailed application notes and protocols for the formulation of topical preparations containing A. cerefolium extract for dermatological applications.

The primary functions of this compound extract in cosmetic and topical formulations are recognized as skin conditioning.[4][5] Scientific studies have demonstrated that methanolic extracts of A. cerefolium are rich in phenolic compounds, including phenolic acids and flavonoids, which contribute to its significant antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][6][7][8] These properties make it a promising candidate for formulations aimed at protecting the skin from oxidative stress, soothing inflammation, and preventing microbial overgrowth.

Active Compounds and Mechanism of Action

Major Bioactive Compounds

The therapeutic effects of this compound extract are largely attributed to its complex phytochemical profile. High-performance liquid chromatography-mass spectrometry (LC-HRMS/MS) analysis has identified a rich array of phenolic compounds in methanolic extracts of the plant.[2]

Table 1: Major Phenolic Compounds Identified in this compound Methanolic Extract

Compound ClassSpecific Compounds IdentifiedPotential Contribution to Topical Efficacy
Phenolic Acids Malonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, Chlorogenic acid, Caffeic acid derivativesAntioxidant, Anti-inflammatory
Flavonoids Quercetin derivatives, Kaempferol derivatives, Luteolin-7-O-glucoside (cinaroside), Apigenin derivativesAntioxidant, Anti-inflammatory, Skin soothing

Source: Adapted from studies on the chemical composition of this compound extracts.[2][3][7]

Signaling Pathways

The antioxidant and anti-inflammatory effects of this compound extract are mediated through the modulation of key signaling pathways in skin cells, such as keratinocytes.

2.2.1 Anti-inflammatory Signaling Pathways

Skin inflammation is a complex process often involving the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6][9] Pro-inflammatory stimuli, such as UV radiation or irritants, can trigger these pathways, leading to the production of inflammatory cytokines and mediators.[1][5] The phenolic compounds in A. cerefolium extract are hypothesized to inhibit the activation of NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory genes.[6][8]

G cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli UV Radiation, Irritants Receptor Receptors Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_p MAPK Pathway Receptor->MAPK_p IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation Gene Pro-inflammatory Gene Expression MAPK_p->Gene AC_extract This compound Extract AC_extract->IKK inhibits AC_extract->MAPK_p inhibits NFkB_n->Gene G Start Plant Material (dried, powdered) Maceration Maceration with Methanol (1:10 w/v) for 24h at RT Start->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization End Dry Extract Lyophilization->End

References

Application Notes and Protocols for High-Throughput Screening of Anthriscus cerefolium Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthriscus cerefolium, commonly known as chervil, is an herb belonging to the Apiaceae family. Traditionally used for various medicinal purposes, recent scientific investigations have revealed its rich phytochemical profile, making it a promising source for novel drug candidates.[1] The plant contains a variety of bioactive compounds, including lignans, flavonoids, and phenolic acids, which have demonstrated potential therapeutic activities.[2] Notably, the lignan deoxypodophyllotoxin, found in the related Anthriscus genus and in chervil roots, has shown potent antimitotic and antitumor properties.[2] This document provides detailed protocols for the high-throughput screening (HTS) of this compound extracts and their constituents to identify and characterize compounds with anticancer activity, specifically focusing on the induction of apoptosis.

Bioactive Compounds of Interest in this compound

This compound is a rich source of various phytochemicals with potential therapeutic value. The primary classes of compounds include lignans, flavonoids, and phenolic acids. A summary of key compounds and their reported biological activities is presented below.

Compound ClassCompound NameReported Biological ActivityCell Line(s)IC50/EC50Reference(s)
Lignans DeoxypodophyllotoxinAnticancer, induces apoptosis, inhibits microtubule assemblyOral Squamous Carcinoma (HSC2, HSC3), Colorectal Cancer (DLD1, Caco2, HT29)4-56.1 nM[3][4]
Anti-inflammatory--[5]
Flavonoids ApiinAntioxidant--[2]
ApigeninAntioxidant, Anticancer--[6]
LuteolinAntioxidant, Anti-inflammatory--[7]
Phenolic Acids 1,3-dicaffeoyl-5-malonyl-δ-quinideModerate cytotoxicityAcute monocytic leukaemia (MOLM-13)400-600 µM[7]
Malonyl-1,4-O-dicaffeoylquinic acidAntioxidant, Antimicrobial--[6]
3,5-O-dicaffeoylquinic acidAntioxidant, Antimicrobial--[6]

Experimental Workflow for HTS of this compound

The overall workflow for the high-throughput screening of this compound for the discovery of novel anticancer compounds involves several stages, from the preparation of the plant material to the identification and validation of bioactive hits.

G cluster_prep Preparation & Extraction cluster_screening High-Throughput Screening cluster_validation Hit Validation & Mechanism of Action plant_material This compound Plant Material extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation library Compound Library Preparation fractionation->library primary_screen Primary Screen: Cell Viability Assay (MTT) library->primary_screen hit_selection Hit Selection primary_screen->hit_selection secondary_screen Secondary Screen: Apoptosis Assay (Caspase-Glo) hit_selection->secondary_screen pathway_assay Mechanism of Action: PI3K/AKT Pathway Assay secondary_screen->pathway_assay lead_id Lead Compound Identification pathway_assay->lead_id

Fig 1. Experimental workflow for HTS of This compound.

Protocols

Protocol 1: Preparation of this compound Extracts

This protocol describes the preparation of methanol extracts from the aerial parts of this compound.

Materials:

  • Fresh or lyophilized aerial parts of this compound

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Rotary evaporator

  • Freeze-dryer (if using fresh plant material)

  • Grinder or blender

  • Filter paper

  • Sonicator

  • Centrifuge

Procedure:

  • Plant Material Preparation:

    • If using fresh plant material, lyophilize for 72 hours to remove water.[7]

    • Grind the dried plant material into a fine powder.[7]

  • Extraction:

    • Suspend the powdered plant material in methanol (e.g., 1:10 w/v).

    • Sonciate the mixture for 30 minutes.

    • Macerate the mixture for 24 hours at room temperature with occasional shaking.

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue to ensure complete extraction.

  • Solvent Removal and Fractionation:

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.[7]

    • To remove chlorophylls and other lipophilic compounds, partition the concentrated extract with dichloromethane.[7]

    • Collect the methanol fraction and dry it completely to obtain the crude methanol extract.

  • Stock Solution Preparation:

    • Dissolve the dried extract in dimethyl sulfoxide (DMSO) to a stock concentration of 50 mg/mL.

    • Store the stock solution at -20°C until use.

Protocol 2: Primary High-Throughput Screening - Cell Viability Assay (MTT)

This protocol outlines a primary HTS assay to assess the cytotoxic effects of this compound extracts on a cancer cell line (e.g., HeLa or A549).

Materials:

  • HeLa (human cervical cancer) or A549 (human lung carcinoma) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound extract stock solution (50 mg/mL in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound extract in culture medium. The final concentrations should range from 0.1 to 100 µg/mL.

    • Add 100 µL of the diluted extracts to the respective wells.

    • Include wells with doxorubicin as a positive control and DMSO as a vehicle control.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[8]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Identify "hits" as extracts that cause a significant reduction in cell viability (e.g., >50%) at a specific concentration.

Protocol 3: Secondary Screening - Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This protocol is for a secondary screen to confirm that the cytotoxic effects of the "hit" extracts are due to the induction of apoptosis.

Materials:

  • HeLa or A549 cells

  • Complete DMEM medium

  • "Hit" this compound extracts

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment procedure as in Protocol 2, using white-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay:

    • After the 48-hour treatment period, equilibrate the plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds. . Incubate the plates at room temperature for 1 hour.[9]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.[9]

Protocol 4: Mechanism of Action - PI3K/AKT Pathway Reporter Assay

This protocol is designed to investigate whether the apoptotic effects of the active compounds involve the modulation of the PI3K/AKT signaling pathway.

Materials:

  • HEK293 cells

  • FOXO Reporter Kit (e.g., from BPS Bioscience) containing a FOXO-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase control vector.[10]

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Active this compound extract or purified compound

  • PI3K inhibitor (e.g., LY294002) as a positive control

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well plate.

    • Co-transfect the cells with the FOXO-responsive firefly luciferase reporter and the Renilla luciferase control vector using a suitable transfection reagent.[10]

    • Incubate for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the active extract or purified compound for 18-24 hours.

    • Include a positive control (PI3K inhibitor) and a vehicle control (DMSO).

  • Luciferase Assay:

    • Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activities.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • An increase in normalized luciferase activity indicates inhibition of the PI3K/AKT pathway, leading to the activation of FOXO transcription factors.[10]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Deoxypodophyllotoxin has been shown to induce apoptosis by inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition | Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Deoxypodophyllotoxin Deoxypodophyllotoxin Deoxypodophyllotoxin->PI3K Inhibits Deoxypodophyllotoxin->AKT Inhibits

Fig 2. PI3K/AKT/mTOR signaling pathway and deoxypodophyllotoxin's point of action.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the high-throughput screening of this compound to identify novel anticancer compounds. By employing a systematic approach of primary screening, hit validation, and mechanism of action studies, researchers can effectively explore the therapeutic potential of this plant. The identification of compounds that induce apoptosis through the modulation of key signaling pathways, such as PI3K/AKT, could lead to the development of new and effective cancer therapies.

References

Spectrophotometric Analysis of Total Phenolic and Flavonoid Content in Anthriscus cerefolium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectrophotometric quantification of total phenolic and flavonoid content in Anthriscus cerefolium, commonly known as chervil. The protocols detailed herein are foundational for the phytochemical analysis of this plant, which is of growing interest for its potential therapeutic properties.

Introduction

This compound (L.) Hoffm., a culinary herb from the Apiaceae family, has been traditionally used for various medicinal purposes. Its biological activities are largely attributed to its rich composition of phytochemicals, particularly phenolic compounds and flavonoids. These compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate and reproducible quantification of total phenolic and flavonoid content is a critical first step in the quality control, standardization, and exploration of the pharmacological potential of A. cerefolium extracts. This document outlines the standardized spectrophotometric methods for these analyses.

Data Presentation

The following tables summarize quantitative data for total phenolic and flavonoid content in this compound as reported in the scientific literature.

Table 1: Total Phenolic Content in this compound

Plant Material/ExtractMethodTotal Phenolic ContentReference
Methanolic Extract (Full Flowering Stage)Folin-Ciocalteu76.7 mg Gallic Acid Equivalents (GAE)/L[2]
Dry MatterFolin-Ciocalteu1260 mg Gallic Acid Equivalents (GAE)/100 g[3]

Table 2: Total Flavonoid Content in this compound

Plant Material/ExtractMethodTotal Flavonoid ContentReference
Various Extracts (Dry Weight)Aluminum Chloride Colorimetric Method11.36 ± 0.98 to 30.76 ± 1.15 mg Quercetin Equivalents (QE)/g[1]

Experimental Protocols

Sample Preparation: Methanolic Extraction

This protocol describes a general method for preparing a methanolic extract from A. cerefolium suitable for both total phenolic and flavonoid content analysis.

Materials:

  • Dried and powdered this compound plant material

  • Methanol (analytical grade)

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator (optional)

  • Volumetric flasks

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Add 100 mL of methanol to the plant material in a suitable flask.

  • Agitate the mixture for 24-48 hours at room temperature using a shaker or sonicate for 30-60 minutes.

  • Filter the extract through filter paper to separate the plant debris.

  • The filtrate can be used directly for analysis or concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • If a crude extract is obtained, dissolve a known weight in methanol to a specific concentration (e.g., 1 mg/mL) for the assays.

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

This method is based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the total phenolic content.

Reagents:

  • Folin-Ciocalteu reagent (2 N)

  • Gallic acid (standard)

  • Sodium carbonate (Na₂CO₃) solution (20% w/v)

  • Methanol

  • Distilled water

Procedure:

a. Preparation of Standard Curve:

  • Prepare a stock solution of gallic acid (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 20 to 100 µg/mL.

  • For each standard, take 0.5 mL of the solution and add 2.5 mL of 0.2 N Folin-Ciocalteu reagent.

  • After 5 minutes, add 2 mL of 20% sodium carbonate solution.

  • Incubate the mixture in the dark at room temperature for 1-2 hours.

  • Measure the absorbance at 760 nm against a blank (containing all reagents except the gallic acid).

  • Plot a calibration curve of absorbance versus gallic acid concentration.

b. Analysis of Plant Extract:

  • Take 0.5 mL of the A. cerefolium extract.

  • Follow steps 3-6 as described for the standard curve preparation.

  • Determine the total phenolic content of the extract from the calibration curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method relies on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex exhibits a characteristic color that can be quantified spectrophotometrically.

Reagents:

  • Aluminum chloride (AlCl₃) solution (2% in methanol)

  • Quercetin (standard)

  • Methanol

  • Sodium nitrite (NaNO₂) solution (5% w/v)

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

a. Preparation of Standard Curve:

  • Prepare a stock solution of quercetin (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

  • Take 1 mL of each standard solution and mix with 4 mL of distilled water.

  • Add 0.3 mL of 5% sodium nitrite solution and incubate for 5 minutes.

  • Add 0.3 mL of 10% aluminum chloride solution and incubate for another 6 minutes.

  • Add 2 mL of 1 M sodium hydroxide solution and make up the total volume to 10 mL with distilled water.

  • Measure the absorbance immediately at 510 nm against a blank (containing all reagents except the quercetin).

  • Plot a calibration curve of absorbance versus quercetin concentration.

b. Analysis of Plant Extract:

  • Take 1 mL of the A. cerefolium extract.

  • Follow steps 3-7 as described for the standard curve preparation.

  • Determine the total flavonoid content of the extract from the calibration curve and express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).

Visualizations

G cluster_extraction Sample Preparation cluster_phenolic Total Phenolic Content Assay cluster_flavonoid Total Flavonoid Content Assay plant_material Dried A. cerefolium Powder extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration extract Methanolic Extract filtration->extract add_folin Add Folin-Ciocalteu Reagent extract->add_folin add_nano2 Add NaNO2 extract->add_nano2 add_na2co3 Add Sodium Carbonate add_folin->add_na2co3 incubation_p Incubate add_na2co3->incubation_p measure_p Measure Absorbance @ 760 nm incubation_p->measure_p add_alcl3 Add AlCl3 add_nano2->add_alcl3 add_naoh Add NaOH add_alcl3->add_naoh measure_f Measure Absorbance @ 510 nm add_naoh->measure_f

Caption: Experimental workflow for the determination of total phenolic and flavonoid content.

G phenolic Phenolic Compounds blue_complex Reduced Blue Complex phenolic->blue_complex Reduction fc_reagent Folin-Ciocalteu Reagent (Phosphomolybdate-Phosphotungstate) fc_reagent->blue_complex Oxidation alkaline Alkaline Medium (Na2CO3) alkaline->blue_complex spectro Spectrophotometric Measurement (~760 nm) blue_complex->spectro

Caption: Chemical principle of the Folin-Ciocalteu method for total phenolic content.

G flavonoid Flavonoid (with C4-keto and C3/C5-OH) stable_complex Stable Yellow Complex flavonoid->stable_complex Chelation alcl3 Aluminum Chloride (AlCl3) alcl3->stable_complex spectro Spectrophotometric Measurement (~510 nm) stable_complex->spectro

Caption: Chemical principle of the aluminum chloride method for total flavonoid content.

References

Application Notes and Protocols for Anthriscus cerefolium Biomass Production via Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing plant tissue culture techniques for the biomass production of Anthriscus cerefolium (chervil). The protocols detailed below cover callus induction, the establishment and maintenance of cell suspension cultures, and the use of elicitors to enhance the production of valuable secondary metabolites. While specific data for A. cerefolium is limited in publicly available literature, the following protocols are based on established methods for the Apiaceae family and related species.

Introduction

This compound, a member of the Apiaceae family, is an herb with potential applications in the pharmaceutical and nutraceutical industries. Plant tissue culture offers a controlled and sustainable method for the large-scale production of chervil biomass and its bioactive compounds, independent of geographical and seasonal constraints. This approach is particularly valuable for the consistent production of secondary metabolites, which often exhibit medicinal properties.

Experimental Protocols

Callus Induction from this compound Explants

Objective: To initiate undifferentiated callus tissue from sterile A. cerefolium explants.

Principle: Plant growth regulators, primarily auxins and cytokinins, are used to induce cell division and proliferation from explant tissues on a sterile nutrient medium. The choice of explant and the balance of hormones are critical for successful callus induction.

Materials:

  • This compound seeds or young, healthy plantlets

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution (containing ~5% sodium hypochlorite) with a few drops of Tween® 20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytoagar

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)

  • Petri dishes

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

  • Incubator

Protocol:

  • Explant Preparation:

    • Surface sterilize A. cerefolium seeds by immersing them in 70% ethanol for 1 minute, followed by a 10-minute soak in 10% bleach solution with Tween® 20.

    • Rinse the seeds three times with sterile distilled water.

    • Germinate the sterilized seeds on a hormone-free MS medium solidified with 0.8% (w/v) agar.

    • Use explants such as leaves, petioles, or hypocotyls from 2-3 week old sterile seedlings.

  • Callus Induction Medium Preparation:

    • Prepare MS basal medium supplemented with 3% (w/v) sucrose and varying concentrations of 2,4-D and BAP (see Table 1 for suggested combinations).

    • Adjust the pH of the medium to 5.8 before adding 0.8% (w/v) phytoagar.

    • Autoclave the medium at 121°C for 20 minutes and pour it into sterile petri dishes.

  • Inoculation and Incubation:

    • Excise the explants into small pieces (approximately 1 cm²) under sterile conditions in a laminar flow hood.

    • Place the explants onto the surface of the callus induction medium.

    • Seal the petri dishes with parafilm and incubate them in the dark at 25 ± 2°C.

  • Subculture:

    • Subculture the developing calli onto fresh medium every 3-4 weeks to ensure nutrient availability and prevent the accumulation of toxic byproducts.

    • Select friable (crumbly) and healthy-looking callus for further proliferation and initiation of suspension cultures.

Table 1: Suggested Hormone Combinations for this compound Callus Induction

Treatment Code2,4-D (mg/L)BAP (mg/L)Expected Outcome
AC-CI-11.00.1Initiation of friable callus
AC-CI-22.00.2Proliferation of callus
AC-CI-31.00.5Potential for compact callus
AC-CI-42.00.5Vigorous callus growth
Establishment and Maintenance of this compound Suspension Cultures

Objective: To establish a fine, rapidly growing cell suspension culture from friable callus.

Principle: Friable callus is transferred to a liquid medium and agitated to promote cell separation and proliferation, resulting in a suspension of single cells and small cell aggregates.

Materials:

  • Friable this compound callus

  • Liquid MS medium with vitamins

  • Sucrose

  • 2,4-D

  • Erlenmeyer flasks (250 mL)

  • Sterile sieves (e.g., 100-500 µm mesh size)

  • Orbital shaker

Protocol:

  • Initiation of Suspension Culture:

    • Select 2-3 g of healthy, friable callus.

    • Transfer the callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium supplemented with 3% (w/v) sucrose and a reduced concentration of 2,4-D (e.g., 1.0 mg/L).

    • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.[1]

  • Maintenance and Subculture:

    • Subculture the suspension every 7-10 days by transferring an aliquot (e.g., 10 mL) of the culture into 40 mL of fresh liquid medium.

    • To obtain a finer suspension, pass the culture through a sterile sieve to break up large cell aggregates.

  • Growth Monitoring:

    • Monitor the growth of the suspension culture by measuring the increase in fresh and dry weight over time.

    • Fresh Weight (FW) Determination:

      • Collect a known volume of cell suspension by vacuum filtration onto a pre-weighed filter paper.

      • Wash the cells with distilled water to remove residual medium.

      • Record the weight of the filter paper with the cells. The fresh weight is the difference between this weight and the initial weight of the filter paper.

    • Dry Weight (DW) Determination:

      • After determining the fresh weight, dry the filter paper with the cells in an oven at 60°C until a constant weight is achieved.

      • The dry weight is the weight of the dried cells.

Table 2: Optimization Parameters for this compound Suspension Culture

ParameterRange to be Tested
Inoculum Density5-15% (v/v)
Sucrose Concentration2-4% (w/v)
Agitation Speed100-130 rpm
Subculture Interval7-14 days
Elicitation of Secondary Metabolite Production

Objective: To enhance the biosynthesis of target secondary metabolites, such as deoxypodophyllotoxin, using elicitors.

Principle: Elicitors are signaling molecules that trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic acid (SA) are common elicitors that activate the phenylpropanoid pathway.

Materials:

  • Established this compound suspension culture (in the late exponential growth phase)

  • Methyl jasmonate (MeJA) stock solution (dissolved in ethanol)

  • Salicylic acid (SA) stock solution (dissolved in sterile water)

  • Sterile filter-sterilization units

Protocol:

  • Elicitor Preparation:

    • Prepare stock solutions of MeJA and SA and sterilize them by passing through a 0.22 µm filter.

  • Elicitation Treatment:

    • To a suspension culture in the late exponential growth phase (e.g., day 7-9), add the sterile elicitor solution to achieve the desired final concentration (see Table 3).

    • An equivalent amount of the solvent (ethanol for MeJA, water for SA) should be added to control cultures.

  • Incubation and Harvesting:

    • Incubate the elicited cultures for a specific duration (e.g., 24, 48, 72 hours).

    • Harvest the cells by vacuum filtration for biomass and secondary metabolite analysis.

  • Analysis:

    • Determine the fresh and dry weight of the harvested biomass.

    • Extract and quantify the target secondary metabolites (e.g., deoxypodophyllotoxin) using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 3: Suggested Elicitor Concentrations and Treatment Durations for this compound Suspension Cultures

ElicitorConcentration Range (µM)Treatment Duration (hours)
Methyl Jasmonate (MeJA)50 - 20024 - 72
Salicylic Acid (SA)50 - 20024 - 72

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Callus Induction cluster_1 Phase 2: Suspension Culture cluster_2 Phase 3: Elicitation & Production Explant Explant Selection (Leaf, Petiole) Sterilization Surface Sterilization Explant->Sterilization Inoculation Inoculation on Callus Induction Medium Sterilization->Inoculation Incubation_Callus Incubation in Dark (25°C, 3-4 weeks) Inoculation->Incubation_Callus Callus Friable Callus Formation Incubation_Callus->Callus Initiation Initiation in Liquid Medium Callus->Initiation Incubation_Suspension Incubation on Shaker (110-120 rpm, 25°C) Initiation->Incubation_Suspension Subculture_Suspension Subculture (every 7-10 days) Incubation_Suspension->Subculture_Suspension Suspension Established Suspension Culture Subculture_Suspension->Suspension Elicitation Addition of Elicitors (MeJA, SA) Suspension->Elicitation Incubation_Elicitation Incubation (24-72 hours) Elicitation->Incubation_Elicitation Harvesting Harvesting Biomass Incubation_Elicitation->Harvesting Analysis Biomass & Metabolite Analysis Harvesting->Analysis

Caption: Experimental workflow for biomass production.

Phenylpropanoid Biosynthesis Pathway and Elicitor Action

G Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid  PAL CoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->CoumaroylCoA  C4H, 4CL Lignans Lignans (e.g., Deoxypodophyllotoxin) CoumaroylCoA->Lignans Flavonoids Flavonoids CoumaroylCoA->Flavonoids MeJA Methyl Jasmonate (Elicitor) DefenseGenes Activation of Defense Genes MeJA->DefenseGenes SA Salicylic Acid (Elicitor) SA->DefenseGenes PAL PAL C4H C4H FourCL 4CL DefenseGenes->PAL Upregulation DefenseGenes->C4H DefenseGenes->FourCL

Caption: Phenylpropanoid pathway and elicitor action.

Concluding Remarks

The protocols outlined in these application notes provide a foundational framework for the in vitro cultivation of this compound for biomass and secondary metabolite production. It is crucial to note that optimization of media components, growth regulator concentrations, and elicitation strategies will be necessary to maximize yields for this specific species. Systematic experimentation based on these guidelines will enable researchers and industry professionals to develop a robust and efficient production platform for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenolic Extraction from Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of phenolic compounds from Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for extracting phenolic compounds from this compound?

A1: The choice of solvent significantly impacts the yield and profile of extracted phenolic compounds. Based on available data, ethyl acetate has been shown to yield the highest total phenolic content (TPC), followed by ethanol.[1] Methanol is also an effective solvent for extracting a wide range of phenolic compounds from A. cerefolium.[2][3][4] Water extracts tend to have a lower TPC compared to organic solvents.[1] The selection of the optimal solvent will depend on the specific goals of the research, such as maximizing total yield or targeting specific phenolic compounds.

Q2: What are the major phenolic compounds found in this compound?

A2: this compound is rich in various phenolic compounds. Some of the major identified compounds include malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid.[2] Other notable compounds are the flavonoid apiin and the lignan deoxypodophyllotoxin.

Q3: How do extraction time and temperature affect the yield of phenolics?

A3: Extraction time and temperature are critical parameters. Generally, increasing the extraction temperature can enhance the solubility of phenolic compounds and the extraction efficiency. However, excessively high temperatures (typically above 60-80°C for conventional extractions) can lead to the degradation of thermolabile phenolics.[5][6] Similarly, a longer extraction time can increase the yield, but prolonged exposure to high temperatures or certain solvents may also cause compound degradation. Optimization of both time and temperature for your specific experimental setup is recommended. For instance, one study on a different plant species found optimal conditions to be 60°C for 120 minutes.[7]

Q4: Can I use a single-step extraction, or is a multi-step process better?

A4: While a single-step extraction can be sufficient for preliminary screening, a multi-step (exhaustive) extraction is generally recommended to maximize the recovery of phenolic compounds from the plant matrix. Repeating the extraction process with fresh solvent ensures that the majority of the target compounds are extracted.

Q5: Why is my total phenolic content (TPC) lower than expected?

A5: Low TPC can be due to several factors, including the choice of solvent, suboptimal extraction parameters (time, temperature), or the quality of the plant material. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.

Data Presentation

Table 1: Comparison of Total Phenolic Content in this compound Extracts with Different Solvents

SolventTotal Phenolic Content (mg GAE/g)
Ethyl Acetate3.67 ± 0.81[1]
Ethanol2.59 ± 0.67[1]
Water1.73 ± 0.51[1]
n-Hexane1.57 ± 0.09[1]
Methanol (at full flowering stage)76.7 (mg GAE/L)[3][4]

GAE: Gallic Acid Equivalents

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Phenolic Extract 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target phenolic compounds. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for efficient extraction.[5][7] 3. Poor Solvent-to-Sample Ratio: An insufficient volume of solvent may lead to saturation and incomplete extraction. 4. Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures). For many plant materials, aqueous ethanol (e.g., 70-80%) is more effective than absolute ethanol.[7] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for A. cerefolium. Start with a moderate temperature (e.g., 40-60°C) and a reasonable time (e.g., 1-2 hours) and adjust accordingly. 3. Adjust Ratio: Increase the solvent-to-sample ratio (e.g., 10:1 or 20:1 v/w). 4. Sample Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in plant age, growing conditions, and harvesting time can affect phenolic content. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different results. 3. Solvent Evaporation: Loss of solvent during extraction can alter the concentration and affect the final yield.1. Standardize Plant Material: Use plant material from the same source and harvest time for comparative experiments. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for all extractions. 3. Controlled Environment: Perform extractions in a controlled environment, and if using heat, use a sealed container or a condenser to prevent solvent loss.
Extract Contains Impurities (e.g., chlorophyll, lipids) 1. Non-selective Solvent: Solvents like acetone and ethanol can co-extract chlorophyll and other lipophilic compounds.1. Pre-extraction/Defatting: Before the main extraction, pre-extract the sample with a non-polar solvent like n-hexane to remove lipids and chlorophyll. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the extract with a non-polar solvent to remove impurities.
Degradation of Phenolic Compounds 1. High Temperature: Excessive heat can break down sensitive phenolic compounds.[5][6] 2. Exposure to Light and Oxygen: Phenolic compounds can be susceptible to photodegradation and oxidation.1. Lower Temperature: Use lower extraction temperatures or consider non-thermal extraction methods like ultrasonic-assisted extraction. 2. Protect from Light and Oxygen: Conduct extractions in amber glassware or cover with aluminum foil. Purging the extraction vessel with nitrogen can also help prevent oxidation.

Experimental Protocols

Protocol 1: General Solvent Extraction of Phenolics from this compound
  • Sample Preparation:

    • Dry the aerial parts of this compound at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of the chosen solvent (e.g., 80% ethanol in water).

    • Macerate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2 hours) with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

    • Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C.

  • Storage:

    • Store the dried crude extract in an airtight, light-protected container at -20°C for further analysis.

Protocol 2: Determination of Total Phenolic Content (TPC) using the Folin-Ciocalteu Method

This protocol is a widely used method for determining the total phenolic content in plant extracts.[8][9]

  • Reagent Preparation:

    • Folin-Ciocalteu Reagent (10% v/v): Dilute the commercially available Folin-Ciocalteu phenol reagent 1:10 with deionized water.

    • Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of deionized water.

    • Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) and then prepare a series of dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) to create a standard curve.

  • Assay Procedure:

    • Pipette 0.5 mL of the diluted plant extract or standard solution into a test tube.

    • Add 2.5 mL of 10% Folin-Ciocalteu reagent to the test tube and mix well.

    • After 5 minutes, add 2.0 mL of 7.5% sodium carbonate solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measurement and Calculation:

    • Measure the absorbance of the solution at 765 nm using a spectrophotometer against a blank (containing the solvent instead of the extract/standard).

    • Plot the absorbance of the gallic acid standards versus their concentration to generate a standard curve.

    • Use the equation of the standard curve (y = mx + c) to determine the concentration of total phenolics in the extract.

    • Express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start This compound Plant Material drying Drying (40°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol, 50°C, 2h) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Phenolic Extract concentration->crude_extract tpc_assay Total Phenolic Content Assay (Folin-Ciocalteu) crude_extract->tpc_assay hplc HPLC for Compound Identification crude_extract->hplc

Caption: Workflow for Extraction and Analysis of Phenolics.

TPC_Assay_Workflow start Prepare Extract/Standard Dilutions add_folin Add 10% Folin-Ciocalteu Reagent start->add_folin incubate1 Incubate for 5 minutes add_folin->incubate1 add_na2co3 Add 7.5% Sodium Carbonate incubate1->add_na2co3 incubate2 Incubate for 1 hour (dark) add_na2co3->incubate2 measure_abs Measure Absorbance at 765 nm incubate2->measure_abs calculate Calculate TPC (mg GAE/g) measure_abs->calculate

Caption: Total Phenolic Content (TPC) Assay Workflow.

References

Technical Support Center: Improving Essential Oil Yield from Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of essential oil from Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My essential oil yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low essential oil yield is a common issue that can be attributed to several factors, from the quality of the plant material to the extraction methodology.

  • Plant Material Quality:

    • Plant Part: The concentration of essential oils can vary between different parts of the plant (leaves, stems, fruits). For this compound, the aerial parts, particularly the leaves and flowering tops, are typically used for extraction.[1][2]

    • Growth Stage: The developmental stage of the plant significantly impacts both the yield and the chemical composition of the essential oil. For instance, the ratio of key compounds like estragole and 1-allyl-2,4-dimethoxybenzene changes depending on whether the plant is in a pre-blooming, flowering, or fruiting stage.[3][4] The highest oil content is often found in young, flowering plants.[2][3]

    • Growing Conditions: Agro-climatic conditions play a crucial role in the production of essential oils.[5] Factors such as soil type, nutrient levels, water availability, and light intensity can all affect the final yield.[6]

    • Post-Harvest Handling: Improper drying or storage of the plant material can lead to a loss of volatile compounds. Freshly harvested material is often preferred for extraction.[7]

  • Extraction Method and Parameters:

    • Choice of Method: The extraction technique employed has a substantial impact on the yield. Supercritical Fluid Extraction (SFE) with CO2 has been shown to produce a higher yield (0.12-0.14%) compared to hydrodistillation (0.1%) for this compound.[7]

    • Inadequate Extraction Time: Ensure the extraction process is carried out for a sufficient duration to allow for the complete release of volatile compounds.

    • Improper Particle Size: The plant material should be finely cut or ground to increase the surface area and facilitate the extraction of essential oils.[7][8]

    • Suboptimal Parameters (SFE): For Supercritical Fluid Extraction, the pressure and temperature are critical parameters. For this compound, extraction at 30 MPa and 40°C has been documented.[7] Optimizing these parameters can significantly enhance the yield.[9]

Q2: The chemical composition of my extracted essential oil is different from published results. Why is this happening?

A2: Variations in the chemical profile of this compound essential oil are common and can be influenced by several factors.

  • Extraction Method: Different extraction methods can yield oils with varying compositions. For example, hydrodistillation of this compound tends to yield an oil rich in methyl chavicol (estragole) (around 80%), whereas Supercritical Fluid Extraction produces an oil with a higher concentration of 1-allyl-2,4-dimethoxybenzene (around 57.4%).[7][10]

  • Plant Genetics and Origin: The genetic makeup and geographical origin of the plant material can lead to different chemotypes with distinct essential oil profiles.[5][11]

  • Plant Development Stage: The relative concentrations of the main components, such as methyl chavicol and 1-allyl-2,4-dimethoxybenzene, are dependent on the plant's developmental stage.[3][12] Younger, flowering plants tend to have a higher proportion of estragole.[2][3]

  • Post-Extraction Handling: Improper storage of the essential oil (e.g., exposure to light, heat, or oxygen) can lead to degradation or chemical alteration of its components.[6]

Q3: I am using hydrodistillation, but the process seems inefficient. How can I optimize it?

A3: To enhance the efficiency of hydrodistillation for this compound:

  • Material Preparation: Ensure the aerial parts of the plant are finely chopped to maximize the surface area exposed to the steam.[7]

  • Cohobation: Consider returning the distillate water to the still after separating the oil. This process, known as cohobation, can help recover dissolved oxygenated components and improve the overall yield.[13]

  • Distillation Time: Allow for a sufficient distillation period to ensure all volatile compounds are extracted.

  • Apparatus Setup: Check for any leaks in your distillation apparatus, as this can lead to the loss of volatile components.

Data Presentation

Table 1: Comparison of Essential Oil Yield from this compound using Different Extraction Methods

Extraction MethodPlant PartYield (% w/w)Reference
HydrodistillationFresh Herb0.1%[7]
Supercritical Fluid Extraction (CO2)Fresh Herb0.12 - 0.14%[7]
HydrodistillationAerial Parts~0.42%[1]
HydrodistillationLeavesup to 0.4%[4]
HydrodistillationFruitsup to 0.65%[4]

Table 2: Main Chemical Constituents of this compound Essential Oil by Extraction Method

CompoundHydrodistillation (%)Supercritical Fluid Extraction (%)Reference
Methyl Chavicol (Estragole)80.0%21.1%[7][10]
1-allyl-2,4-dimethoxybenzene16.0%57.4%[7][10]

Experimental Protocols

Protocol 1: Hydrodistillation of this compound Essential Oil

This protocol describes the extraction of essential oil from fresh aerial parts of this compound using a Clevenger-type apparatus.

Materials:

  • Fresh aerial parts of this compound (leaves and flowering tops)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Graduated cylinder

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Finely chop 500 g of fresh this compound aerial parts.

  • Apparatus Setup: Place the chopped plant material into a 2 L round-bottom flask. Add 1.5 L of distilled water, ensuring the plant material is fully submerged.

  • Distillation: Connect the flask to the Clevenger-type apparatus and the condenser. Begin heating the flask using a heating mantle.

  • Collection: Continue the distillation for 3 hours, collecting the condensed essential oil and water in the separator arm of the Clevenger apparatus.

  • Oil Separation: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, amber glass vial at 4°C.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound Essential Oil

This protocol outlines the extraction of essential oil from this compound using supercritical CO2.

Materials:

  • Fresh aerial parts of this compound

  • Supercritical Fluid Extraction system

  • High-purity carbon dioxide (CO2)

  • Grinder

  • Collection vials

Procedure:

  • Preparation of Plant Material: Finely grind 200 g of fresh this compound aerial parts.

  • Loading the Extractor: Pack the ground plant material into the extraction vessel of the SFE system.

  • Setting SFE Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 40°C.

    • Set the CO2 flow rate to 2 L/min.

  • Extraction: Start the extraction process by introducing supercritical CO2 into the extraction vessel. The extraction should be run for approximately 2 hours.

  • Collection: The extracted essential oil is collected in a separator vessel where the pressure and temperature are reduced (e.g., 6 MPa and 25°C), causing the CO2 to return to a gaseous state and leaving the essential oil behind.[7]

  • Storage: Transfer the collected essential oil into a sealed, amber glass vial and store at 4°C.

Visualizations

Hydrodistillation_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Hydrodistillation cluster_collection 3. Collection & Separation cluster_post 4. Post-Processing Plant Fresh this compound Chopped Finely Chopped Plant Material Plant->Chopped Grinding/Chopping Flask Round-Bottom Flask with Plant Material and Water Clevenger Clevenger Apparatus Flask->Clevenger Vaporization Condenser Condenser Clevenger->Condenser Vapor Flow Heating Heating Mantle Heating->Flask Heat Application Separator Separator Arm Condenser->Separator Condensation Oil Essential Oil Separator->Oil Water Distillate Water Separator->Water Drying Drying with Anhydrous Na2SO4 Oil->Drying Storage Storage at 4°C Drying->Storage

Caption: Workflow for Hydrodistillation of this compound.

SFE_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Supercritical Fluid Extraction cluster_collection 3. Separation cluster_post 4. Post-Processing Plant Fresh this compound Ground Ground Plant Material Plant->Ground Grinding Extractor Extraction Vessel Ground->Extractor Loading Separator Separator Vessel (6 MPa, 25°C) Extractor->Separator CO2 + Oil CO2_Source CO2 Cylinder Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Heater->Extractor Supercritical CO2 (30 MPa, 40°C) Oil Essential Oil Separator->Oil Gas_CO2 Gaseous CO2 Separator->Gas_CO2 Depressurization Storage Storage at 4°C Oil->Storage

Caption: Workflow for Supercritical Fluid Extraction of this compound.

References

Technical Support Center: Chemical Characterization of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical characterization of Anthriscus cerefolium (chervil). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for navigating the complexities of analyzing this valuable plant species.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and analysis of chemical constituents from this compound.

Essential Oil Analysis (GC-MS)

  • Question: My essential oil yield from hydrodistillation is very low. What are the possible causes and solutions?

    • Answer: Low essential oil yield can be due to several factors. Firstly, the developmental stage of the plant significantly impacts the essential oil content; for instance, methyl chavicol (estragole) content reaches its maximum at full flower. Ensure you are harvesting at the optimal time. Secondly, improper sample preparation can be an issue. If the plant material is not sufficiently comminuted, the steam may not effectively penetrate the plant tissue to release the oil.[1] However, be aware that excessive grinding can lead to the loss of some volatile compounds. Lastly, the distillation time might be insufficient. Ensure the hydrodistillation is carried out for an adequate duration to allow for the complete extraction of the volatile components.

  • Question: I am observing poor peak shape and tailing for some compounds in my GC-MS chromatogram. How can I resolve this?

    • Answer: Peak tailing in GC-MS analysis of essential oils can be indicative of active sites in the GC inlet or on the column.[2] This can be particularly problematic for polar compounds. To troubleshoot this, you can try the following:

      • Deactivate the Inlet: Use a deactivated liner and replace it regularly.

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If the problem persists, you may need to clip a small portion (e.g., 10-20 cm) from the front of the column to remove any non-volatile residues or active sites that have accumulated.[2]

      • Check for Contamination: Ensure your sample and solvents are free from non-volatile contaminants that could interact with the analytes.

  • Question: I am having difficulty identifying isomeric compounds in the essential oil, as they have very similar mass spectra. What can I do?

    • Answer: The co-elution of isomers is a common challenge in the GC-MS analysis of essential oils. While mass spectrometry alone may not differentiate them, you can improve their identification by:

      • Using Retention Indices (RI): Calculate the Linear Retention Index for each peak using a series of n-alkane standards. Compare these experimental RIs with values from reputable databases for known essential oil components. This, in combination with the mass spectra, provides a much higher degree of confidence in compound identification.

      • Optimizing Chromatographic Conditions: Adjust the temperature program of your GC method. A slower temperature ramp can often improve the separation of closely eluting isomers. Using a longer GC column or a column with a different stationary phase can also enhance resolution.

Non-Volatile Compound Analysis (LC-MS)

  • Question: I suspect the degradation of lignans during my extraction process. How can I minimize this?

    • Answer: Lignans can be susceptible to degradation, particularly under harsh conditions. For example, acidic hydrolysis, while effective at breaking glycosidic bonds, can lead to the transformation of secoisolariciresinol into anhydrosecoisolariciresinol.[3][4] To minimize degradation:

      • Avoid Strong Acids: If hydrolysis is necessary, consider using enzymatic hydrolysis as a milder alternative.

      • Control Temperature: Lignans are generally stable at temperatures below 100°C.[3] Avoid excessive heat during extraction and sample processing.

      • Protect from Light: Some phenolic compounds are photosensitive.[5] It is good practice to protect your samples from light during extraction and storage.

  • Question: The identification of flavonoid glycosides in my LC-MS data is challenging due to the complexity of the spectra. How can I approach this?

    • Answer: The identification of flavonoid glycosides is complex due to the variety of aglycones, sugar moieties, and glycosidic linkages. A systematic approach is necessary:

      • Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the parent ions. The fragmentation pattern will provide information about the aglycone and the sugar units. The loss of a specific mass can indicate the type of sugar (e.g., a loss of 132 Da suggests an apiose moiety).

      • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the parent and fragment ions, aiding in their identification.

      • Database Searching: Utilize specialized databases and libraries of flavonoid MS/MS spectra for comparison.[6][7]

      • Reference Standards: When possible, confirm the identity of key compounds by comparing their retention times and MS/MS spectra with those of authentic standards.

  • Question: I am observing significant matrix effects in my quantitative LC-MS analysis. How can I mitigate these?

    • Answer: Matrix effects, which can cause ion suppression or enhancement, are a common problem in the LC-MS analysis of complex samples like plant extracts.[8] To address this:

      • Sample Preparation: Use a solid-phase extraction (SPE) method to clean up your sample and remove interfering matrix components before LC-MS analysis.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.[8]

      • Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and retention behavior to your analyte of interest. This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Frequently Asked Questions (FAQs)

  • Q1: What are the major classes of chemical compounds found in this compound?

    • A1: The main chemical constituents of this compound include volatile compounds (essential oils), phenolic compounds (flavonoids and phenolic acids), and lignans. The essential oil is rich in phenylpropanoids like estragole (methyl chavicol) and 1-allyl-2,4-dimethoxybenzene.[9] Notable non-volatile compounds include the flavonoid apiin and the lignan deoxypodophyllotoxin.[9][10]

  • Q2: Why is the chemical composition of my chervil extract different from what is reported in the literature?

    • A2: The chemical profile of this compound can vary significantly depending on several factors, including the geographical origin, the developmental stage of the plant, the specific plant part used (leaves, roots, fruits), and the extraction method employed.[3][11] For example, the ratio of estragole to 1-allyl-2,4-dimethoxybenzene in the essential oil changes with plant development.[3]

  • Q3: What is the significance of apiose-containing flavonoids in this compound?

    • A3: this compound, like other members of the Apiaceae family, is known to contain flavonoids with an apiose sugar moiety, such as apiin (apigenin-7-O-apiosylglucoside).[12][13] Apiose is a unique branched-chain pentose.[14][15] The presence of these specific glycosides is a characteristic feature of the plant and may contribute to its biological activities. Their analysis often requires specialized knowledge of their fragmentation patterns in mass spectrometry.

  • Q4: Are there any safety considerations when working with extracts of this compound?

    • A4: While chervil is a culinary herb, its extracts contain concentrated phytochemicals. Estragole (methyl chavicol), a major component of the essential oil, has been the subject of regulatory interest due to potential health concerns at high concentrations.[12] Therefore, it is important to handle extracts with appropriate laboratory safety measures and to be aware of the potential biological activities of the purified compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the chemical composition of this compound and related species.

Table 1: Major Essential Oil Constituents of this compound

CompoundContent (%)Plant PartReference
Estragole (Methyl chavicol)up to 95%Fruits[3]
1-allyl-2,4-dimethoxybenzeneVariableAerial parts[3]
Methyl chavicol83.10Aerial parts[16]
1-allyl-2,4-dimethoxybenzene15.15Aerial parts[16]
Undecane1.75Aerial parts[16]

Table 2: Lignan Content in Anthriscus Species

CompoundConcentration (mg/g dry weight)Plant PartSpeciesReference
Deoxypodophyllotoxin0.08 - 17.3RootA. sylvestris[11]
Deoxypodophyllotoxin0.01 - 4.0HerbA. sylvestris[11]
Deoxypodophyllotoxinup to 0.15% (1.5 mg/g)RootA. sylvestris[14][17]
Deoxypodophyllotoxinup to 0.03% (0.3 mg/g)Aerial partsA. sylvestris[14][17]

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation and GC-MS Analysis

1. Sample Preparation: a. Collect fresh aerial parts of this compound. b. Coarsely grind the plant material to increase the surface area for extraction.

2. Hydrodistillation: [18] a. Place approximately 100 g of the ground plant material into a 2 L round-bottom flask. b. Add 1 L of distilled water to the flask. c. Set up a Clevenger-type apparatus for hydrodistillation.[12] d. Heat the flask using a heating mantle to boil the water. e. Continue the distillation for 3 hours, collecting the distillate. The essential oil will separate from the aqueous phase.

3. GC-MS Analysis: a. Sample Preparation: Collect the oil layer and dry it over anhydrous sodium sulfate. Dilute the oil (e.g., 1 µL in 1 mL of hexane) for injection. b. GC Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at 3°C/min, and hold for 10 min.
  • Injection Volume: 1 µL (split mode, e.g., 1:50). c. MS Conditions (Example):
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Mass Range: m/z 40-550. d. Compound Identification: Identify the constituents by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their calculated retention indices with literature values.

Protocol 2: Extraction of Phenolic Compounds and LC-MS Analysis

1. Sample Preparation and Extraction: [19] a. Dry the plant material at room temperature and grind it into a fine powder. b. Accurately weigh about 0.5 g of the powdered sample into a centrifuge tube. c. Add 10 mL of 70% methanol. d. Sonicate the mixture for 30 minutes in an ultrasonic bath. e. Centrifuge the mixture at 4000 rpm for 10 minutes. f. Collect the supernatant. Repeat the extraction on the pellet one more time. g. Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis: [20] a. LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient Program: 5% B for 1 min, ramp to 95% B over 20 min, hold for 5 min, then return to initial conditions and equilibrate.
  • Injection Volume: 5 µL.
  • Column Temperature: 30°C. b. MS Conditions (Example):
  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
  • Scan Mode: Full scan for initial screening, followed by data-dependent MS/MS for fragmentation of the most abundant ions.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C. c. Data Analysis: Process the data using appropriate software. Identify compounds by comparing their retention times, accurate masses, and MS/MS fragmentation patterns with authentic standards, in-house libraries, or public databases (e.g., MassBank, Metlin).

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material This compound (Fresh or Dried) grinding Grinding / Homogenization plant_material->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation for Volatiles solvent_extraction Solvent Extraction (e.g., 70% Methanol) grinding->solvent_extraction for Non-Volatiles gc_ms GC-MS Analysis hydrodistillation->gc_ms Essential Oil lc_ms LC-MS Analysis solvent_extraction->lc_ms Crude Extract data_proc_gc Spectral Library Matching Retention Index Calculation gc_ms->data_proc_gc data_proc_lc Accurate Mass & MS/MS Database Comparison lc_ms->data_proc_lc

Caption: Experimental workflow for the chemical characterization of this compound.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues start HPLC/LC-MS Problem Observed peak_tailing Peak Tailing / Fronting? start->peak_tailing split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure sol_active_sites Solution: - Use deactivated liner/vials - Check mobile phase pH - Column aging peak_tailing->sol_active_sites sol_column_clog Solution: - Check/replace frits - Flush column - Sample filtration issue? split_peaks->sol_column_clog sol_mobile_phase Solution: - Prepare fresh mobile phase - Check pump composition - Ensure system equilibration rt_shift->sol_mobile_phase high_pressure->sol_column_clog sol_leak Solution: - Check for system leaks - Flush system - Check pump seals high_pressure->sol_leak

References

Technical Support Center: Stability of Bioactive Compounds in Anthriscus cerefolium Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bioactive compounds in Anthriscus cerefolium (chervil) extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in this compound extracts that are prone to stability issues?

A1: The main bioactive compounds of concern in this compound extracts are lignans, particularly deoxypodophyllotoxin, and various phenolic compounds, including flavonoids.[1][2][3] Lignans, such as certain 7-oxoaryltetralins and dibenzylbutyrolactones found in the related Anthriscus species, have demonstrated low stability, necessitating specific storage conditions to prevent degradation.[4]

Q2: What are the key environmental factors that affect the stability of these compounds?

A2: The stability of bioactive compounds in this compound extracts is primarily influenced by temperature, light, and pH.[5][6] Oxygen and the presence of certain enzymes in the extract can also contribute to degradation.[7]

Q3: What are the optimal storage conditions for maintaining the stability of this compound extracts?

A3: To ensure the stability of bioactive compounds, particularly lignans, it is recommended to store this compound extracts in the dark at low temperatures, ideally at -20°C.[5] Extracts should be stored in airtight containers to minimize exposure to oxygen.

Q4: How does the choice of extraction solvent impact the stability of the bioactive compounds?

A4: The choice of solvent can influence the stability of bioactive compounds. For lignans, which are fairly lipophilic polyphenols, polar organic solvents like ethanol and methanol, often mixed with water, are effective for extraction.[8] The use of an appropriate solvent system is crucial not only for extraction efficiency but also for minimizing degradation during the process and subsequent storage. It is important to remove the solvent under reduced pressure and at low temperatures to prevent thermal degradation.

Q5: Are there any specific challenges associated with the stability of lignans like deoxypodophyllotoxin?

A5: Yes, lignans can be susceptible to degradation. For instance, some dibenzylbutyrolactone lignans can undergo cis-trans isomerization. Additionally, studies on the related species Anthriscus sylvestris have shown that some lignans have low stability and require cold storage in the dark to prevent degradation.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of Bioactive Compounds in a Recently Prepared Extract
Possible Cause Troubleshooting Step
High Storage Temperature Immediately transfer the extract to a freezer set at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the extract into smaller volumes.[5]
Exposure to Light Store extracts in amber-colored vials or wrap containers in aluminum foil to protect them from light.[5][9]
Presence of Oxygen After solvent evaporation, flush the container with an inert gas like nitrogen or argon before sealing to displace oxygen.
Residual Enzyme Activity Ensure that the initial drying of the plant material was adequate (e.g., at 40-50°C) to deactivate enzymes that could degrade bioactive compounds.[7]
Inappropriate pH Measure the pH of the extract if it is in a solution. Neutralize if necessary, as highly acidic or alkaline conditions can promote the degradation of phenolic compounds.[5][10]
Issue 2: Inconsistent Results in Bioassays Using the Extract
Possible Cause Troubleshooting Step
Inconsistent Storage Ensure all batches of the extract are stored under the same optimal conditions (dark, -20°C) to minimize variability.[5]
Degradation During Experiments Prepare fresh dilutions of the extract for each experiment. Avoid leaving stock solutions at room temperature for extended periods.
Solvent Effects Use the same solvent for dissolving the extract in all experiments and ensure it is of high purity. Some organic solvents can affect the stability of dissolved compounds.[11]
Batch-to-Batch Variation Standardize the extraction protocol, including solvent-to-solid ratio, extraction time, and temperature, to ensure consistency between batches.[7]

Quantitative Data Summary

While specific degradation kinetic data for this compound is limited in the literature, the following tables provide a summary of influential factors and recommended conditions based on studies of related compounds and herbal extracts.

Table 1: Influence of Temperature on the Stability of Lignans and Phenolic Compounds

Temperature RangeExpected Impact on StabilityRecommendations
> 100°C Rapid degradation of many lignans and phenolic compounds.[6][12]Avoid high temperatures during extraction and processing.
50°C - 70°C Generally considered the best range for minimizing loss of antioxidant capacity during drying.[6][13]Optimal for drying fresh plant material before extraction.
40°C - 50°C Optimal for retaining volatile compounds during drying.[13] Can be a good compromise for lignan extraction, balancing yield and stability.[7]A suitable temperature range for extraction processes like ultrasound-assisted extraction.
Room Temperature (20-25°C) Slow degradation may occur over time, especially with exposure to light and oxygen.Not recommended for long-term storage.
Refrigerated (4°C) Significantly slows down degradation compared to room temperature.[9]Suitable for short-term storage (days to weeks).
Frozen (-20°C) Considered the optimal condition for long-term storage of extracts to preserve lignans and other bioactive compounds.[5]Recommended for preserving extract integrity for months to years.

Table 2: Influence of pH and Light on the Stability of Bioactive Compounds

FactorConditionExpected Impact on StabilityRecommendations
pH Acidic (pH < 4) Some phenolic compounds are relatively stable, while others may degrade.[5][14]Buffer extracts to a slightly acidic or neutral pH if they are to be stored in solution.
Neutral (pH 7) Generally a safe range for many compounds, but some oxidative degradation can still occur.[10]A suitable target pH for aqueous formulations.
Alkaline (pH > 8) Can cause rapid degradation of certain phenolic compounds like caffeic and gallic acids.[5][10]Avoid alkaline conditions during extraction and in final formulations.
Light UV and Visible Light Can induce photodegradation of light-sensitive compounds.[6][15]Always store extracts in light-protective containers (e.g., amber vials) or in the dark.[5][9]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Lignans

This protocol is adapted from general procedures for lignan extraction and aims to maximize yield while preserving compound stability.

  • Preparation of Plant Material:

    • Thoroughly dry the this compound plant material (roots are a primary source of lignans) at 40-50°C to inactivate enzymes.[7]

    • Grind the dried material into a fine, uniform powder to increase the surface area for extraction.[7]

  • Extraction Procedure:

    • Accurately weigh the powdered plant material.

    • Add the extraction solvent. A recommended starting point is 80% methanol in water.[5] A solvent-to-solid ratio of 13:1 (v/v) has been suggested as a compromise for various metabolites.[5]

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 800 W) for a defined period (e.g., 40-60 minutes).[7][12]

    • Maintain a constant temperature during extraction, ideally around 40-44°C.[16]

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

    • Filter the supernatant to remove any remaining particulate matter.

    • Evaporate the solvent from the extract under reduced pressure at a temperature below 40°C.

  • Storage:

    • Store the dried extract in an airtight, light-protected container at -20°C.[5]

Protocol 2: Stability Testing of this compound Extract

This protocol outlines a general procedure for assessing the stability of the extract under various stress conditions, in line with regulatory guidelines.

  • Sample Preparation:

    • Prepare a homogenous batch of the dried extract.

    • Accurately weigh and dissolve a known amount of the extract in a suitable solvent (e.g., 80% methanol) to create a stock solution of known concentration.

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis:

      • Aliquot the stock solution and add an equal volume of 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

      • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw a sample, neutralize it, and dilute it to a known concentration for analysis.

    • Oxidative Degradation:

      • Aliquot the stock solution and add a solution of 3% hydrogen peroxide.

      • Incubate at room temperature, protected from light, for a defined period.

      • Withdraw samples at set time points for analysis.

    • Thermal Degradation:

      • Place aliquots of the dried extract in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

      • At specified time intervals, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.

    • Photostability Testing:

      • Expose a thin layer of the dried extract or a solution of the extract to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17]

      • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.[15]

      • Analyze both the exposed and control samples after the exposure period.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method to quantify the concentration of the marker compound (e.g., deoxypodophyllotoxin) and to detect the formation of degradation products. The method should be able to separate the parent compound from all potential degradants.[16][18]

  • Data Analysis:

    • Calculate the percentage of the remaining marker compound at each time point and under each stress condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate degradation rate constants and half-lives.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Homogenous Extract Batch acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxide Oxidative Stress (3% H2O2, RT) prep->oxide thermal Thermal Stress (40-80°C) prep->thermal photo Photostability (ICH Q1B Light Source) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc kinetics Determine Degradation Kinetics & Half-life hplc->kinetics Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue: Extract Instability temp High Temperature issue->temp light Light Exposure issue->light ph Inappropriate pH issue->ph oxygen Oxygen Exposure issue->oxygen store_cold Store at -20°C temp->store_cold Mitigates protect_light Use Amber Vials/ Wrap in Foil light->protect_light Mitigates adjust_ph Buffer to Neutral/Slightly Acidic ph->adjust_ph Mitigates inert_gas Flush with Inert Gas oxygen->inert_gas Mitigates

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components in a chervil extract other than the specific analyte you are trying to measure. These components can include a complex mixture of compounds such as phenolic acids, flavonoids, essential oils, lipids, sugars, and chlorophyll.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of quantitative results.[2]

Q2: What are the common signs that my this compound analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between injections.

  • Inaccurate quantification, with analyte concentrations being either underestimated or overestimated.

  • Non-linear calibration curves.

  • A significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a chervil extract.[3]

Q3: How can I quantitatively assess the extent of matrix effects in my chervil samples?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank chervil extract after the extraction process.

The formula for calculating the Matrix Factor is:

MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

The % Matrix Effect can be calculated as: (1 - MF) x 100% .[4]

Q4: What are the primary strategies to overcome matrix effects in the analysis of this compound?

A4: The most effective strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Employing robust extraction and clean-up procedures to remove interfering matrix components before LC-MS analysis. Common techniques include Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).[5]

  • Chromatographic Separation: Optimizing the LC method to separate the target analytes from co-eluting matrix components.

  • Calibration Strategy: Using a calibration method that compensates for matrix effects, such as matrix-matched calibration or, ideally, Stable Isotope Dilution Analysis (SIDA).[6]

Troubleshooting Guides

Issue 1: Significant ion suppression is observed for my target analytes in this compound extracts.

Possible Cause Troubleshooting Step
High concentration of co-eluting matrix components (e.g., phenolic acids, flavonoids, chlorophyll).1. Enhance Sample Clean-up: Implement or optimize a Solid-Phase Extraction (SPE) or QuEChERS protocol to remove interfering compounds. For highly complex matrices like chervil, a multi-sorbent approach in QuEChERS (e.g., using C18 and graphitized carbon black) can be effective.[3] 2. Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal, so a balance must be found.[7]
Inadequate chromatographic separation. 1. Optimize LC Gradient: Modify the gradient profile to improve the separation of your analyte from the region of ion suppression. 2. Change Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.[8]
Sub-optimal ionization source parameters. 1. Adjust Source Settings: Optimize parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of the target analyte and minimize the influence of matrix components.

Issue 2: Poor reproducibility and accuracy in quantitative results.

Possible Cause Troubleshooting Step
Inconsistent matrix effects between samples. 1. Implement Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for matrix effects. A stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte will co-elute and experience the same matrix effects, allowing for accurate correction.[6] 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank chervil matrix that is free of the analyte. This helps to ensure that the standards and samples experience similar matrix effects.[3]
Incomplete extraction of analytes. 1. Optimize Extraction Solvent and Conditions: Ensure the solvent system and extraction parameters (e.g., time, temperature, sonication) are optimized for the complete extraction of your target analytes from the chervil matrix.[9]
Analyte degradation during sample preparation. 1. Minimize Sample Handling Time: Process samples as quickly as possible. 2. Control Temperature: Keep samples cool to prevent degradation of thermally labile compounds.

Data Presentation: Comparison of Matrix Effect Mitigation Strategies

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of phenolic compounds in plant matrices. The values are representative and may vary depending on the specific analyte and the complexity of the this compound extract.

Sample Preparation Method Matrix Analyte Class Average Matrix Effect Reduction (%) Key Advantages Key Disadvantages
Dilute-and-Shoot (1:10 dilution)General Plant ExtractVarious20 - 40%Simple, fast, and inexpensive.May not be sufficient for highly complex matrices; reduces analyte sensitivity.
QuEChERS Fruits & VegetablesPesticides78 - 95%[10]Fast, high-throughput, and uses minimal solvent.May have lower clean-up efficiency for certain matrix-analyte combinations compared to SPE.[5]
Solid-Phase Extraction (SPE) Spelt SeedsPhenolic Acids>90%[11]Highly effective and selective for removing interferences.Can be more time-consuming and requires method development.
Stable Isotope Dilution Analysis (SIDA) RapeseedPhenolic CompoundsCompensates for >90% of matrix effects[6]Considered the most accurate method for quantification as it corrects for both matrix effects and analyte loss during sample preparation.Requires the availability of expensive stable isotope-labeled internal standards.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds in this compound

This protocol is a general guideline for using a reversed-phase SPE cartridge (e.g., C18) to clean up a chervil extract.

  • Sample Pre-treatment:

    • Extract 1 g of homogenized chervil with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of 10% methanol in water.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 2 mL of reconstituted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the phenolic compounds from the cartridge with 3 mL of 90% methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[11]

Protocol 2: QuEChERS for Phenolic Compounds in this compound

This protocol is a modified QuEChERS method suitable for the extraction of phenolic compounds from a complex plant matrix.

  • Sample Extraction:

    • Weigh 2 g of homogenized chervil into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

    • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Clean-up:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of C18 sorbent, and 7.5 mg of graphitized carbon black (GCB).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and inject it into the LC-MS system.[12]

Protocol 3: Stable Isotope Dilution Analysis (SIDA)
  • Sample Preparation:

    • To 1 g of homogenized chervil, add a known amount of the stable isotope-labeled internal standard (SIL-IS) corresponding to the analyte of interest. The amount of SIL-IS should be similar to the expected concentration of the analyte in the sample.

    • Proceed with the chosen extraction and clean-up method (e.g., SPE or QuEChERS as described above).

  • LC-MS Analysis:

    • Develop an MRM (Multiple Reaction Monitoring) method that includes the transitions for both the native analyte and the SIL-IS.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the SIL-IS against the concentration of the native analyte.

    • Quantify the analyte in the chervil samples using this calibration curve.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup_options Clean-up Options cluster_analysis Analysis start Homogenized this compound Sample extraction Extraction (e.g., 80% Methanol) start->extraction cleanup Clean-up Step extraction->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Option A quechers QuEChERS cleanup->quechers Option B lcms LC-MS/MS Analysis spe->lcms quechers->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for LC-MS analysis of this compound.

matrix_effect_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_outcome Outcome issue Inaccurate / Irreproducible Results assess_me Assess Matrix Effect (ME) issue->assess_me me_present Significant ME Detected (Suppression or Enhancement) assess_me->me_present Yes no_me No Significant ME assess_me->no_me No optimize_prep Optimize Sample Prep (SPE / QuEChERS) me_present->optimize_prep optimize_lc Optimize Chromatography me_present->optimize_lc use_sida Implement SIDA me_present->use_sida good_results Accurate & Reproducible Data no_me->good_results optimize_prep->good_results optimize_lc->good_results use_sida->good_results

References

Technical Support Center: Method Validation for HPLC Analysis of Apiin in Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the High-Performance Liquid Chromatography (HPLC) analysis of apiin in Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What is method validation and why is it crucial for the analysis of apiin in this compound?

A1: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the HPLC analysis of apiin in this compound, validation ensures the reliability, accuracy, and precision of the quantitative results. This is essential for quality control, standardization of herbal products, and regulatory compliance. According to the International Council for Harmonisation (ICH) guidelines, a validated method provides assurance that the measurements are trustworthy.[1][2][3][4][5]

Q2: What are the key parameters to consider for the validation of an HPLC method for apiin?

A2: The key validation parameters as per ICH Q2(R2) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3][4][5]

Q3: What type of HPLC column is recommended for apiin analysis?

A3: A reversed-phase C18 column is the most common and suitable choice for the analysis of flavonoids like apiin. These columns provide good separation based on the hydrophobicity of the analytes. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[6]

Q4: Which solvents are typically used for the mobile phase in the HPLC analysis of apiin?

A4: The mobile phase for flavonoid analysis on a C18 column usually consists of a gradient mixture of an aqueous solvent and an organic solvent. The aqueous phase is often water acidified with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape and resolution. The organic modifier is typically acetonitrile or methanol.[7]

Experimental Protocols

Sample Preparation: Extraction of Apiin from this compound
  • Drying and Grinding: Dry the aerial parts of this compound at 40-50°C to a constant weight. Grind the dried plant material into a fine powder.

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine all the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method for Apiin Quantification
  • Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 85 15
    20 60 40
    25 60 40

    | 30 | 85 | 15 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm.

  • Injection Volume: 10 µL.

Method Validation Protocol
  • Specificity: Inject the blank (solvent), standard solution of apiin, and the this compound extract. The retention time of the apiin peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank.

  • Linearity: Prepare a series of at least five concentrations of apiin standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a known amount of apiin standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on three different days.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%) and assess the impact on the results.

Data Presentation

The following tables summarize typical validation parameters and representative quantitative data for apiin analysis. Note: The quantitative data for apiin in this compound is based on reported values for the aglycone apigenin in a related Apiaceae species, parsley, and should be considered as a representative example.[9]

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of apiin.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD Reportable
LOQ Reportable
Robustness %RSD ≤ 2.0% for all variations.

Table 2: Representative Quantitative Data for Apiin in this compound

ParameterResult
Apiin Content (mg/g of dry weight) *37.23 ± 0.41
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9998
LOD (µg/mL) ~0.17
LOQ (µg/mL) ~0.97
Accuracy (% Recovery) 99.5% - 101.2%
Repeatability (% RSD) 0.85%
Intermediate Precision (% RSD) 1.25%

*Based on apigenin content in parsley.[9]

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during the HPLC analysis of apiin in plant extracts.

Diagram 1: HPLC Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed in Chromatogram pressure Pressure Fluctuations or High Backpressure start->pressure baseline Baseline Noise or Drift start->baseline peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Shifts start->retention_time pressure_cause1 Check for leaks in fittings and pump seals pressure->pressure_cause1 pressure_cause2 Inspect for blockages (in-line filter, guard column, column frit) pressure->pressure_cause2 pressure_cause3 Degas mobile phase to remove air bubbles pressure->pressure_cause3 baseline_cause1 Ensure high purity of mobile phase solvents baseline->baseline_cause1 baseline_cause2 Degas mobile phase thoroughly baseline->baseline_cause2 baseline_cause3 Clean detector flow cell baseline->baseline_cause3 baseline_cause4 Check for column contamination baseline->baseline_cause4 peak_shape_cause1 Ensure sample is fully dissolved in mobile phase peak_shape->peak_shape_cause1 peak_shape_cause2 Adjust mobile phase pH to suppress silanol interactions peak_shape->peak_shape_cause2 peak_shape_cause3 Check for column overload; inject lower concentration peak_shape->peak_shape_cause3 peak_shape_cause4 Replace guard or analytical column if degraded peak_shape->peak_shape_cause4 retention_time_cause1 Ensure consistent mobile phase preparation retention_time->retention_time_cause1 retention_time_cause2 Check for pump flow rate fluctuations retention_time->retention_time_cause2 retention_time_cause3 Ensure column is properly equilibrated retention_time->retention_time_cause3 retention_time_cause4 Maintain consistent column temperature retention_time->retention_time_cause4

Caption: A logical workflow for troubleshooting common HPLC issues.

Detailed Troubleshooting Q&A

Q: My system pressure is fluctuating or is consistently high. What should I do? A:

  • Check for Leaks: Visually inspect all fittings, especially between the pump and the column, for any signs of leakage. Tighten or replace fittings as necessary.

  • Look for Blockages: A common cause of high backpressure is a blockage. Systematically check components in the following order:

    • In-line filter: Replace the filter frit.

    • Guard column: Replace the guard column.

    • Analytical column: Disconnect the column and check the system pressure. If it returns to normal, the column is likely clogged. Try back-flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.

  • Degas Mobile Phase: Air bubbles in the pump can cause pressure fluctuations. Ensure your mobile phase is adequately degassed using an online degasser or by sonication.

Q: I am observing a noisy or drifting baseline. What are the possible causes and solutions? A:

  • Mobile Phase Contamination: Use only HPLC-grade solvents and high-purity water. Filter all mobile phases before use.

  • Inadequate Degassing: As with pressure issues, dissolved air can contribute to baseline noise.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell with a suitable solvent (e.g., isopropanol).

  • Column Contamination: Late-eluting compounds from previous injections can cause baseline drift. Wash the column with a strong solvent.

Q: My apiin peak is tailing or splitting. How can I improve the peak shape? A:

  • Sample Solvent Mismatch: Ideally, dissolve your sample in the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Secondary Interactions: Peak tailing for flavonoids can be caused by interactions with active silanol groups on the silica packing of the column. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions and improve peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject.

  • Column Degradation: A void at the head of the column or a contaminated frit can cause peak splitting. Replacing the guard column or the analytical column may be necessary.

Q: The retention time for my apiin peak is not consistent between runs. What is the cause? A:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Flow Rate Inconsistency: Check that the pump is delivering a constant flow rate. Leaks or bubbles in the pump can cause fluctuations.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Diagram 2: Experimental Workflow for Apiin Analysis

ExperimentalWorkflow start Start: Obtain this compound prep Sample Preparation (Dry, Grind, Extract, Filter) start->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc validation Method Validation (ICH Q2) hplc->validation quant Quantification of Apiin (Using Validated Method) validation->quant spec Specificity lin Linearity & Range acc Accuracy prec Precision lod_loq LOD & LOQ robust Robustness report Report Results quant->report

Caption: The overall experimental workflow from sample to result.

References

Technical Support Center: Troubleshooting Cytotoxicity Assays with Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low cell viability and other common issues encountered during in vitro cytotoxicity assays involving Anthriscus cerefolium (chervil) extracts.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show low viability. What could be the cause?

A1: Low viability in untreated control cells can stem from several factors:

  • Cell Culture Conditions: Ensure optimal and consistent cell culture conditions, including appropriate media, temperature, humidity, and CO2 levels. Any deviation can stress the cells and reduce viability.

  • Cell Seeding Density: An inappropriate cell density can affect viability. Too low a density may lead to poor cell growth, while too high a density can result in nutrient depletion and accumulation of toxic byproducts.

  • Subculturing Practices: Over-trypsinization or excessive centrifugation can damage cells. Handle cells gently during subculturing.

  • Contamination: Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) which can significantly impact cell health.

Q2: I'm observing high variability between replicate wells. How can I improve consistency?

A2: High variability can be minimized by:

  • Pipetting Technique: Ensure accurate and consistent pipetting of cells, media, and reagents. Use calibrated pipettes and sterile techniques.

  • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.

  • Incubation: Ensure uniform temperature and gas exchange across the microplate during incubation.

Q3: My results from the MTT assay are not correlating with visual inspection of cell death under the microscope. Why might this be?

A3: This is a common issue when working with plant extracts like that of this compound, which are rich in phenolic compounds and other phytochemicals. The discrepancy can be due to:

  • Direct Reduction of MTT: Phenolic compounds in the extract can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal of high viability, even if the cells are dead.

  • Colorimetric Interference: The color of the plant extract itself can interfere with the absorbance reading of the formazan product.

  • Metabolic Alterations: The extract might alter the metabolic activity of the cells without causing cell death, leading to an inaccurate estimation of viability by the MTT assay, which measures metabolic activity.

Q4: What are some alternative assays to MTT that are less prone to interference from plant extracts?

A4: To avoid the issues of interference, consider using assays with different detection principles:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a good indicator of cell viability and is less susceptible to interference from colored compounds.

  • Fluorescence-Based Assays (e.g., Resazurin/AlamarBlue): While still a redox-based assay, fluorescence detection can sometimes reduce interference compared to colorimetric measurements. However, it's important to check for autofluorescence of the plant extract.

  • Cell Counting with Trypan Blue Exclusion: This is a direct method of assessing cell viability by counting viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

Troubleshooting Guide for Low Cell Viability

Problem Possible Cause Recommended Solution
Low viability in all wells, including controls Cell health issues (contamination, improper handling, suboptimal culture conditions)- Test for mycoplasma contamination.- Review cell handling and subculturing protocols.- Ensure optimal growth medium, supplements, and incubator conditions.
Low viability only in treated wells, but at a higher rate than expected - High concentration of the this compound extract.- Solvent toxicity (e.g., DMSO).- Perform a dose-response experiment to determine the optimal concentration range.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Include a solvent control.
Inconsistent results between experiments - Variation in the preparation of the this compound extract.- Inconsistent cell passage number or seeding density.- Standardize the extract preparation method.- Use cells within a consistent range of passage numbers.- Optimize and standardize the cell seeding density for each experiment.
MTT assay shows high viability, but microscopy shows cell death Interference of the plant extract with the MTT assay.- Run appropriate controls (see Q3 and Experimental Protocols).- Use an alternative cytotoxicity assay (LDH, ATP-based, or Trypan Blue).

Quantitative Data Summary

Table 1: Cytotoxicity of Anthriscus Extracts on Various Cell Lines
Plant SpeciesExtract TypeCell LineCell TypeIC50 Value (µg/mL)Reference
This compoundMethanolicA172Human Glioblastoma765.21[1]
This compoundMethanolicHGF-1Human Gingival Fibroblasts> 800[1]
Anthriscus nemorosan-HexaneMCF-7Human Breast Adenocarcinoma75.63 (48h)[2]
Anthriscus nemorosaDCMMCF-7Human Breast Adenocarcinoma203.8 (48h)[2]
Anthriscus nemorosaMethanolicMCF-7Human Breast Adenocarcinoma259.8 (48h)[2]
Anthriscus nemorosan-HexaneHFFFHuman Foreskin Fibroblasts150.1 (48h)[2]
Anthriscus nemorosaDCMHFFFHuman Foreskin Fibroblasts249.1 (48h)[2]
Anthriscus nemorosaMethanolicHFFFHuman Foreskin Fibroblasts> 1000[2]

Note: IC50 is the concentration of an extract that is required for 50% inhibition of cell viability.

Table 2: Illustrative Example of Plant Extract Interference in Different Cytotoxicity Assays
Assay TypePrincipleApparent Cell Viability (%) with Plant ExtractPotential for Interference
MTT Measures metabolic activity (reduction of tetrazolium salt)95%High: Phenolic compounds in the extract can directly reduce the MTT reagent, leading to a falsely high viability reading.
LDH Measures membrane integrity (release of lactate dehydrogenase)45%Low to Moderate: Color of the extract can interfere with the colorimetric readout.
ATP-Based Measures ATP content of viable cells40%Low: Less susceptible to interference from colored or antioxidant compounds.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of the this compound extract. Include untreated and solvent controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Controls for Interference:

    • Extract Color Control: Wells with extract in media but no cells.

    • MTT Reduction Control: Wells with extract and MTT in media but no cells.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Controls: Include a positive control for maximum LDH release (cells lysed with a lysis buffer) and a background control (media only).

Protocol 3: ATP-Based Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in an opaque-walled 96-well plate.

  • Reagent Addition: Add the ATP-releasing reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 10-15 minutes) to lyse the cells and stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Controls: Include a background control (media only) to measure non-cellular ATP.

Visualizations

Experimental Workflow for Troubleshooting Cytotoxicity Assays

G cluster_0 Initial Experiment cluster_1 Troubleshooting cluster_2 Resolution start Perform Cytotoxicity Assay (e.g., MTT) result Analyze Results start->result decision Low Cell Viability or Inconsistent Results? result->decision check_controls Review Controls (Untreated, Solvent) decision->check_controls Yes check_conditions Verify Cell Culture Conditions decision->check_conditions Yes check_interference Suspect Assay Interference? decision->check_interference Yes end Final Validated Results decision->end No optimize Optimize Assay Parameters (Cell Density, Extract Conc.) check_controls->optimize check_conditions->optimize run_controls Run Interference Controls (Extract-only, Cell-free) check_interference->run_controls optimize->end alt_assay Perform Alternative Assay (LDH, ATP-based) run_controls->alt_assay alt_assay->end

Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.

Signaling Pathway for Apoptosis Induction by Phenolic Compounds in this compound

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) Activation caspase8->caspase3 bcl2 Bcl-2 (Anti-apoptotic) Inhibition bax Bax/Bak (Pro-apoptotic) Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 plant_extract This compound (Phenolic Compounds) plant_extract->bcl2 plant_extract->bax caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Enhancing the resolution of GC-MS peaks for Anthriscus cerefolium volatiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers enhance the resolution of Gas Chromatography-Mass Spectrometry (GC-MS) peaks for the volatile compounds found in Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable GC column for analyzing the complex volatile profile of chervil?

A: The choice of GC column is critical for separating the complex mixture of terpenes and other volatiles in chervil. The primary consideration is the polarity of the stationary phase.

  • Nonpolar Phases: A nonpolar column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5) stationary phase, is an excellent starting point.[1] These are generally effective for separating nonpolar terpenes, which are common in essential oils.[1]

  • Intermediate Polarity Phases: For resolving specific isomers or a broader range of both polar and nonpolar volatiles, a mid-polarity column can provide different selectivity.[1] For instance, a WAX column is often used in the flavor and fragrance industry and could be a suitable choice.[2]

To improve efficiency and achieve narrower peaks, consider using a column with a smaller internal diameter or a thinner stationary phase film.[3] However, be aware that narrow-bore columns have a lower sample loading capacity, which may require adjusting injection volumes or split ratios to prevent overloading.

Q2: My chromatogram shows poor separation of early-eluting, highly volatile compounds. How can I fix this?

A: Poor resolution of early-eluting peaks is a common issue when analyzing highly volatile compounds. This can typically be addressed by modifying the oven temperature program.

Lowering the initial oven temperature gives volatile compounds more time to interact with the stationary phase, improving their separation.[1][4][5] If a low initial temperature is insufficient, a slower initial temperature ramp rate (e.g., 5-10 °C/min) should be employed.[1][4] A generic "scouting" gradient with a low initial temperature (35–40 °C) and a ramp rate of 10 °C/min is a good starting point for method development.[4] For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent to facilitate solvent focusing, which helps produce narrow analyte bands.[6]

Q3: Should I use a split or splitless injection technique for chervil volatile analysis?

A: The choice between split and splitless injection depends primarily on the concentration of your target analytes.[7][8][9]

  • Split Injection: This technique is ideal for more concentrated samples.[8][10] A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks due to high flow rates through the inlet.[7][10][11] Typical split ratios range from 5:1 to 500:1.[9]

  • Splitless Injection: This is the preferred method for trace analysis where analyte concentrations are very low.[8][10] The split vent is closed during injection, allowing for the transfer of the majority of the sample onto the column, which maximizes sensitivity.[7][8] However, the slower transfer can lead to broader peaks for highly volatile compounds and potential degradation of thermally sensitive analytes.[9][10]

Q4: My peaks are tailing. What are the common causes and how can I resolve this?

A: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by active sites within the GC system or improper setup.

  • Active Sites: Polar compounds can interact with active sites in the injector liner or the column itself, leading to tailing.[6] Ensure you are using a fresh, deactivated inlet liner and consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[6]

  • Column Installation: An improperly cut or installed column is a frequent cause of peak shape problems.[6] Ensure the column is cut cleanly at a 90° angle and is positioned at the correct height within the inlet as specified by the instrument manufacturer.[6]

  • Contamination: Contamination in the injector, column, or even the carrier gas can lead to peak tailing.[12] Regularly clean the injector and use high-purity carrier gas with purification traps to minimize this issue.[13]

Troubleshooting Guides

This section provides systematic approaches to resolving common resolution issues.

Guide 1: Optimizing GC Parameters for Improved Resolution

If you are experiencing co-eluting or broad peaks, systematically adjusting the following parameters can significantly enhance resolution. The following table summarizes the trade-offs associated with each parameter adjustment.

ParameterAdjustmentEffect on ResolutionEffect on Analysis TimePotential Downsides
Oven Temperature Program Lower initial temperatureImproves resolution of early-eluting peaks[1][5]IncreasesLonger overall run time.
Slower ramp rateImproves separation of most compoundsIncreases significantlyVery long analysis time; may not be necessary if resolution is already sufficient.
Carrier Gas Flow Rate Decrease flow rateImproves resolution (if above optimal velocity)[5][14]IncreasesCan lead to broader peaks if flow is too far below optimal.[15]
Increase flow rateDecreases resolution[14]DecreasesLess interaction with the stationary phase, leading to poorer separation.[15]
Column Dimensions Longer column lengthIncreases chromatographic efficiency and resolutionIncreasesHigher cost, longer run times.
Smaller internal diameter (ID)Increases efficiency and resolutionCan decreaseLower sample capacity, requires higher split ratios or smaller injection volumes.
Thinner film thicknessDecreases retentionDecreasesCan reduce resolution if compounds are not sufficiently retained.[16]
Guide 2: Troubleshooting Peak Shape Problems

A logical approach is essential for diagnosing and solving issues with peak shape, which directly impacts resolution.

Troubleshooting_Tree Problem Poor Peak Resolution BroadPeaks All Peaks are Broad Problem->BroadPeaks OverlappingPeaks Peaks are Overlapping (Co-elution) Problem->OverlappingPeaks TailingPeaks Asymmetric Peaks (Tailing) Problem->TailingPeaks Cause_Flow Suboptimal Carrier Gas Flow Rate BroadPeaks->Cause_Flow Potential Causes Cause_Column Column Contamination or Degradation BroadPeaks->Cause_Column Potential Causes Cause_Injection Slow Injection or Wrong Injection Mode BroadPeaks->Cause_Injection Potential Causes OverlappingPeaks->Cause_Flow Potential Causes Cause_Temp Oven Ramp Rate Too Fast OverlappingPeaks->Cause_Temp Potential Causes TailingPeaks->Cause_Column Potential Causes Cause_ActiveSites Active Sites in Liner or Column TailingPeaks->Cause_ActiveSites Potential Causes Cause_Installation Improper Column Installation / Cut TailingPeaks->Cause_Installation Potential Causes Solution_Flow Optimize Flow Rate (Van Deemter Plot) Cause_Flow->Solution_Flow Solution Solution_Temp Decrease Ramp Rate (e.g., to 10°C/min) Cause_Temp->Solution_Temp Solution Solution_Column Trim Column Inlet (10-20cm) or Replace Column Cause_Column->Solution_Column Solution Solution_Injection Use Faster Injection or Switch to Split Mode Cause_Injection->Solution_Injection Solution Solution_Liner Replace with Fresh, Deactivated Liner Cause_ActiveSites->Solution_Liner Solution Solution_Installation Re-cut and Re-install Column Correctly Cause_Installation->Solution_Installation Solution

Caption: A troubleshooting decision tree for common GC peak resolution issues.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Chervil Volatiles

This protocol provides a reliable method for extracting volatile compounds from this compound for GC-MS analysis.[17]

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of fresh, homogenized chervil tissue into a 20 mL headspace vial.

  • Extraction:

    • Immediately seal the vial with a PTFE/silicone septum cap.

    • Place the vial in a heating block or water bath set to a controlled temperature (e.g., 60 °C).

    • Introduce an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) into the headspace above the sample.

    • Allow the fiber to be exposed to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Injection:

    • After extraction, immediately retract the fiber and insert it into the GC inlet, which has been pre-heated to a desorption temperature (e.g., 250 °C).

    • Expose the fiber in the inlet for a set time (e.g., 5 minutes) to ensure complete thermal desorption of the analytes onto the GC column.

    • Start the GC-MS analysis run concurrently with the desorption process.

Protocol 2: General Purpose GC-MS Method for Chervil Volatiles

This method provides a robust starting point for separating chervil volatiles. Optimization will likely be required based on your specific instrument and target compounds.

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations).

    • Inlet Temperature: 250 °C.

  • Column:

    • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Dimensions: 30 m length x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas:

    • Gas: Helium (or Hydrogen).

    • Flow Rate: 1.2 mL/min (constant flow mode).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 35-400 m/z.

Visualized Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the analysis of this compound volatiles.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Collect & Homogenize This compound Weigh 2. Weigh Sample into Headspace Vial Seal 3. Seal Vial Incubate 4. Incubate Vial (e.g., 60°C) Seal->Incubate SPME 5. Expose HS-SPME Fiber (e.g., 30 min) Incubate->SPME Desorb 6. Desorb Fiber in GC Inlet (250°C) SPME->Desorb Separate 7. Chromatographic Separation (Temperature Program) Desorb->Separate Detect 8. Mass Spectrometry Detection (EI, Scan) Separate->Detect TIC 9. Generate Total Ion Chromatogram (TIC) Detect->TIC Identify 10. Identify Compounds (Library Search) TIC->Identify Quantify 11. Quantify Peaks (Integration) Identify->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis of chervil volatiles.

References

Minimizing degradation of lignans during Anthriscus cerefolium extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of lignans, particularly deoxypodophyllotoxin (DPT), during extraction from Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are the primary lignans of interest in this compound?

While the chemical composition of this compound is not as extensively studied as its close relative Anthriscus sylvestris (wild chervil), it is known to contain bioactive lignans. The most prominent of these is deoxypodophyllotoxin (DPT), an aryltetralin lignan that serves as a precursor for the semisynthesis of anticancer drugs like etoposide and teniposide.[1] Other lignans, such as yatein and various dibenzylbutyrolactones, may also be present.

Q2: What are the main causes of lignan degradation during extraction?

Lignan degradation during extraction is primarily caused by:

  • Epimerization: This is a significant degradation pathway for aryltetralin lignans like DPT, where the stereochemistry at certain carbon atoms changes, leading to less active or inactive isomers. This process is often catalyzed by basic pH conditions.

  • Oxidation: Exposure to oxygen, especially in the presence of light or heat, can lead to the oxidation of lignan structures, altering their chemical properties and biological activity.

  • Dehydration: The removal of a water molecule from the lignan structure can occur at elevated temperatures, resulting in the formation of degradation products.

  • Enzymatic Degradation: Residual enzymes in the plant material can degrade lignans if the plant material is not properly dried or handled prior to extraction.[2]

Q3: Which solvents are most effective for extracting lignans from this compound while minimizing degradation?

Polar to moderately polar solvents are generally effective for lignan extraction. Based on studies of closely related species, the following solvents are recommended:

  • Methanol and Ethanol: These are commonly used and effective solvents for extracting a broad range of lignans.[3] Aqueous mixtures (e.g., 80% methanol in water) can enhance extraction efficiency.[4]

  • Ethyl Acetate: This solvent is also effective for extracting DPT and other related lignans.

It is advisable to use high-purity (HPLC grade) solvents to avoid introducing contaminants that could catalyze degradation.

Q4: How does temperature affect lignan stability during extraction?

Elevated temperatures can accelerate the rate of chemical reactions, including the degradation of lignans through epimerization and dehydration. While slightly elevated temperatures can improve extraction efficiency, it is crucial to avoid excessive heat. For many lignans, temperatures below 60°C are generally considered safe.[3][5] For sensitive compounds like DPT, it is recommended to conduct extractions at room temperature or even lower if possible, especially for prolonged extraction times.

Q5: What is the influence of pH on lignan stability?

Lignans like DPT are more stable in neutral to slightly acidic conditions. Basic (alkaline) conditions can significantly promote epimerization, leading to the formation of isomers with different biological activities. Therefore, it is important to avoid basic conditions during extraction and subsequent processing steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of lignans from this compound.

Low Lignan Yield
Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure the plant material is thoroughly dried and finely ground to a uniform powder. This increases the surface area for solvent penetration.
Inadequate Solvent Polarity The polarity of the extraction solvent may not be optimal for the target lignans. Experiment with different solvent systems, such as varying the percentage of water in methanol or ethanol.
Insufficient Extraction Time or Temperature While high temperatures should be avoided, the extraction may be too short or the temperature too low for efficient extraction. Gradually increase the extraction time or temperature, monitoring for any signs of degradation.
Suboptimal Solid-to-Liquid Ratio A low solvent volume may result in incomplete extraction. Increase the solvent-to-sample ratio to ensure the entire plant material is adequately exposed to the solvent.
Lignan Degradation High temperatures, exposure to light, or non-optimal pH could be degrading the target compounds. Refer to the "High Levels of Impurities/Degradation Products" section for mitigation strategies.
High Levels of Impurities/Degradation Products in the Extract
Potential Cause Recommended Solution
Epimerization due to Basic pH Ensure all solvents and solutions used are neutral or slightly acidic. Avoid using glassware that has been washed with strong bases and not properly neutralized.
Oxidation Protect the extraction setup from direct light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store extracts at low temperatures and in the dark.
Thermal Degradation Reduce the extraction temperature. If using methods like Soxhlet extraction, consider switching to non-thermal methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.
Enzymatic Activity Ensure the plant material is thoroughly dried immediately after harvesting to deactivate enzymes. Freeze-drying is an effective method for preserving the chemical integrity of the plant material.[3]
Photo-degradation Use amber glassware or cover extraction vessels with aluminum foil to protect the extract from light.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Lignans

This protocol is adapted from a validated method for extracting DPT from Anthriscus sylvestris and is suitable for this compound.[6][7][8]

1. Sample Preparation:

  • Thoroughly wash and dry the this compound plant material (roots are typically rich in lignans).
  • Grind the dried plant material into a fine, uniform powder.

2. Extraction:

  • Accurately weigh approximately 0.2 g of the powdered plant material and place it in a suitable extraction vessel.
  • Add 10 mL of 80% methanol in water (v/v) to the vessel.
  • Place the vessel in an ultrasonic bath.
  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 25-40°C).

3. Post-Extraction Processing:

  • After sonication, centrifuge the mixture to pellet the solid plant material.
  • Carefully decant the supernatant (the extract).
  • Filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.

4. Storage:

  • Store the filtered extract in an amber vial at -20°C until analysis.

Protocol 2: Maceration (Cold Soaking Extraction)

This is a simpler method that avoids the use of heat.

1. Sample Preparation:

  • Prepare the dried and powdered this compound as described in Protocol 1.

2. Extraction:

  • Place a known amount of the powdered plant material in a sealed container.
  • Add a suitable solvent (e.g., 80% methanol) at a solid-to-liquid ratio of 1:10 (w/v).
  • Agitate the mixture for a defined period (e.g., 24-48 hours) at room temperature, protected from light.

3. Post-Extraction Processing:

  • Filter the mixture to separate the extract from the solid residue.
  • Wash the residue with a small amount of fresh solvent and combine the filtrates.
  • Evaporate the solvent from the combined extract under reduced pressure at a low temperature (<40°C).

4. Storage:

  • Store the dried extract in a desiccator in the dark at a low temperature.

Visualizations

Lignan_Extraction_Workflow start Plant Material (this compound) prep Preparation (Drying, Grinding) start->prep extraction Extraction (UAE or Maceration) prep->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (if necessary) filtration->evaporation analysis Analysis (HPLC) Quantification filtration->analysis evaporation->analysis storage Storage (-20°C, Dark) analysis->storage Lignan_Degradation_Pathways Lignan Deoxypodophyllotoxin (Active Lignan) Epimer Epimerized Lignan (Reduced Activity) Lignan->Epimer  Base (High pH) Oxidized Oxidized Lignan Lignan->Oxidized  Oxygen, Light Dehydrated Dehydrated Lignan Lignan->Dehydrated  Heat

References

Technical Support Center: Optimization of Plant Growth Conditions for Higher Bioactive Compound Content in Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioactive compound content in Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds of interest in this compound?

A1: The primary bioactive compounds in this compound include phenolic acids, flavonoids, and essential oils.[1][2] Notably, it is a rich source of phenolics.[3] Specific identified compounds include malonyl-dicaffeoylquinic acids, apiin, and deoxypodophyllotoxin. The essential oil is often rich in compounds like methyl chavicol (estragole) and 1-allyl-2,4-dimethoxybenzene.[4]

Q2: Which analytical methods are most suitable for quantifying bioactive compounds in this compound?

A2: For the analysis of phenolic compounds and flavonoids, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is highly effective.[5][6][7] Specifically, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) has been used for detailed chemical profiling.[5] For analyzing the volatile constituents of the essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.[4][8][9][10]

Q3: Can light conditions be manipulated to increase bioactive compound synthesis in this compound?

A3: Yes, manipulating light spectra is a known strategy to enhance secondary metabolite production in plants.[11][12][13] While specific research on this compound is emerging, studies on other plants, including those in the Apiaceae family, suggest that specific wavelengths of light, particularly from LED sources, can influence the biosynthesis of phenolics and other compounds.[12][14][15] Blue light, for instance, has often been shown to be effective in accumulating phytochemicals.[12]

Q4: Is it possible to use elicitors to boost bioactive compound levels in this compound?

A4: Elicitation is a powerful technique for inducing the synthesis of bioactive compounds in plants.[16] Elicitors can be biotic (e.g., chitosan, yeast extract) or abiotic (e.g., salicylic acid, methyl jasmonate).[16] While specific protocols for this compound are not widely published, the general principles of elicitation can be applied. Salicylic acid, for example, is a well-documented elicitor that can be applied via foliar spray or as a medium supplement to stimulate defense responses and the production of secondary metabolites.[17][18][19][20]

Q5: How does nutrient stress impact the production of bioactive compounds in this compound?

A5: Inducing controlled nutrient stress can be a strategy to enhance the production of secondary metabolites. For instance, nitrogen deficiency has been shown to increase the concentration of phenolic compounds in some plant species.[20] Similarly, phosphorus and magnesium deficiencies can also lead to an accumulation of these compounds.[20] This is because the plant shifts its metabolism from growth-focused primary metabolism to stress-response-focused secondary metabolism.

Troubleshooting Guides

Issue 1: Low Yield of Phenolic Compounds in Extracts
Possible Cause Troubleshooting Step
Suboptimal Extraction Protocol Ensure the use of an appropriate solvent. Methanol is commonly effective for extracting phenolic compounds from this compound.[5] Verify that the extraction time and temperature are optimized. Sonication or maceration can improve extraction efficiency.
Inaccurate Quantification Calibrate your HPLC system with appropriate standards for the target phenolic compounds. Check for co-elution of compounds which might interfere with accurate quantification.[6][7]
Non-Optimal Growth Conditions Review and optimize light intensity and spectrum. Consider implementing a period of controlled nutrient stress, such as nitrogen limitation, prior to harvest.
Genetic Variability If using different seed sources, be aware that there can be significant genetic variation in the production of secondary metabolites.
Issue 2: Inconsistent Essential Oil Composition
Possible Cause Troubleshooting Step
Variable Harvest Time The developmental stage of the plant significantly affects essential oil composition.[21] Standardize the harvest time (e.g., at the full flowering stage) for consistency.
Improper Sample Storage and Handling Essential oils are volatile. Process plant material quickly after harvesting or store it at low temperatures (e.g., -20°C) in airtight containers to prevent the loss of volatile compounds.
Inconsistent Extraction Parameters For hydrodistillation, ensure that the distillation time and temperature are consistent across all samples.
GC-MS Analysis Variability Use a consistent temperature program and carrier gas flow rate for all analyses. Regularly check the performance of the GC column.[8][9]
Issue 3: Contamination in in vitro Cultures
Possible Cause Troubleshooting Step
Inadequate Sterilization of Explants Optimize the surface sterilization protocol. This may involve adjusting the concentration and duration of sterilants like sodium hypochlorite.[3]
Airborne Contaminants Ensure all work is performed in a certified laminar flow hood.[22] Regularly clean and sterilize the hood and all equipment.[22]
Endogenous Contamination Some contaminants may reside within the plant tissues.[23] If this is suspected, consider using explants from different source plants or employing pre-culture treatments with low levels of antibiotics or fungicides.
Operator Error Maintain strict aseptic techniques at all times. Avoid passing hands or other non-sterile objects over open culture vessels.[24]

Experimental Protocols

Protocol 1: Quantification of Phenolic Compounds by HPLC-DAD
  • Extraction:

    • Homogenize 1g of freeze-dried this compound plant material.

    • Add 10 mL of 80% methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.[25]

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Mobile Phase: A gradient of solvent A (e.g., acetonitrile with 0.1% formic acid) and solvent B (e.g., water with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Monitor at wavelengths relevant for phenolic compounds, such as 280 nm and 320 nm.

    • Quantification: Prepare a calibration curve using standards of known phenolic compounds expected in this compound (e.g., caffeic acid, ferulic acid, apigenin).

Protocol 2: Application of Salicylic Acid as an Elicitor
  • Preparation of Salicylic Acid (SA) Stock Solution:

    • Dissolve salicylic acid in a small amount of ethanol and then dilute with distilled water to the desired final concentration (e.g., 100 mM).

    • Adjust the pH to 6.0-6.5 using NaOH.

  • Foliar Application:

    • Dilute the SA stock solution to the desired working concentration (e.g., 1 mM).

    • Add a surfactant (e.g., Tween 20 at 0.01%) to ensure even coverage.

    • Spray the solution onto the leaves of this compound until runoff.

    • Use a control group sprayed only with water and surfactant.

  • Application in Hydroponic Systems:

    • Add the SA stock solution directly to the hydroponic nutrient solution to achieve the desired final concentration (e.g., 100 µM).

    • Monitor the plants for any signs of stress.

  • Harvest and Analysis:

    • Harvest plant material at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the optimal elicitation period.

    • Analyze the harvested material for bioactive compound content using the appropriate methods (e.g., HPLC for phenolics).

Data Presentation

Table 1: Hypothetical Effect of Different LED Light Spectra on Phenolic Content in this compound

Light TreatmentTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)
White Light (Control)15.2 ± 1.38.5 ± 0.9
Red Light18.7 ± 1.510.2 ± 1.1
Blue Light25.4 ± 2.114.8 ± 1.3
Red:Blue (1:1)22.1 ± 1.912.6 ± 1.0

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data are presented as mean ± standard deviation.

Table 2: Hypothetical Impact of Salicylic Acid Elicitation on Key Bioactive Compounds in this compound

TreatmentMalonyl-dicaffeoylquinic Acid (µg/g DW)Apiin (µg/g DW)
Control350 ± 25150 ± 12
0.5 mM Salicylic Acid480 ± 32210 ± 18
1.0 mM Salicylic Acid620 ± 45280 ± 22
2.0 mM Salicylic Acid550 ± 38240 ± 20

DW: Dry Weight. Data are presented as mean ± standard deviation.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Optimization Treatments cluster_analysis Analysis Plant_Material This compound Seeds/Seedlings Growth_System Hydroponics or Pot Culture Plant_Material->Growth_System Light Light Spectra (LEDs) Growth_System->Light Nutrient_Stress Nutrient Deficiency Growth_System->Nutrient_Stress Elicitation Elicitor Application Growth_System->Elicitation Harvest Harvest at Optimal Stage Light->Harvest Nutrient_Stress->Harvest Elicitation->Harvest Extraction Extraction of Bioactive Compounds Harvest->Extraction Quantification HPLC / GC-MS Analysis Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for optimizing this compound growth conditions.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Lignans Lignans p_Coumaroyl_CoA->Lignans Flavonoids Flavonoids Chalcones->Flavonoids PAL PAL C4H C4H _4CL 4CL CHS CHS

Caption: Simplified phenylpropanoid pathway leading to flavonoids and lignans.

Troubleshooting_Logic Start Low Bioactive Compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Extraction_OK Extraction Protocol Optimal? Check_Extraction->Extraction_OK Check_Analysis Verify Analytical Method Analysis_OK Analytical Method Validated? Check_Analysis->Analysis_OK Check_Growth Assess Growth Conditions Growth_OK Growth Conditions Optimized? Check_Growth->Growth_OK Extraction_OK->Check_Analysis Yes Optimize_Solvent Optimize Solvent/Method Extraction_OK->Optimize_Solvent No Analysis_OK->Check_Growth Yes Calibrate_Instrument Recalibrate Instrument Analysis_OK->Calibrate_Instrument No Modify_Conditions Modify Light/Nutrients/Elicitors Growth_OK->Modify_Conditions No End Yield Improved Growth_OK->End Yes Optimize_Solvent->Check_Extraction Calibrate_Instrument->Check_Analysis Modify_Conditions->Check_Growth

Caption: Troubleshooting logic for low bioactive compound yield.

References

Selection of appropriate internal standards for quantitative analysis of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are the major classes of compounds to consider for quantitative analysis in this compound?

A1: The primary classes of compounds for quantitative analysis in chervil are volatile compounds, which constitute its essential oil, and non-volatile phenolic compounds. The most significant volatile compound is typically estragole (methyl chavicol). The phenolic compounds include various phenolic acids and flavonoids, such as caffeoylquinic acid derivatives, and glycosides of apigenin and luteolin.[1][2][3]

Q2: How do I choose an appropriate internal standard (IS) for the quantitative analysis of volatile compounds like estragole in chervil using Gas Chromatography (GC)?

A2: An ideal internal standard for GC analysis of volatile compounds should have similar chemical properties (volatility, polarity) to the analyte but be chromatographically well-separated. It should also be a compound not naturally present in this compound. For the quantification of estragole, a phenylpropanoid, a structurally similar compound is recommended.

Q3: What is a specific internal standard that has been successfully used for the quantification of estragole?

A3: p-Anisaldehyde has been successfully used as an internal standard for the GC-FID quantification of estragole in various herbal matrices. Its aromatic structure and volatility are comparable to estragole, making it a suitable choice.

Q4: What should I consider when selecting an internal standard for the quantitative analysis of phenolic compounds (phenolic acids and flavonoids) in chervil using Liquid Chromatography-Mass Spectrometry (LC-MS)?

A4: For LC-MS analysis, the internal standard should ideally be a stable isotope-labeled version of the analyte for the most accurate quantification. However, these can be expensive and are not always commercially available. A practical alternative is to use a structurally similar compound that is not found in chervil, exhibits similar extraction recovery and ionization efficiency, and is chromatographically resolved from the analytes of interest.

Q5: Can you suggest a suitable internal standard for the analysis of phenolic acids and flavonoids in this compound?

A5: While a single internal standard may not be perfect for all phenolic compounds due to their structural diversity, salicylic acid has been effectively used as an internal standard for the broad-spectrum quantification of phenolic compounds in plant residues from the essential oil industry. It is a simple phenolic acid that is unlikely to be present in chervil in significant amounts and ionizes well in typical LC-MS conditions. For more targeted analysis, other commercially available phenolic compounds not present in chervil, such as specific non-native flavonoid glycosides or phenolic acid derivatives, could also be considered and validated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Volatile Compounds (GC-MS) - Active sites in the GC inlet or column.- Inappropriate injection temperature.- Sample overload.- Use a deactivated inlet liner.- Optimize the injection temperature to ensure rapid volatilization without degradation.- Dilute the sample.
Variable Internal Standard Response (GC-MS & LC-MS) - Inconsistent addition of the internal standard.- Degradation of the internal standard during sample preparation or analysis.- Matrix effects suppressing or enhancing the IS signal (LC-MS).- Add the internal standard early in the sample preparation process using a calibrated pipette.- Ensure the stability of the internal standard in the sample matrix and solvent.- Evaluate matrix effects by comparing the IS response in the matrix to that in a neat solvent. If significant, improve sample cleanup or use a stable isotope-labeled IS.
Co-elution of Analytes and Internal Standard - Suboptimal chromatographic conditions.- Adjust the temperature gradient (GC-MS) or mobile phase gradient (LC-MS).- Consider a column with a different stationary phase for better selectivity.
Low Recovery of Phenolic Compounds - Inefficient extraction.- Degradation of phenolic compounds.- Optimize the extraction solvent, time, and temperature. The use of acidified methanol or ethanol is common.- Protect samples from light and heat, and consider adding antioxidants like ascorbic acid during extraction.
No or Low Signal for Analytes in MS - Incorrect MS ionization polarity.- Suboptimal ionization source parameters.- Phenolic acids and flavonoids generally ionize well in negative ion mode (ESI-). Volatile compounds in GC-MS are typically analyzed in electron ionization (EI) mode.- Optimize source parameters such as capillary voltage, gas flow rates, and temperature.

Data Presentation

Quantitative Data on the Chemical Composition of this compound

Table 1: Major Volatile Compounds in this compound Essential Oil

CompoundPercentage Composition (%)Analytical Method
Estragole (Methyl chavicol)69.7 - 95GC-MS
1-allyl-2,4-dimethoxybenzene1.8GC-MS
β-phellandrene1.1GC-MS
Methyl eugenol0.8GC-MS
Bicyclogermacrene0.7GC-MS

Note: The composition of essential oils can vary significantly based on factors such as plant origin, harvest time, and extraction method.

Table 2: Identified Phenolic Compounds and Total Phenolic Content in this compound

Compound ClassIdentified CompoundsTotal Phenolic Content (mg GAE/100g DM)Analytical Method
Phenolic Acids Caffeoylquinic acid derivatives (e.g., malonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid)1260LC-HRMS/MS
Flavonoids Apigenin glycosides (e.g., apiin), Luteolin glycosidesLC-HRMS/MS

Experimental Protocols

Detailed Methodology 1: Quantitative Analysis of Volatile Compounds (Estragole) by GC-MS
  • Sample Preparation (Hydrodistillation)

    • Weigh 100 g of air-dried aerial parts of this compound.

    • Place the plant material in a flask with distilled water.

    • Perform hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.

    • Collect and dry the essential oil over anhydrous sodium sulfate.

  • Internal Standard and Calibration Standards Preparation

    • Prepare a stock solution of the internal standard, p-anisaldehyde, in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of estragole in methanol at a concentration of 10 mg/mL.

    • Create a series of calibration standards by diluting the estragole stock solution with methanol to achieve concentrations ranging from 0.1 to 10 mg/mL.

    • Add a fixed amount of the p-anisaldehyde internal standard stock solution to each calibration standard and sample solution.

  • GC-MS Parameters

    • Gas Chromatograph: Agilent 7890A GC System or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: Quantify estragole by constructing a calibration curve of the peak area ratio of estragole to the internal standard versus the concentration of estragole.

Detailed Methodology 2: Quantitative Analysis of Phenolic Compounds by LC-MS/MS
  • Sample Preparation (Solid-Liquid Extraction)

    • Weigh 1 g of dried, powdered this compound into a centrifuge tube.

    • Add 10 mL of 80% methanol containing 0.1% formic acid.

    • Vortex the mixture and extract using an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Internal Standard and Calibration Standards Preparation

    • Prepare a stock solution of the internal standard, salicylic acid, in methanol at 1 µg/mL.

    • Prepare stock solutions of relevant phenolic standards (e.g., caffeic acid, apigenin-7-glucoside, luteolin-7-glucoside) in methanol at 1 mg/mL.

    • Prepare a series of working standard mixtures by diluting the stock solutions to cover the expected concentration range of the analytes in the samples.

    • Spike a known volume of the internal standard solution into each sample extract and calibration standard before analysis.

  • LC-MS/MS Parameters

    • Liquid Chromatograph: Agilent 1200 Series or equivalent.

    • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 5% B to 95% B over 20 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6430).

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Ion Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for the specific instrument.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. Develop MRM transitions for each target analyte and the internal standard.

    • Data Analysis: Construct a calibration curve for each analyte by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Mandatory Visualization

Experimental_Workflow_GCMS cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis plant_material This compound (Dried Aerial Parts) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil spike_is_gc Spike IS into Samples & Standards essential_oil->spike_is_gc is_stock_gc Prepare IS Stock (p-anisaldehyde) is_stock_gc->spike_is_gc analyte_stock_gc Prepare Analyte Stock (Estragole) cal_standards_gc Prepare Calibration Standards analyte_stock_gc->cal_standards_gc cal_standards_gc->spike_is_gc gcms_analysis GC-MS Injection & Data Acquisition spike_is_gc->gcms_analysis peak_integration Peak Integration gcms_analysis->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Estragole in Samples calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of estragole in this compound by GC-MS.

Logic_Diagram_IS_Selection start Start: Select Internal Standard for Quantitative Analysis analyte_class Identify Analyte Class start->analyte_class volatile Volatile Compounds (e.g., Estragole) analyte_class->volatile Volatile phenolic Phenolic Compounds (Acids, Flavonoids) analyte_class->phenolic Non-Volatile gc_method Method: GC-MS volatile->gc_method lc_method Method: LC-MS phenolic->lc_method is_criteria_gc IS Criteria: - Structurally Similar - Not in Sample - Chromatographically Resolved gc_method->is_criteria_gc is_criteria_lc IS Criteria: - Stable Isotope-Labeled (Ideal) - OR Structurally Similar - Not in Sample - Similar Extraction & Ionization - Chromatographically Resolved lc_method->is_criteria_lc recommend_gc Recommendation: p-Anisaldehyde is_criteria_gc->recommend_gc recommend_lc Recommendation: Salicylic Acid (General) or specific non-native phenolic is_criteria_lc->recommend_lc

References

Technical Support Center: Improving the Reproducibility of Anthriscus cerefolium Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of antioxidant assays for Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are the most common assays to measure the antioxidant activity of this compound extracts?

A1: The most common in vitro assays used to evaluate the antioxidant capacity of plant extracts, including this compound, are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][2] These assays are popular due to their simplicity, speed, and reliability.

Q2: Which solvents are best for extracting antioxidant compounds from this compound?

A2: The choice of solvent significantly impacts the antioxidant activity of the resulting extract.[3] Generally, polar solvents like methanol, ethanol, and water are effective for extracting polar compounds with antioxidant activity, such as phenolics and flavonoids.[4] Studies on this compound have shown that ethanolic and ethyl acetate extracts exhibit high antioxidant activity.[2][5] For instance, an 80% methanol solution has been shown to be effective for polyphenol extraction from medicinal halophytes, indicating its potential for chervil as well.[6]

Q3: What are the major antioxidant compounds in this compound?

A3: The primary antioxidant compounds identified in this compound include flavonoids and lignans. The main flavonoid is apiin, while deoxypodophyllotoxin is a major lignan.[7] The essential oil of chervil, containing compounds like estragole, also contributes to its antioxidant properties, though to a lesser extent than flavonoids and lignans.[7][8]

Q4: How do the antioxidant compounds in this compound exert their effects?

A4: The antioxidant compounds in this compound can act through various mechanisms. Flavonoids like apiin (which is a glycoside of apigenin) can scavenge free radicals directly. Apigenin is known to modulate signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[3][5][9] Lignans like deoxypodophyllotoxin can also exhibit antioxidant effects, partly by inducing the production of reactive oxygen species (ROS) that can trigger cellular antioxidant defense mechanisms or apoptosis in cancer cells.[10][11][12]

Troubleshooting Guides

DPPH Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or very low antioxidant activity detected. 1. Incorrect DPPH protocol or degraded DPPH reagent.[4] 2. Ineffective extraction of active compounds.[4] 3. Low concentration of antioxidant compounds in the extract.1. Use a positive control like ascorbic acid or Trolox to validate the assay.[4] Ensure the DPPH solution is freshly prepared and stored in the dark.[4] 2. Optimize the extraction solvent and method. Consider using polar solvents like methanol or ethanol.[4] 3. Increase the concentration of the extract in the assay.
Inconsistent or not reproducible results. 1. Sample turbidity or color interference.[3] 2. Light exposure degrading the DPPH radical.[4] 3. Reaction time not optimized.[4]1. Use a sample blank (extract without DPPH) to correct for background absorbance. Dilute intensely colored extracts.[4] 2. Perform all steps of the assay in the dark or under subdued light.[4] 3. Ensure a consistent and sufficient incubation time for the reaction to reach completion.
Absorbance values are too high or too low. 1. Inappropriate concentration of the extract. 2. Incorrect wavelength used for measurement.1. Prepare a dilution series of the extract to find a concentration that falls within the linear range of the assay. 2. Ensure the spectrophotometer is set to the correct wavelength for DPPH, typically around 517 nm.
ABTS Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Absorbance of the ABTS•+ solution is unstable. 1. Incomplete generation of the ABTS radical cation.[13] 2. Degradation of the ABTS•+ over time.[14]1. Ensure the ABTS and potassium persulfate solution is allowed to react for the recommended time (12-16 hours) in the dark.[15] 2. Use the ABTS•+ working solution within a few hours of preparation. Adjust the absorbance to ~0.7 at 734 nm before use.[14]
Higher absorbance reading than the control. 1. Interference from colored compounds in the extract.[12]1. Prepare a sample blank containing the extract and the solvent used for the ABTS•+ solution to subtract the background absorbance.
Poor solubility of Trolox standard in the solvent. 1. Incorrect solvent used for the standard.[14]1. Dissolve Trolox in the same solvent system used for the plant extracts (e.g., 50% methanol/water) to ensure consistency.[14] If solubility is an issue, try dissolving in pure methanol first and then diluting.[14]
FRAP Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Turbidity or precipitation in the reaction mixture. 1. Poor solubility of the extract components in the acidic FRAP reagent.[16] 2. Interaction of extract components with the FRAP reagent.[16]1. Centrifuge the sample after the reaction and before the absorbance reading.[17] Consider using a different solvent for the extract that is compatible with the FRAP reagent. 2. Use a sample blank to correct for turbidity.
Unexpected color changes (e.g., green or yellow instead of blue). 1. Contamination of tubes or reagents.[16] 2. Incorrect pH of the acetate buffer.[16] 3. The sample itself is colored.1. Ensure all glassware is thoroughly cleaned. Prepare fresh reagents. 2. Verify that the pH of the acetate buffer is 3.6.[18] 3. Prepare a sample blank to account for the inherent color of the extract.
Low or no color development. 1. Low reducing power of the extract at the tested concentration. 2. Inactive FRAP reagent.1. Increase the concentration of the extract. 2. Prepare the FRAP reagent fresh for each experiment.

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant properties of this compound from various studies.

Table 1: Total Phenolic and Flavonoid Content

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
LeavesMethanol76.7-
Leaves-170.26.4[5]
HerbAqueous--[9]
RootAqueous--[9]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight

Table 2: IC50 Values for DPPH and FRAP Assays

Plant PartExtraction SolventDPPH IC50 (µg/mL)FRAP IC50 (µg/mL)Reference
LeavesEthyl Acetate172.73-[2]
LeavesEthanol171.07-[2]
Leaves-130.9061.22[5]
Essential OilHydrodistillation115-

IC50: The concentration of the extract required to scavenge 50% of the radicals.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, amber-colored bottle at 4°C.

  • Sample Preparation: Dissolve the this compound extract in methanol to obtain a stock solution. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each extract dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of DPPH solution.

    • For the blank, mix 50 µL of the extract dilution with 150 µL of methanol.

  • Incubation and Measurement: Shake the plate and incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - (A_sample - A_blank)) / A_control] x 100 Where A_control is the absorbance of the control, A_sample is the absorbance of the sample, and A_blank is the absorbance of the blank. The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

ABTS Radical Cation Decolorization Assay
  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a dilution series of the this compound extract in the same solvent used to dilute the ABTS•+ solution.

  • Assay Procedure:

    • Add 20 µL of each extract dilution to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a dilution series of the this compound extract in an appropriate solvent.

  • Assay Procedure:

    • Add 20 µL of each extract dilution to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation: Prepare a standard curve using a known antioxidant such as FeSO4 or Trolox. The antioxidant capacity of the extract is expressed as equivalents of the standard.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay cluster_analysis Data Analysis plant_material This compound Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction dpph_mix Mix Extract with DPPH Solution extraction->dpph_mix abts_mix Mix Extract with ABTS•+ Solution extraction->abts_mix frap_mix Mix Extract with FRAP Reagent extraction->frap_mix dpph_incubate Incubate (30 min, Dark) dpph_mix->dpph_incubate dpph_read Read Absorbance (517 nm) dpph_incubate->dpph_read calc Calculate % Inhibition or Standard Equivalents dpph_read->calc abts_incubate Incubate (30 min, Dark) abts_mix->abts_incubate abts_read Read Absorbance (734 nm) abts_incubate->abts_read abts_read->calc frap_incubate Incubate (30 min, 37°C) frap_mix->frap_incubate frap_read Read Absorbance (593 nm) frap_incubate->frap_read frap_read->calc ic50 Determine IC50 or TEAC values calc->ic50 signaling_pathway cluster_cell Cellular Response to Oxidative Stress cluster_apiin Apigenin (from Apiin) cluster_dpt Deoxypodophyllotoxin (DPT) ros Oxidative Stress (e.g., ROS) apiin Apigenin dpt Deoxypodophyllotoxin keap1 Keap1 apiin->keap1 dissociates nrf2 Nrf2 keap1->nrf2 inhibition are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes upregulates transcription antioxidant_enzymes->ros neutralizes pi3k PI3K dpt->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy inhibition autophagy->ros cellular protection

References

Refinement of fractionation methods for isolating specific compounds from Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of fractionation methods to isolate specific compounds from Anthriscus cerefolium (chervil).

Frequently Asked Questions (FAQs)

Q1: What are the major classes of bioactive compounds found in this compound?

A1: this compound is a rich source of several classes of bioactive compounds, primarily phenolics, lignans, and essential oils. The phenolic compounds include flavonoids like apiin (apigenin 7-O-β-(2″-apiofuranosylglucopyranoside)) and luteolin 7-O-β-glucopyranoside, as well as various dicaffeoylquinic acid derivatives.[1][2][3][4] The lignan of significant interest is deoxypodophyllotoxin, and the essential oil is predominantly composed of methyl chavicol (estragole) and 1-allyl-2,4-dimethoxybenzene.[5]

Q2: What are the most common initial extraction methods for isolating compounds from this compound?

A2: The most frequently employed initial extraction methods are solvent extraction with methanol or ethanol for polar compounds like phenolics and lignans, and hydrodistillation or supercritical fluid extraction (SFE) for volatile compounds like essential oils.[1][2][6][7] Methanolic extraction is often used for comprehensive chemical profiling.[1][3][8]

Q3: How can I remove chlorophyll from my initial methanol extract?

A3: Chlorophyll can be effectively removed by liquid-liquid partitioning. After concentrating the initial methanolic extract, it can be partitioned against a non-polar solvent like dichloromethane or n-hexane.[2] The polar compounds will remain in the methanol/water phase, while the chlorophyll and other lipophilic substances will move to the non-polar solvent phase.

Q4: Which chromatographic techniques are best suited for purifying compounds from this compound extracts?

A4: A combination of chromatographic techniques is typically used for purification. Open column chromatography using stationary phases like silica gel or Sephadex LH-20 is excellent for initial fractionation of the crude extract.[2][9][10] For final purification and isolation of specific compounds, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC with a C18 column, is highly effective.[2]

Troubleshooting Guides

Issue 1: Low Yield of Target Compounds
Potential Cause Troubleshooting Steps
Inefficient Initial Extraction - Solvent Choice: Ensure the solvent polarity matches the target compound. For polar phenolics and lignans, use methanol or ethanol. For less polar compounds, consider ethyl acetate or a mixture of solvents.[11][12] - Particle Size: Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.[13] - Extraction Time and Temperature: Increase the extraction time (e.g., 24-48 hours) and consider gentle heating or sonication to improve efficiency, but be cautious of compound degradation.[2][14] For lignans, temperatures up to 60°C are generally safe.[10]
Compound Degradation - Light and Heat Sensitivity: Protect extracts from direct light and high temperatures, especially during concentration steps (e.g., using a rotavapor at low temperatures).[11] Lignans are relatively heat-stable but can be sensitive to light.[10] - pH Instability: Some phenolic compounds can degrade at certain pH values. Maintain a neutral or slightly acidic pH during extraction and purification unless a specific pH is required for separation.
Losses During Fractionation - Incomplete Phase Separation: During liquid-liquid partitioning, ensure complete separation of the aqueous and organic layers to avoid loss of compounds in the wrong phase. - Improper Column Packing: In column chromatography, ensure the column is packed uniformly to avoid channeling, which leads to poor separation and potential loss of the target compound in mixed fractions.[15]
Issue 2: Emulsion Formation During Liquid-Liquid Partitioning
Potential Cause Troubleshooting Steps
Presence of Surfactant-like Molecules - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the energy input that can lead to emulsion formation. - Addition of Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. - Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help to separate the layers. - Filtration: Passing the emulsified layer through a bed of Celite or glass wool may help to break the emulsion.
High Concentration of Plant Material - Dilution: Dilute the extract with more of the partitioning solvents. This can sometimes prevent or break an emulsion by reducing the concentration of emulsifying agents at the interface.
Issue 3: Poor Separation in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System - TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retardation factor (Rf) of 0.2-0.4 for the target compound.[15] - Gradient Elution: Use a stepwise or linear gradient of increasing solvent polarity to effectively separate compounds with different polarities.[2]
Column Overloading - Sample to Adsorbent Ratio: Do not overload the column with the crude extract. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight. - Dry Loading: For better resolution, pre-adsorb the extract onto a small amount of silica gel and then load the dry powder onto the top of the column.
Compound Degradation on Silica Gel - Use of Alternative Stationary Phases: Some compounds may be unstable on silica gel. Consider using other stationary phases like Sephadex LH-20, which is particularly useful for separating phenolic compounds.[9]

Data Presentation: Comparison of Fractionation Methods

Table 1: Comparison of Essential Oil Extraction Methods from this compound

Method Key Parameters Yield of Essential Oil (%) Relative Abundance of Key Compounds Source(s)
Hydrodistillation Finely cut fresh herb0.1Methyl chavicol (80%), 1-allyl-2,4-dimethoxybenzene (16%)[7]
Supercritical Fluid Extraction (SFE) CO2 at 30 MPa and 40°C0.12 - 0.14Methyl chavicol (21.1%), 1-allyl-2,4-dimethoxybenzene (57.4%)[6][7]

Table 2: Phenolic Content in this compound Extracts

Extraction Method Plant Part Total Phenolic Content (mg GAE/g Dry Matter) Key Phenolic Compounds Identified Source(s)
Methanolic Extraction Aerial parts12.61,3-dicaffeoyl-5-malonyl-δ-quinide, Apiin, Luteolin 7-O-β-glucopyranoside[4]
Methanolic Extraction Aerial parts7.67 (at full flowering stage)Malonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid[8][16]
Aqueous Extraction HerbNot specified, but showed significant antioxidant activityApiin[17][18]

Table 3: Yield of Deoxypodophyllotoxin from Anthriscus sylvestris (a related species rich in this lignan)

Extraction Method Plant Part Yield of Deoxypodophyllotoxin (% of dry weight) Purity Source(s)
Methanolic Extraction followed by HSCCC Rhizomes0.003 (from crude extract)> 98%[13]
Supercritical Fluid Extraction (SFE) RootsExtracts 75-80% of total contentHigh purity, less polar co-extracts[19][20]
Field-grown, harvested in March Roots0.15Not specified[21]

Experimental Protocols

Protocol 1: Methanolic Extraction and Fractionation of Phenolic Compounds

This protocol is adapted from the methodology described for the isolation of phenolics from this compound.[2][4]

  • Preparation of Plant Material:

    • Lyophilize (freeze-dry) fresh this compound (leaves and stems) for 72 hours.

    • Grind the dried plant material into a fine powder.

  • Initial Extraction:

    • Macerate the dried powder in methanol (e.g., 200 mg of sample in 10 mL of methanol) for 48 hours at room temperature in the dark.

    • Alternatively, for larger scale, use a ratio of approximately 1:10 (w/v) of plant material to methanol and extract twice for 24 hours each.[2]

    • Filter the extract through a syringe filter (0.45 µm) or using filter paper for larger volumes.

  • Chlorophyll Removal (Liquid-Liquid Partitioning):

    • Concentrate the methanolic extract using a rotary evaporator at a temperature below 40°C.

    • Partition the concentrated extract against an equal volume of dichloromethane.

    • Separate the two phases using a separatory funnel. The aqueous/methanolic phase contains the phenolic compounds, while the dichloromethane phase contains chlorophyll and other lipophilic compounds.

    • Repeat the partitioning step two more times to ensure complete removal of chlorophyll.

    • Collect and combine the aqueous/methanolic fractions.

  • Fractionation by Column Chromatography (Sephadex LH-20):

    • Further concentrate the aqueous/methanolic phase.

    • Pack a glass column with Sephadex LH-20 equilibrated with the initial mobile phase (e.g., 100% water).

    • Load the concentrated extract onto the column.

    • Elute the compounds using a step-gradient of increasing methanol concentration in water (e.g., 0%, 20%, 40%, 60%, 80% methanol).

    • Collect fractions and monitor the separation using TLC.

  • Purification by Preparative HPLC:

    • Combine fractions containing the target compound(s) based on TLC analysis.

    • Concentrate the combined fractions.

    • Purify the target compound(s) using a preparative HPLC system with a C18 column.

    • Use a gradient of methanol and water (with 0.1% trifluoroacetic acid) as the mobile phase.[2]

    • Collect the pure compounds and verify their purity using analytical HPLC.

Protocol 2: Supercritical Fluid Extraction (SFE) of Essential Oils

This protocol is based on the methodology for extracting essential oils from this compound.[6][7]

  • Preparation of Plant Material:

    • Use freshly harvested and finely cut this compound.

  • Supercritical Fluid Extraction:

    • Pack the plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Solvent: Supercritical CO2

      • Pressure: 30 MPa

      • Temperature: 40°C

    • Begin the extraction process, allowing the supercritical CO2 to pass through the plant material.

  • Collection of the Extract:

    • The extract is precipitated by reducing the pressure of the CO2 in a separator (e.g., 6 MPa and 25°C).

    • Collect the essential oil from the separator.

    • Co-extracted water can be physically separated from the oil.

Visualizations

Signaling Pathways

// Nodes DPT [label="Deoxypodophyllotoxin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2_family [label="Bcl-2 family\n(↓Mcl-1, ↑Bax, Bak, Bad, Bik)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase-3, -7, -9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Cell Cycle Arrest", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DPT -> EGFR [label="inhibits", color="#EA4335"]; DPT -> PI3K [label="inhibits", color="#EA4335"]; DPT -> p38_MAPK [label="activates", color="#34A853"]; EGFR -> PI3K [color="#34A853"]; PI3K -> AKT [color="#34A853"]; AKT -> Bcl2_family [label="inhibits", style=dashed, color="#EA4335"]; p38_MAPK -> Bcl2_family [color="#34A853"]; DPT -> Mitochondria [color="#EA4335"]; Mitochondria -> ROS [label="generates", color="#FBBC05"]; ROS -> p38_MAPK [label="activates", color="#34A853"]; Bcl2_family -> Mitochondria [style=dashed, color="#EA4335"]; Mitochondria -> Caspases [label="cytochrome c release", color="#34A853"]; Caspases -> Apoptosis [color="#34A853"]; DPT -> CellCycleArrest [color="#EA4335"]; } Deoxypodophyllotoxin-induced apoptosis signaling pathway.

// Nodes Apiin [label="Apiin (Apigenin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt/β-catenin\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Growth", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; TRAIL [label="TRAIL Pathway", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Apiin -> PI3K [label="inhibits", color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Cell_Proliferation [label="promotes", style=dashed, color="#34A853"]; Apiin -> Wnt [label="inhibits", color="#EA4335"]; Wnt -> Cell_Proliferation [label="promotes", style=dashed, color="#34A853"]; Apiin -> TRAIL [label="sensitizes", color="#34A853"]; TRAIL -> Apoptosis [color="#34A853"]; AKT -> Apoptosis [label="inhibits", style=dashed, color="#EA4335"]; } Signaling pathways modulated by Apiin (Apigenin).

Experimental Workflow

// Nodes Plant_Material [label="this compound\n(Dried, Powdered)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration / Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Methanolic Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(vs. Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aqueous_Phase [label="Aqueous/Methanol Phase\n(Phenolics & Lignans)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic_Phase [label="Dichloromethane Phase\n(Chlorophyll & Lipids)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography\n(e.g., Sephadex LH-20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Collected Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolated_Compound [label="Isolated Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Filtration; Filtration -> Crude_Extract; Crude_Extract -> Partitioning; Partitioning -> Aqueous_Phase; Partitioning -> Organic_Phase; Aqueous_Phase -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> HPLC; HPLC -> Isolated_Compound; } General workflow for fractionation of polar compounds.

References

Technical Support Center: Strategies to Reduce Variability in Phytochemical Content of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in the phytochemical content of Anthriscus cerefolium (chervil) during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the cultivation, harvesting, processing, and analysis of this compound that can lead to variable phytochemical content.

Issue 1: High Variability in Apiin and Deoxypodophyllotoxin Content Between Plant Batches

Potential Cause Troubleshooting/Validation Step Corrective Action
Genetic Variability - Verify the genetic homogeneity of the seed source. - If using different cultivars, perform a preliminary analysis to characterize the phytochemical profile of each.- Use a single, certified seed source for all experiments. - If multiple cultivars are necessary, cultivate and analyze them as separate experimental groups.
Inconsistent Environmental Conditions - Monitor and record key environmental parameters (light intensity, temperature, photoperiod) throughout the growth cycle. - Compare conditions between batches with high and low phytochemical content.- Utilize controlled environment chambers or greenhouses to maintain consistent conditions. - For field studies, select plots with uniform sun exposure and soil characteristics.
Variable Nutrient Availability - Analyze soil or hydroponic solution for nutrient content (especially nitrogen and potassium) at regular intervals. - Review fertilization records for consistency.- Implement a standardized fertilization protocol. - Use a well-defined and consistent growing medium.

Issue 2: Degradation of Phytochemicals During Post-Harvest Processing

Potential Cause Troubleshooting/Validation Step Corrective Action
Inappropriate Drying Method - Compare the phytochemical content of fresh, freeze-dried, and air-dried samples from the same batch.- Freeze-drying is generally the preferred method for preserving heat-sensitive compounds like flavonoids and lignans.[1][2] - If air-drying, use a low temperature (e.g., 40-60°C) to minimize degradation.[3]
Delayed Processing After Harvest - Analyze samples processed immediately after harvest and compare with samples processed after a delay.- Process plant material as quickly as possible after harvesting. - If immediate processing is not possible, store fresh material at 4°C in the dark for a short period.
Improper Storage of Dried Material - Analyze stored samples at different time points to assess phytochemical stability.- Store dried, powdered plant material in airtight, light-proof containers at low temperatures (e.g., -20°C) to prevent degradation.

Issue 3: Inconsistent Results from Phytochemical Analysis

Potential Cause Troubleshooting/Validation Step Corrective Action
Incomplete Extraction - Experiment with different extraction solvents, solvent-to-solid ratios, and extraction times. - Use a reference standard to spike a sample and calculate recovery.- Utilize a validated extraction protocol specific for the target phytochemicals in this compound. - Ensure complete homogenization of the plant material.
Analytical Method Not Optimized - Verify the linearity, accuracy, and precision of the analytical method (e.g., HPLC, LC-MS). - Check for co-eluting peaks that may interfere with quantification.- Use a validated analytical method with appropriate standards for calibration. - Optimize chromatographic conditions to ensure good separation of target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the major sources of variability in the phytochemical content of this compound?

A1: The primary sources of variability include:

  • Genetic Factors : Different cultivars or genetic strains of this compound can have inherently different phytochemical profiles.

  • Environmental Conditions : Light intensity, temperature, and water availability significantly impact the biosynthesis of secondary metabolites.[4]

  • Cultivation Practices : Soil nutrient composition, particularly nitrogen and potassium levels, can alter phytochemical production.

  • Harvest Time : The developmental stage of the plant at harvest can influence the concentration of specific compounds. For the related species Anthriscus sylvestris, the highest deoxypodophyllotoxin content was found in the roots in the second year of growth.[5]

  • Post-Harvest Handling : Drying methods, storage conditions, and extraction procedures can all lead to degradation or loss of phytochemicals.[1][2]

Q2: How can I standardize the cultivation of this compound to minimize phytochemical variability?

A2: To standardize cultivation:

  • Use a Single Genotype : Start with a well-characterized and genetically uniform seed source.

  • Control Environmental Conditions : Grow plants in a controlled environment (growth chamber or greenhouse) with consistent light intensity (e.g., 200-300 µmol·m⁻²·s⁻¹ PAR), temperature (e.g., 20-25°C), and photoperiod (e.g., 16h light/8h dark).[6][7]

  • Standardize Nutrient Supply : Use a defined soil mix or hydroponic solution with a consistent fertilization schedule.

  • Harvest at a Consistent Growth Stage : Harvest all plants at the same developmental stage (e.g., just before flowering) to minimize age-related variations.

Q3: What is the best method for drying this compound to preserve its phytochemicals?

A3: Freeze-drying (lyophilization) is generally the most effective method for preserving the integrity of bioactive compounds, as it minimizes thermal degradation.[1][2] If freeze-drying is not available, air-drying at a low temperature (40-60°C) is a suitable alternative.[3] High temperatures can lead to significant losses of phenolic and flavonoid compounds.

Q4: Can I use elicitors to enhance the production of specific phytochemicals in this compound?

A4: Yes, elicitors such as methyl jasmonate (MeJA) and salicylic acid (SA) can be used to stimulate the production of secondary metabolites in plant cell or hairy root cultures.[8][9][10] These compounds mimic stress signals and can upregulate the biosynthetic pathways of valuable phytochemicals. The optimal concentration and exposure time for elicitation need to be determined empirically for this compound.

Data Presentation

Table 1: Effect of Environmental and Cultivation Factors on Phytochemical Content

Factor Condition Phytochemical(s) Affected Observed Effect Reference Species
Light Intensity 200 µmol·m⁻²·s⁻¹Apigenin (aglycone of Apiin)Highest contentApium graveolens (Celery)[6]
300 µmol·m⁻²·s⁻¹AnthocyaninsHighest contentApium graveolens (Celery)[6]
Fertilization Increased NitrogenEssential Oil Components (e.g., Methyleugenol, Estragole)Increased concentrationThis compound[11]
Increased PotassiumEssential Oil Components (e.g., Methyleugenol, Estragole)Increased concentrationThis compound[11]
Growth Stage Second Year (March)Deoxypodophyllotoxin (in roots)Highest concentration (0.15% w/w dry weight)Anthriscus sylvestris[5]

Table 2: Effect of Post-Harvest Drying Method on Phytochemical Retention

Drying Method Temperature Phytochemical Class Retention Compared to Fresh/Freeze-Dried Reference Species
Freeze-Drying -Phenolics, Flavonoids, AnthocyaninsHighest retentionEdible Flowers[1][2]
Air-Drying 40-60°CPhenolics, FlavonoidsModerate retention, better than higher temperaturesPhaleria macrocarpa[12]
70-80°CPhenolics, FlavonoidsSignificant lossPhaleria macrocarpa[12]

Experimental Protocols

Protocol 1: Extraction of Phenolic Compounds and Lignans from this compound

  • Sample Preparation :

    • Lyophilize fresh plant material (leaves or roots) and grind to a fine powder (e.g., using a ball mill).

    • Store the powder at -20°C in a desiccator until extraction.

  • Extraction :

    • Weigh approximately 100 mg of the dried powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol (v/v) to the tube.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-DAD Quantification of Apiin in this compound

  • Instrumentation : High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 40% B

    • 25-30 min: Linear gradient from 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Detection Wavelength : 335 nm for apiin.

  • Quantification : Prepare a calibration curve using an authentic apiin standard (e.g., 1-100 µg/mL).

Protocol 3: LC-MS/MS Quantification of Deoxypodophyllotoxin in this compound

  • Instrumentation : Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Ionization Mode : Electrospray Ionization (ESI), positive mode.

  • MS/MS Detection : Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for deoxypodophyllotoxin need to be determined by infusing a standard solution.

  • Quantification : Prepare a calibration curve using an authentic deoxypodophyllotoxin standard.

Visualizations

Experimental_Workflow cluster_cultivation Cultivation cluster_harvest Harvest & Processing cluster_analysis Analysis cluster_output Outcome A Standardized Seed Source B Controlled Environment (Light, Temperature) A->B C Consistent Fertilization B->C D Harvest at Uniform Growth Stage C->D E Immediate Processing D->E F Freeze-Drying E->F G Standardized Extraction F->G H HPLC/LC-MS Quantification G->H I Reduced Variability in Phytochemical Content H->I

Caption: Experimental workflow to minimize phytochemical variability.

Signaling_Pathway cluster_stimuli External Stimuli cluster_signaling Hormone Signaling cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Stress Biotic/Abiotic Stress (e.g., Elicitors) JA Jasmonic Acid (JA) Pathway Stress->JA SA Salicylic Acid (SA) Pathway Stress->SA TFs Activation of Transcription Factors JA->TFs SA->TFs Genes Upregulation of Biosynthetic Genes TFs->Genes Phyto Increased Phytochemical Production (e.g., Flavonoids, Lignans) Genes->Phyto

Caption: General signaling pathway for stress-induced phytochemical production.

References

Validation & Comparative

A Comparative Guide to the Chemical Composition of Anthriscus cerefolium and Anthriscus sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical composition of two closely related plant species of the Apiaceae family: Anthriscus cerefolium (Chervil) and Anthriscus sylvestris (Cow Parsley or Wild Chervil). This objective comparison, supported by experimental data from various studies, aims to highlight the distinct phytochemical profiles of these plants, offering valuable insights for research, natural product discovery, and drug development.

Key Chemical Differences at a Glance

This compound is primarily characterized by its high content of essential oils, with phenylpropanoids like estragole being the dominant constituents. Its phenolic profile includes various flavonoids and caffeoylquinic acids. In contrast, Anthriscus sylvestris is a notable source of lignans, particularly deoxypodophyllotoxin, a compound with significant pharmacological interest. While it also contains essential oils and flavonoids, their composition and concentration differ significantly from A. cerefolium. Lignans are not reported as major components in A. cerefolium.

Quantitative Data Summary

The following tables summarize the quantitative data on the major chemical classes identified in this compound and Anthriscus sylvestris.

Table 1: Essential Oil Composition

CompoundThis compound (% of total oil)Anthriscus sylvestris (% of total oil)
Oxygenated Monoterpenes 88.13 - 93.83 7.5 (vegetative)
Estragole (Methyl chavicol)83.10[1]-
1-allyl-2,4-dimethoxybenzene15.15[1]-
Aliphatic Esters -42.48 (flowering) - 66.90 (vegetative)
Chrysanthenyl acetate-Dominant ester[1][2]
Monoterpene Hydrocarbons Present in minor amountsPresent
β-Pinene<0.01[1]-
β-Phellandrene-38.8 (leaves), 45.5 (roots)[3]
β-Myrcene-16.7 (leaves)[3]
Sabinene-6.2 (leaves)[3]
Sesquiterpene Hydrocarbons PresentPresent
Undecane1.75[1]-

Data compiled from multiple sources; concentrations can vary based on plant part, geographical location, and developmental stage.

Table 2: Lignan Content in Anthriscus sylvestris

LignanPlant PartConcentration (mg/g dry weight)
DeoxypodophyllotoxinRoots2.0 - 42.8[4]
Fruits867[5]
NemerosinRoots2.0 - 23.4[4]
YateinRoots1.1 - 18.5[4]
Fruits61.0[5]
PodophyllotoxoneRoots0.7 - 20.5[4]
DimethylmatairesinolFruits27.7[5]

Lignans are not reported as significant components of this compound.

Table 3: Phenolic Compound Profile

Compound Class/CompoundThis compoundAnthriscus sylvestris
Total Phenolic Content 76.7 mg GAE/L (methanolic extract)[1][2]74.6 mg GAE/L (methanolic extract)[1][2]
Flavonoids
ApigeninIdentified[6]Identified[7]
LuteolinIdentified[6]Identified
Luteolin-7-O-glucoside-Identified as a main flavonoid[3]
Quercetin-Identified[3]
Rutin-Identified as a major quercetin glycoside[3]
Phenolic Acids
Caffeoylquinic acid derivativesIdentified (e.g., Malonyl-1,4-O-dicaffeoylquinic acid)[3]Identified (e.g., 5-O-caffeoylquinic acid)[8]
Chlorogenic acid-Identified[3]

This table provides a qualitative overview. Direct quantitative comparison of individual phenolic compounds is limited in the literature.

Experimental Protocols

Detailed methodologies for the analysis of the key chemical constituents are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Analysis

This protocol is a representative method for the qualitative and quantitative analysis of volatile compounds in Anthriscus species.

a. Sample Preparation and Extraction:

  • Plant Material: Air-dried aerial parts of the plants are used.

  • Hydrodistillation: 100 g of the plant material is subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus.

  • Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed vial.

b. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-MS) is used.

  • Column: A capillary column such as DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is typically employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 50°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to separate the different volatile compounds.

  • Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure volatilization of the sample.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Compound Identification: The identification of constituents is performed by comparing their retention indices and mass spectra with those of authentic standards and by using mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of each component is calculated from the GC peak areas.

High-Performance Liquid Chromatography (HPLC) for Lignan and Phenolic Compound Analysis

This protocol outlines a general method for the quantification of non-volatile compounds like lignans and phenolics.

a. Sample Preparation and Extraction:

  • Plant Material: Dried and powdered plant material (roots for lignans in A. sylvestris, aerial parts for phenolics) is used.

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol or a methanol-water mixture, using techniques like maceration, sonication, or Soxhlet extraction. For example, maceration with 80% aqueous methanol with constant shaking can be employed.[9]

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract. The extract is then redissolved in the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used. For more detailed identification, an HPLC system coupled to a mass spectrometer (LC-MS) is employed.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically performed using a mixture of two solvents, such as acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set at a wavelength appropriate for the compounds of interest (e.g., 280 nm for lignans and 280-320 nm for phenolic compounds).

  • Quantification: Quantification is performed by creating a calibration curve with known concentrations of authentic standards. The peak areas of the compounds in the sample extracts are then compared to the calibration curve to determine their concentrations.

Signaling Pathways and Biological Activities

The distinct chemical profiles of A. cerefolium and A. sylvestris lead to different biological activities and interactions with cellular signaling pathways.

Anthriscus sylvestris: Deoxypodophyllotoxin Signaling

Deoxypodophyllotoxin, a major lignan in A. sylvestris, has been extensively studied for its anticancer properties. It exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Deoxypodophyllotoxin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK MET MET MET->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits p38 p38 MAPK p38->Apoptosis Promotes DPT Deoxypodophyllotoxin DPT->EGFR Inhibits DPT->MET Inhibits DPT->PI3K Inhibits DPT->p38 Activates

Caption: Deoxypodophyllotoxin signaling cascade.

Deoxypodophyllotoxin has been shown to inhibit the epidermal growth factor receptor (EGFR) and MET signaling pathways, which in turn suppresses downstream effectors like PI3K/AKT and ERK.[10] This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, deoxypodophyllotoxin can induce apoptosis by suppressing the PI3K/AKT signaling pathway while activating the p38 MAPK pathway.[5][11] It also induces cytoprotective autophagy via the inhibition of the PI3K/AKT/mTOR pathway.[12]

This compound: Flavonoid and Phenylpropanoid Activity

The biological activities of A. cerefolium are largely attributed to its flavonoids (e.g., apigenin, luteolin) and the essential oil component, estragole.

Flavonoid Signaling: Apigenin and luteolin are known to modulate various signaling pathways related to inflammation and cell survival. They can inhibit the activation of NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[9] These flavonoids have also been shown to partially activate the PI3K/Akt signaling pathway, which is involved in glucose metabolism.[10]

Flavonoid_Pathway cluster_stimuli External Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation PI3K_Akt PI3K/Akt Pathway Glucose_Uptake Glucose Metabolism PI3K_Akt->Glucose_Uptake Flavonoids Apigenin, Luteolin Flavonoids->MAPK Inhibit Flavonoids->NFkB Inhibit Flavonoids->PI3K_Akt Activate

Caption: General signaling pathways modulated by flavonoids.

Estragole Bioactivity: Estragole, the main component of chervil essential oil, is known for its flavor and fragrance properties. Its biological activities are also under investigation. It is metabolized in the liver, and its bioactivation pathway is of toxicological interest.

Experimental_Workflow cluster_plant Plant Material cluster_extraction Extraction cluster_analysis Chemical Analysis cluster_output Data Output Plant Anthriscus spp. (Aerial Parts/Roots) Hydrodistillation Hydrodistillation (for Essential Oils) Plant->Hydrodistillation Solvent_Extraction Solvent Extraction (for Phenolics/Lignans) Plant->Solvent_Extraction GCMS GC-MS Hydrodistillation->GCMS HPLC HPLC/LC-MS Solvent_Extraction->HPLC Volatiles Volatile Profile GCMS->Volatiles NonVolatiles Non-Volatile Profile HPLC->NonVolatiles

Caption: General experimental workflow for phytochemical analysis.

Conclusion

This compound and Anthriscus sylvestris present markedly different phytochemical profiles, which dictates their potential applications in research and drug development. A. cerefolium, with its high concentration of estragole and unique phenolic composition, is a subject of interest for its flavor, fragrance, and potential anti-inflammatory and metabolic modulatory effects. In contrast, A. sylvestris stands out as a rich source of bioactive lignans, particularly deoxypodophyllotoxin, with well-documented anticancer properties through the modulation of critical cellular signaling pathways. This comparative guide underscores the importance of species-specific phytochemical investigation for the targeted discovery of novel bioactive compounds.

References

Unveiling Nature's Shield: A Comparative Guide to the Antioxidant Activity of Apiaceae Family Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of plants from the Apiaceae family—which includes common herbs and spices like parsley, celery, and fennel—reveals significant variations in their antioxidant capacities. This guide offers researchers, scientists, and drug development professionals a comparative overview of the antioxidant potential within this plant family, supported by quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

The Apiaceae family is a rich source of phytochemicals, particularly phenolic compounds and flavonoids, which are known for their ability to combat oxidative stress.[1] Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in a range of chronic diseases, making the study of natural antioxidants a critical area of research. This guide synthesizes data from multiple studies to facilitate the identification of promising species for further investigation and potential therapeutic application.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant potential of various Apiaceae plants has been evaluated using several standard assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of an extract to neutralize free radicals. The Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) are also key indicators of antioxidant capacity.

The following tables summarize the quantitative data on the antioxidant activity of selected Apiaceae species. It is important to note that the antioxidant capacity can be influenced by factors such as the plant part used, geographical location, and the extraction solvent.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Apiaceae Plant Extracts

Plant SpeciesPlant PartExtraction SolventDPPH IC50 (µg/mL)Reference
Anethum graveolens (Dill)SeedMethanol300[2]
Anethum graveolens (Dill)SeedDichloromethane460[2]
Anethum graveolens (Dill)SeedHexane950[2]
Apium graveolens (Celery)Aerial PartsDichloromethane474.4[3]
Apium graveolens (Celery)Aerial PartsEthyl Acetate591.4[3]
Apium graveolens (Celery)Aerial PartsTotal Aqueous Extract930.8[3]
Carum carvi (Caraway)FruitEssential Oil46.51[4]
Coriandrum sativum (Coriander)LeafEthanolic217.2[5]
Coriandrum sativum (Coriander)LeafMethanol132.12[6]
Foeniculum vulgare (Fennel)SeedEssential Oil51.45[7]
Foeniculum vulgare (Fennel)SeedHydroethanolic93.71[7]
Foeniculum vulgare (Fennel)SeedAqueous212.86[7]
Petroselinum crispum (Parsley)LeafAqueous63.66[8]
Petroselinum crispum (Parsley)Leaf & StemDichloromethane3310[1]
Pimpinella anisum (Anise)SeedEssential Oil118[9]
Pimpinella anisum (Anise)SeedAcetone7.83[10]

Table 2: ABTS Radical Scavenging Activity (IC50) of Selected Apiaceae Plant Extracts

Plant SpeciesPlant PartExtraction SolventABTS IC50 (µg/mL)Reference
Anethum graveolens (Dill)-50% Ethanol34[11]
Apium graveolens (Celery)Aerial PartsTotal Aqueous Extract34.52[3]
Carum carvi (Caraway)FruitEssential Oil5.34[4]
Coriandrum sativum (Coriander)LeafEthanolic222[5]
Foeniculum vulgare (Fennel)SeedEssential Oil49.24[12]

Table 3: Total Phenolic Content (TPC) of Selected Apiaceae Plant Extracts

Plant SpeciesPlant PartExtraction SolventTPC (mg GAE/g extract)Reference
Anethum graveolens (Dill)SeedAcidified Methanol46.8[13]
Coriandrum sativum (Coriander)LeafMethanol726.0 µg/mL[6]
Foeniculum vulgare (Fennel)SeedEssential Oil39.59[12]
Petroselinum crispum (Parsley)Leaf & StemDichloromethane42.31[1]
Petroselinum crispum (Parsley)LeafAqueous12.49[14]

Table 4: Total Flavonoid Content (TFC) of Selected Apiaceae Plant Extracts

Plant SpeciesPlant PartExtraction SolventTFC (mg QE/g extract)Reference
Coriandrum sativum (Coriander)LeafHexane535.71 µg QE/mL[15]
Foeniculum vulgare (Fennel)SeedEssential Oil20.95[12]
Petroselinum crispum (Parsley)LeafAqueous15.05[14]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are the detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.

  • Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Reaction Mixture: A defined volume of the plant extract (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value: The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the extract concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of this radical by an antioxidant leads to a loss of color.

  • Reagent Preparation: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the plant extract is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Total Phenolic Content (TPC) Assay (Folin-Ciocalteu Method)

This method measures the total amount of phenolic compounds in an extract.

  • Reagent Preparation: The Folin-Ciocalteu reagent is diluted with distilled water. A standard solution of gallic acid is prepared.

  • Reaction Mixture: The plant extract is mixed with the diluted Folin-Ciocalteu reagent.

  • Incubation: After a short incubation period, a sodium carbonate solution is added to the mixture.

  • Incubation: The reaction mixture is incubated in the dark for a specified time (e.g., 30-120 minutes) to allow for color development.

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at a wavelength of around 760 nm.

  • Calculation: The total phenolic content is determined from a calibration curve prepared using gallic acid as a standard and is expressed as mg of gallic acid equivalents per gram of extract (mg GAE/g).

Total Flavonoid Content (TFC) Assay (Aluminum Chloride Colorimetric Method)

This assay is used to determine the concentration of flavonoids in a sample.

  • Principle: Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.

  • Reaction Mixture: The plant extract is mixed with a 2% aluminum chloride solution.

  • Incubation: The mixture is incubated at room temperature for a specific duration (e.g., 60 minutes).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at approximately 420 nm.

  • Calculation: The total flavonoid content is calculated from a calibration curve using a standard flavonoid, such as quercetin, and is expressed as mg of quercetin equivalents per gram of extract (mg QE/g).

Visualizing the Science: Workflows and Pathways

To further elucidate the processes involved in antioxidant research, the following diagrams have been generated using Graphviz.

Experimental_Workflow Experimental Workflow for Antioxidant Activity Assessment A Plant Material (e.g., leaves, seeds) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E Antioxidant Assays D->E F DPPH Assay E->F G ABTS Assay E->G H TPC Assay E->H I TFC Assay E->I J Data Analysis (IC50, GAE, QE) F->J G->J H->J I->J K Comparative Evaluation J->K

Caption: A typical workflow for assessing the antioxidant activity of plant extracts.

Nrf2_Signaling_Pathway Nrf2-Mediated Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phytochemicals Apiaceae Phytochemicals (e.g., Apigenin) Phytochemicals->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes

References

Deoxypodophyllotoxin from Anthriscus cerefolium vs etoposide anticancer activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of deoxypodophyllotoxin (DPT), a natural lignan isolated from plants such as Anthriscus cerefolium (wild chervil), and etoposide, a widely used semi-synthetic chemotherapeutic agent.[1][2][3] While both compounds trace their origins to the podophyllotoxin scaffold, their mechanisms of action and preclinical efficacy show significant differences.[4][5] This document summarizes available experimental data, details relevant methodologies, and visualizes key molecular pathways to inform further research and drug development.

Overview of Mechanisms of Action

The fundamental difference in the anticancer activity of deoxypodophyllotoxin and etoposide lies in their primary molecular targets. DPT acts as a potent inhibitor of microtubule assembly, while etoposide functions as a topoisomerase II poison.[5][6]

  • Deoxypodophyllotoxin (DPT): DPT exerts its cytotoxic effects by binding to tubulin, preventing its polymerization into microtubules.[7] This disruption of the cellular cytoskeleton leads to a halt in the cell cycle at the G2/M phase, ultimately triggering caspase-dependent apoptosis.[7][8] Beyond its primary antimitotic activity, DPT has been shown to modulate multiple critical signaling pathways involved in cancer cell proliferation and survival, including the EGFR/MET and PI3K/Akt pathways.[9]

  • Etoposide (VP-16): Etoposide is a well-characterized topoisomerase II inhibitor.[10][11] It forms a ternary complex with DNA and the topoisomerase II enzyme, stabilizing the transient double-strand breaks created by the enzyme.[11] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage, cell cycle arrest in the S and G2 phases, and the induction of apoptosis.[4][11] Its efficacy is particularly pronounced in rapidly dividing cancer cells due to their heavy reliance on topoisomerase II for DNA replication.[11]

Table 1: Comparison of Molecular Mechanisms
FeatureDeoxypodophyllotoxin (DPT)Etoposide (VP-16)
Primary Target TubulinDNA Topoisomerase II
Molecular Effect Inhibits microtubule polymerizationStabilizes topoisomerase II-DNA cleavage complex, causing DNA double-strand breaks[10][11]
Cell Cycle Arrest G2/M phase[7][8]S and G2 phases[11]
Downstream Effects Mitotic arrest, activation of mitochondrial apoptotic pathway, caspase activation[7][12]DNA damage response, p53 activation, apoptosis[5]
Other Targets EGFR, MET, PI3K/Akt signaling pathways[9]Primarily focused on Topoisomerase II

Quantitative Data Presentation

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for DPT and etoposide across various human cancer cell lines. Lower values indicate higher potency.

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., cell density, incubation time, assay type). The data below is for comparative purposes.

Cell LineCancer TypeDeoxypodophyllotoxin IC₅₀Etoposide IC₅₀
HT29 Colorectal Carcinoma56.1 nM[13]~2.12 µM[14]
DLD1 Colorectal Carcinoma38.2 nM[13]Not widely reported
Caco2 Colorectal Carcinoma45.4 nM[13]Not widely reported
HCC827GR Non-Small Cell Lung Cancer~6-8 nM (at 48h)[15]>1 µM (ineffective)[15]
A549 Non-Small Cell Lung Cancer~0.8 µM (derivative)[16]3.49 µM (at 72h)[17], 139.54 µM[10]
MDA-MB-231 Breast CancerPotent (specific value not stated)Less effective than DPT[18]
MCF7 Breast Cancer0.150 µM (derivative)[14]Not widely reported
HeLa Cervical CancerPotent (induces G2/M arrest)[8]209.90 µM[10]
DU-145 Prostate CancerPotent (induces apoptosis)[19]Not widely reported
MOLT-3 LeukemiaNot widely reported0.051 µM[10]
HepG2 Hepatocellular CarcinomaNot widely reported30.16 µM[10]
Table 3: In Vivo Antitumor Efficacy (Xenograft Models)

This table presents a comparison of in vivo data from studies using animal xenograft models. The Tumor Growth Inhibition (T/C%) value represents the relative tumor volume of the treated group compared to the control group; a lower value indicates better efficacy.

CompoundCancer ModelAnimal ModelDosing RegimenEfficacy MetricResultCitation
Deoxypodophyllotoxin Human Breast Cancer (MDA-MB-231)BALB/c Nude Mice5, 10, 20 mg/kg (intravenous)T/C (%)42.87%, 34.04%, 9.63%[18]
Etoposide Human Breast Cancer (MDA-MB-231)BALB/c Nude Mice20 mg/kg (intravenous)T/C (%)Less effective than DPT at the same dose[18]
Deoxypodophyllotoxin Colorectal Cancer (CRC)Xenograft Mouse ModelNot specifiedTumor size & weightSignificantly decreased tumor size and weight[7][12]
Etoposide Human Colon Carcinoma (HCT-116)Athymic MiceDays 1 & 5 (i.p.)Tumor Inhibition78% tumor inhibition[20]
Etoposide Small Cell Lung Carcinoma (SCLC-6)Xenograft Mice12 mg/kg/day (days 1-3)Growth Inhibition98% growth inhibition (in combination)[21]

Mandatory Visualizations

Signaling Pathways and Mechanisms

Deoxypodophyllotoxin_Pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus DPT Deoxypodophyllotoxin (DPT) EGFR EGFR DPT->EGFR Inhibits MET MET DPT->MET Inhibits Tubulin Tubulin Dimers DPT->Tubulin Inhibits polymerization Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DPT->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DPT->Bax Upregulates PI3K PI3K EGFR->PI3K MET->PI3K Microtubules Microtubules Tubulin->Microtubules Polymerization G2M G2/M Arrest Microtubules->G2M Mitotic Spindle Formation AKT Akt PI3K->AKT AKT->Bcl2 Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Apoptosis Apoptosis CytoC->Apoptosis Activates Caspases G2M->Apoptosis

Caption: Signaling pathways modulated by Deoxypodophyllotoxin (DPT).

Etoposide_Mechanism cluster_nucleus Cell Nucleus Etoposide Etoposide Complex Ternary Complex (Etoposide-TopoII-DNA) Etoposide->Complex TopoII Topoisomerase II TopoII->Complex DNA DNA Double Helix DNA->Complex Religation DNA Re-ligation Complex->Religation Prevents Breaks DNA Double-Strand Breaks Accumulate Complex->Breaks Apoptosis Apoptosis Breaks->Apoptosis Triggers

Caption: Mechanism of action of Etoposide.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays cluster_analysis start Cancer Cell Culture treatment Treat with DPT or Etoposide (Dose-Response & Time-Course) start->treatment mtt Cytotoxicity Assay (e.g., MTT) treatment->mtt flow Cell Cycle Analysis (Flow Cytometry) treatment->flow wb Protein Expression (Western Blot) treatment->wb ic50 Determine IC₅₀ Values mtt->ic50 cell_cycle_dist Quantify Cell Cycle Distribution flow->cell_cycle_dist protein_quant Analyze Protein Levels (e.g., Bcl-2, Cyclin B1) wb->protein_quant end Comparative Efficacy & Mechanism ic50->end cell_cycle_dist->end protein_quant->end

Caption: General workflow for in vitro comparative analysis.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method for determining the IC₅₀ values of deoxypodophyllotoxin and etoposide.

  • Cell Seeding: Culture human cancer cells (e.g., HT29, A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of DPT and etoposide in dimethyl sulfoxide (DMSO). Create a series of dilutions in the culture medium to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 0.005 to 25 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effects of the compounds on cell cycle distribution.

  • Cell Culture and Treatment: Seed cells in 6-well plates (e.g., 1 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with DPT or etoposide at concentrations around their respective IC₅₀ values for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and centrifuge again. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a representative in vivo study to assess antitumor efficacy.

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Harvest cancer cells (e.g., MDA-MB-231) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject approximately 1 x 10⁶ to 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., n=5-8 mice per group):

    • Vehicle Control (e.g., saline, DMSO/cyclodextrin solution)

    • Deoxypodophyllotoxin (e.g., 20 mg/kg)

    • Etoposide (e.g., 20 mg/kg)

  • Drug Administration: Administer the compounds via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, following a defined schedule (e.g., once daily for 5 consecutive days).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the endpoint, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the final tumor volumes and weights between the treated and control groups. Calculate the T/C ratio (%) to quantify antitumor activity. Analyze body weight data to assess treatment-related toxicity.

Conclusion

The comparison between deoxypodophyllotoxin from this compound and etoposide reveals two potent anticancer agents with distinct and compelling mechanisms of action.

  • Etoposide is a clinically established drug with a well-understood mechanism as a topoisomerase II inhibitor, making it a cornerstone of many chemotherapy regimens.[10][17][22] Its activity is primarily linked to the induction of DNA damage in rapidly proliferating cells.[11]

  • Deoxypodophyllotoxin emerges as a promising preclinical candidate with a multifaceted mechanism. Its primary role as a microtubule destabilizer places it in a different class from etoposide.[5][7] Furthermore, its ability to inhibit key oncogenic signaling pathways like EGFR and PI3K/Akt suggests it may be effective in tumors resistant to other therapies and could offer a broader therapeutic window.[9] Preclinical data, particularly in vitro cytotoxicity and the direct in vivo comparison in a breast cancer model, suggest that DPT can be significantly more potent than etoposide.[15][18]

For drug development professionals, DPT represents an exciting lead compound. Its potent antimitotic activity, combined with its impact on crucial survival pathways, warrants further investigation, particularly in drug-resistant cancer models where its unique mechanism may provide a significant advantage. Future research should focus on comprehensive in vivo studies across various cancer types and on its pharmacokinetic and safety profiles to pave the way for potential clinical development.

References

Validating the Antimicrobial Spectrum of Anthriscus cerefolium Essential Oil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

Anthriscus cerefolium, commonly known as chervil, is an annual herb belonging to the Apiaceae family. While traditionally used as a culinary herb, emerging interest in natural antimicrobial agents has brought its essential oil into focus. This guide provides a comparative analysis of the potential antimicrobial spectrum of this compound essential oil. Due to a lack of direct and extensive studies on the antimicrobial properties of chervil essential oil, this analysis is based on the antimicrobial activities of its primary chemical constituents. The performance of these components is compared with well-documented antimicrobial essential oils such as oregano, thyme, and tea tree oil to provide a predictive validation.

Chemical Composition of this compound Essential Oil

The antimicrobial efficacy of an essential oil is intrinsically linked to its chemical composition. The major constituents of this compound essential oil are reported to be:

  • Methyl chavicol (Estragole): Often the most abundant component.

  • 1-allyl-2,4-dimethoxybenzene

The antimicrobial activity of methyl chavicol has been documented against various pathogens.[1][2][3] However, there is limited information regarding the specific antimicrobial effects of 1-allyl-2,4-dimethoxybenzene.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the primary component of chervil essential oil (methyl chavicol/estragole) and three well-established antimicrobial essential oils against a range of pathogenic microorganisms. This comparative data allows for an informed estimation of the potential antimicrobial efficacy of this compound essential oil.

Table 1: Antimicrobial Activity (MIC) of Methyl Chavicol (Estragole)

MicroorganismStrainMIC (mg/mL)Reference
Candida albicans-1.8[1]
Staphylococcus aureus-6.7[1]
Escherichia coli-13.2[1]
Pseudomonas syringae-Strong Inhibition[1]
Bacillus subtilis-58.75 µg/mL[4]
Shigella sonnei-63.43 µg/mL[4]
Salmonella paratyphi-38.52 µg/mL[4]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Essential Oils

Essential OilMicroorganismStrainMIC (mg/mL)Reference
Oregano Oil Escherichia coliATCC 259220.23 - 0.69[5]
Staphylococcus aureusATCC 259230.23 - 0.69[5]
Klebsiella oxytocaClinical Isolate0.0009[6]
Klebsiella pneumoniaeClinical Isolate0.0735[6]
Gram-positive strainsVarious0.25 - 8[7]
Gram-negative strainsVarious0.25 - 8[7]
Thyme Oil Escherichia coliATCC 259223 - 5 µL/mL[8]
Staphylococcus aureusATCC 259233 - 5 µL/mL[8]
Salmonella TyphimuriumFood Isolate>4% (v/v)[9]
Bacillus cereusFood Isolate4% (v/v)[9]
Streptococcus mutans-100 µg/mL[10]
Tea Tree Oil Escherichia coliATCC 259222.7[11]
Staphylococcus aureusATCC 259231.4[11]
Salmonella Typhi-6.2[11]
Candida albicans-1.0[12]
Gram-negative bacteriaVarious0.78 - 3.13[13]
Gram-positive bacteriaVarious3.13 - 25[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial studies. The following are standard protocols for determining the antimicrobial spectrum of essential oils.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an essential oil that inhibits the visible growth of a microorganism.[14][15][16]

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.

  • A few colonies are transferred to a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • The suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

b. Preparation of Essential Oil Dilutions:

  • The essential oil is serially diluted in the broth medium. To enhance solubility, a surfactant like Tween 80 (at a final concentration of 0.5% v/v) can be used.[15]

  • A two-fold serial dilution is typically performed in a 96-well microtiter plate.

c. Incubation and Interpretation:

  • 100 µL of the diluted microbial suspension is added to each well containing 100 µL of the serially diluted essential oil.

  • The microtiter plate is incubated for 18-24 hours at 37°C.

  • The MIC is determined as the lowest concentration of the essential oil at which no visible growth (turbidity) is observed.[17]

  • Positive (broth with inoculum) and negative (broth only) controls are included.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of an essential oil.[18][19][20]

a. Preparation of Agar Plates and Inoculum:

  • A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plate is allowed to dry for a few minutes.

b. Application of Essential Oil:

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known volume (e.g., 10 µL) of the neat or diluted essential oil.

  • The impregnated discs are placed firmly on the surface of the inoculated agar.

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[18]

  • The size of the inhibition zone is indicative of the antimicrobial activity.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Spectrum Assessment

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results microbe Microbial Strain mic Broth Microdilution (MIC) microbe->mic disk Agar Disk Diffusion microbe->disk eo Essential Oil eo->mic eo->disk mic_data Quantitative Data (MIC values) mic->mic_data zone_data Qualitative Data (Inhibition Zones) disk->zone_data

Caption: Workflow for evaluating the antimicrobial spectrum of essential oils.

Logical Relationship: Composition to Activity

composition_activity cluster_oil This compound Essential Oil cluster_components Major Components cluster_activity Predicted Biological Activity composition Chemical Composition methyl_chavicol Methyl Chavicol (Estragole) composition->methyl_chavicol allyl_dimethoxy 1-allyl-2,4-dimethoxybenzene composition->allyl_dimethoxy antimicrobial Antimicrobial Spectrum methyl_chavicol->antimicrobial Known Activity allyl_dimethoxy->antimicrobial Potential Activity (Further Research Needed)

Caption: From chemical composition to predicted antimicrobial activity.

Conclusion

While direct experimental data on the antimicrobial spectrum of this compound essential oil is currently scarce, an analysis of its major component, methyl chavicol (estragole), suggests potential for antimicrobial activity against a range of bacteria and fungi. The provided comparative data with well-established antimicrobial essential oils like oregano, thyme, and tea tree oil offers a valuable benchmark for future research. The standardized experimental protocols outlined in this guide are essential for conducting reproducible studies to definitively validate the antimicrobial efficacy of chervil essential oil. Further investigation is warranted to explore the full therapeutic potential of this natural product.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Analysis of Anthriscus cerefolium (Chervil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of key chemical constituents in Anthriscus cerefolium (chervil). The selection of an appropriate analytical method is critical for quality control, standardization, and the development of herbal medicines and related products. This document outlines the experimental protocols for both methods and presents a comparison of their performance based on established validation parameters.

Introduction to Analytical Techniques

This compound is a rich source of various bioactive compounds, including phenolic acids, flavonoids, and lignans.[1] Accurate and reliable quantification of these compounds is essential for ensuring the consistency, safety, and efficacy of chervil-based products.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that allows for the identification and quantification of individual components within a complex mixture. It offers high resolution and sensitivity, making it ideal for the analysis of specific marker compounds.

UV-Vis Spectrophotometry is a simpler and more rapid technique used to determine the total content of a class of compounds, such as total phenolics or total flavonoids, based on their collective absorbance of light at a specific wavelength. While less specific than HPLC, it is a valuable tool for rapid screening and overall quality assessment.

Experimental Protocols

Sample Preparation

A crucial first step for both methods is the efficient extraction of target analytes from the plant material. A typical extraction procedure is as follows:

  • Drying and Grinding: Dried and powdered this compound plant material (e.g., 200 mg) is used for extraction.[3]

  • Solvent Extraction: The sample is extracted with a suitable solvent, such as methanol, often in a 1:50 solid-to-solvent ratio (e.g., 200 mg of sample in 10 mL of methanol).[3] The mixture is agitated for an extended period (e.g., 48 hours) in the dark at ambient temperature to ensure complete extraction.[3]

  • Filtration: The resulting extract is filtered, typically through a 0.45 µm syringe filter, prior to analysis to remove particulate matter.[3]

HPLC Method for Phenolic Compound Analysis

The following protocol is a representative HPLC method for the analysis of phenolic compounds in this compound.

  • Instrumentation: An Agilent 1290 Infinity II system or equivalent, equipped with a diode array detector (DAD) or a mass spectrometer (MS) detector.[3]

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C8, 2.1 × 100 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

    • Solvent A: Water with an acidifier (e.g., 0.02% formic acid).[3]

    • Solvent B: Acetonitrile.[3]

  • Gradient Program: A typical gradient might be: 0-1 min, 10% B; 1-25 min, 10-25% B; 25-27 min, 25-95% B; 27-28 min, 95-10% B; followed by a re-equilibration period.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at multiple wavelengths (e.g., 280 nm and 320 nm) or mass spectrometry for identification and quantification.

Spectrophotometric Method for Total Phenolic Content

This method, based on the Folin-Ciocalteu assay, is widely used for determining the total phenolic content in plant extracts.[4][5]

  • Reagents:

    • Folin-Ciocalteu reagent (diluted 1:1 with distilled water).[5]

    • Saturated sodium carbonate solution (e.g., 8% or 20% w/v in water).[4][5]

    • Gallic acid standard solutions for calibration curve.

  • Procedure:

    • 0.5 mL of the plant extract is mixed with 0.5 mL of the diluted Folin-Ciocalteu reagent.[5]

    • The mixture is incubated for 5 minutes at room temperature.[5]

    • 2 mL of the sodium carbonate solution is added, and the mixture is incubated for 90 minutes in the dark at room temperature.[5]

    • The absorbance of the resulting blue color is measured at a specific wavelength, typically around 765 nm, against a blank.[4]

  • Quantification: The total phenolic content is calculated from a calibration curve prepared using gallic acid as a standard and is expressed as mg of gallic acid equivalents per gram of dry plant material (mg GAE/g DW).[4]

Spectrophotometric Method for Total Flavonoid Content

The aluminum chloride colorimetric method is commonly employed to quantify the total flavonoid content.[4]

  • Reagents:

    • Aluminum chloride (e.g., 2% in methanol).

    • Sodium acetate solution.

    • Quercetin standard solutions for calibration curve.

  • Procedure:

    • An aliquot of the plant extract is mixed with the aluminum chloride solution.

    • After a specific incubation period, the absorbance is measured at a wavelength of approximately 420 nm against a blank.[4]

  • Quantification: The total flavonoid content is determined from a calibration curve constructed with quercetin as a standard and is expressed as mg of quercetin equivalents per gram of dry plant material (mg QE/g DW).[4]

Performance Comparison

The performance of HPLC and spectrophotometric methods can be evaluated based on several validation parameters. The following tables summarize typical performance characteristics for each method in the context of herbal analysis.

Table 1: Comparison of Method Validation Parameters

ParameterHPLCSpectrophotometry
Specificity High (separates individual compounds)Low (measures a group of compounds)
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 95 - 105%[2]90 - 110%
Precision (% RSD) < 2% (repeatability), < 3% (intermediate)< 5%
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[6]Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)[6]Moderate (µg/mL range)
Analysis Time per Sample 20 - 60 minutes5 - 15 minutes
Cost per Sample HighLow
Information Provided Concentration of individual compoundsTotal concentration of a class of compounds

Method Cross-Validation Workflow

Cross-validation ensures that both analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and spectrophotometric methods.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Method Validation & Comparison plant_material This compound Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_analysis HPLC Separation & Detection filtration->hplc_analysis Aliquots spectro_analysis Colorimetric Reaction filtration->spectro_analysis Aliquots hplc_quant Quantification of Individual Compounds hplc_analysis->hplc_quant validation Validation of Both Methods (Linearity, Accuracy, Precision) hplc_quant->validation spectro_quant Measurement of Total Content spectro_analysis->spectro_quant spectro_quant->validation comparison Statistical Comparison of Results (e.g., t-test, correlation) validation->comparison

References

Comparative study of estragole content in different Anthriscus species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Estragole Content in Various Anthriscus Species

This guide provides a comparative study of estragole content in different species of the genus Anthriscus. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes quantitative data, details experimental methodologies, and presents a visual representation of the analytical workflow.

Introduction

The genus Anthriscus, belonging to the Apiaceae family, comprises several species, some of which are utilized as culinary herbs and in traditional medicine. A key volatile compound found in some Anthriscus species is estragole (also known as methyl chavicol), a phenylpropene that contributes to the plant's aroma. Due to its potential biological activities and safety concerns at high concentrations, the quantification of estragole in these plants is of significant interest. This guide compares the estragole content across different Anthriscus species based on available scientific literature.

Data Presentation: Estragole Content in Anthriscus Species

The following table summarizes the reported estragole content in the essential oils of various Anthriscus species. The concentration of estragole can be influenced by factors such as the specific plant part analyzed, the developmental stage of the plant, and its geographical origin.

SpeciesPlant PartEstragole Content (% of Essential Oil)Reference
Anthriscus cerefolium (Chervil)FruitsUp to 95%[1][2]
Flowering plantsHigh proportions[1][2]
Herb (cultivated in El-Fayoum, Egypt)18.04%[3]
FruitsUp to 85%[4][5]
Anthriscus caucalis (Bur Chervil)Aerial partsLow amounts[1]
Anthriscus sylvestris (Cow Parsley)Aerial partsLow amounts[6]

Key Observations:

  • This compound is a significant source of estragole, with the fruits generally exhibiting the highest concentrations.[1][2][4][5] The estragole content in this species can vary considerably depending on the plant's geographical location and developmental stage.[1][2][3] For instance, one study reported a high of 18.04% in plants from a specific region in Egypt[3], while another noted that fruits can contain up to 95% estragole in their essential oil.[1][2]

  • In contrast, Anthriscus caucalis and Anthriscus sylvestris are not rich in estragole.[1][6] The essential oil of A. caucalis is primarily composed of cis-chrysanthenyl acetate[1], and the essential oil of A. sylvestris is also characterized by a high content of chrysanthenyl acetate.[6]

Experimental Protocols

The quantification of estragole in Anthriscus species typically involves the extraction of essential oils followed by chromatographic analysis. The general methodology is outlined below.

1. Plant Material Collection and Preparation:

  • The aerial parts of the Anthriscus species (leaves, stems, flowers, and fruits) are collected at a specific developmental stage (e.g., vegetative, flowering, or fruiting).

  • The plant material is then typically air-dried or used fresh for essential oil extraction.

2. Essential Oil Extraction: Hydrodistillation

  • Hydrodistillation is a common method for extracting essential oils from plant materials.[6][7][8]

  • The plant material is placed in a Clevenger-type apparatus with water.

  • The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed.

  • The essential oil, being immiscible with water, is then separated and collected.

3. Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

  • The chemical composition of the extracted essential oil is analyzed using Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[6][7]

  • GC-MS is used for the identification of the individual components of the essential oil by comparing their mass spectra with those in a spectral library.

  • GC-FID is used for the quantification of the identified compounds.[7] The area of the peak corresponding to estragole is proportional to its concentration in the sample. A calibration curve is often created using standard solutions of estragole to ensure accurate quantification.[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative study of estragole content in Anthriscus species.

experimental_workflow cluster_collection Plant Material Collection cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_results Data Comparison A1 This compound B Air-drying of plant material A1->B A2 Anthriscus caucalis A2->B A3 Anthriscus sylvestris A3->B C Hydrodistillation B->C D GC-MS Analysis (Identification) C->D E GC-FID Analysis (Quantification) C->E F Comparative table of estragole content D->F E->F

Caption: Experimental workflow for estragole quantification.

References

A Comparative Analysis of Anthriscus cerefolium Extract and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant efficacy of chervil (Anthriscus cerefolium) extract in comparison to established synthetic alternatives, supported by experimental data and detailed methodologies.

The increasing demand for natural alternatives to synthetic food additives and therapeutic agents has propelled research into the antioxidant potential of various plant extracts. Among these, this compound, commonly known as chervil, has garnered interest due to its traditional use in folk medicine and its rich composition of phenolic compounds.[1][2] This guide provides a comprehensive comparison of the antioxidant efficacy of this compound extract against commonly used synthetic antioxidants, namely Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT).

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a substance is often evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to inhibit a particular process by 50%. A lower IC50 value indicates a higher antioxidant potency.

The following tables summarize the available quantitative data for the antioxidant activity of this compound essential oil and the synthetic antioxidants BHA and BHT, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is crucial to note that the data for this compound and the synthetic antioxidants are derived from separate studies and, therefore, should be interpreted with caution as experimental conditions may have varied.

Table 1: DPPH Radical Scavenging Activity (IC50) of this compound Essential Oil

AntioxidantIC50 (µg/mL)Source of Data
This compound Essential Oil115[1][3]

Table 2: DPPH Radical Scavenging Activity (IC50) of Synthetic Antioxidants

AntioxidantIC50 (µg/mL)Source of Data
Butylated Hydroxyanisole (BHA)5.2
Butylated Hydroxytoluene (BHT)11

Note: The IC50 values for BHA and BHT were converted from mg/mL to µg/mL for comparison.

Total Phenolic Content

The antioxidant activity of plant extracts is often attributed to their phenolic content. The total phenolic content of this compound methanolic extract has been quantified, providing insight into its potential antioxidant capacity.

Table 3: Total Phenolic Content of this compound Methanolic Extract

ExtractTotal Phenolic Content (mg GAE/L)Source of Data
This compound Methanolic Extract (at full flowering stage)76.7[1][3]

Experimental Protocols

To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The this compound extract and synthetic antioxidant standards (BHA, BHT) are prepared in a series of concentrations.

  • Reaction Mixture: A defined volume of the sample or standard is mixed with a specific volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the sample or standard antioxidant is added to a larger volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the freshly prepared and pre-warmed (37°C) FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄, and the results are expressed as mmol Fe²⁺ equivalents per gram of sample.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the antioxidant efficacy of a natural extract with synthetic antioxidants.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A This compound Plant Material C Extraction of this compound A->C B Synthetic Antioxidants (BHA, BHT) D Preparation of Stock Solutions B->D C->D E DPPH Assay D->E F ABTS Assay D->F G FRAP Assay D->G H Spectrophotometric Measurement E->H F->H G->H I Calculation of % Inhibition / Reducing Power H->I J Determination of IC50 / TEAC / FRAP Values I->J K Comparative Analysis J->K

Caption: Workflow for comparing the antioxidant efficacy of natural extracts and synthetic compounds.

Signaling Pathway and Logical Relationship Diagram

The fundamental principle behind the antioxidant activity of phenolic compounds, such as those found in this compound, involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This mechanism is the basis for the DPPH and ABTS assays. The FRAP assay, on the other hand, measures the reducing power of a substance.

Antioxidant_Mechanism cluster_antioxidant Antioxidant Action cluster_redox Redox Reaction (FRAP Assay) A Phenolic Compound (from this compound) C Stable Molecule (RH) A->C Donates H• B Free Radical (R•) B->C Accepts H• D Antioxidant F Fe²⁺ (Ferrous) D->F Reduces E Fe³⁺ (Ferric) E->F

Caption: Mechanism of free radical scavenging and ferric ion reduction by antioxidants.

Conclusion

The available data indicates that while this compound extract possesses antioxidant properties, the essential oil exhibits a significantly higher IC50 value in the DPPH assay compared to the synthetic antioxidants BHA and BHT. This suggests a lower potency in scavenging this particular free radical under the reported experimental conditions. However, it is important to consider that the total antioxidant capacity is a complex parameter and cannot be fully characterized by a single assay. The presence of a notable amount of phenolic compounds in this compound extract supports its potential as a natural antioxidant.

For researchers and professionals in drug development, this compound extract presents an interesting natural source of bioactive compounds. Further research is warranted to conduct direct comparative studies with synthetic antioxidants using a battery of antioxidant assays to provide a more comprehensive and conclusive assessment of its efficacy. Such studies should also focus on the specific phenolic constituents responsible for the antioxidant activity and their mechanisms of action. This will be crucial in determining the potential applications of this compound extract as a natural alternative in various industries.

References

A Head-to-Head Comparison of Extraction Techniques for Anthriscus cerefolium (Chervil)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective extraction of bioactive compounds from botanicals like Anthriscus cerefolium, commonly known as chervil, is a critical preliminary step. The choice of extraction methodology profoundly influences the yield, purity, and chemical profile of the resulting extract, thereby impacting subsequent research and development. This guide provides an objective, data-supported comparison of various extraction techniques for A. cerefolium, focusing on their efficiency in isolating key compound classes such as essential oils and phenolics.

Comparative Analysis of Extraction Methods

The selection of an optimal extraction technique is contingent on the target bioactive compounds and the desired scale of operation. Traditional methods like maceration and hydrodistillation are often contrasted with modern, more efficient techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). While direct comparative studies testing all methods on A. cerefolium are scarce, a synthesis of available data provides valuable insights.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from this compound. It is important to note that the data is compiled from different sources, which may have used varied plant material and analytical standards.

ParameterMaceration (Methanol)HydrodistillationSupercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Total Phenolic Content 76.7 mg GAE/L[1]Not ReportedNot ReportedData not available for A. cerefoliumData not available for A. cerefolium
Essential Oil Yield Not Applicable0.42% (from aerial parts)[2]Not ReportedNot ApplicableNot Applicable
Key Compound Profile Rich in phenolic acids and flavonoids[3][4]Estragole: ~80%1-allyl-2,4-dimethoxybenzene: ~16%[2][5][6]Estragole: ~21.1%1-allyl-2,4-dimethoxybenzene: ~57.4%[2][5][6]Expected to be rich in phenolics and flavonoidsExpected to be rich in phenolics and flavonoids
Typical Extraction Time 24-72 hours3-4 hours1-2 hours15-60 minutes5-30 minutes
Solvent Consumption HighModerate (Water)High (CO₂)Low to ModerateLow to Moderate
Energy Consumption LowHighHighLowModerate

Key Observations:

  • Hydrodistillation vs. SFE: For essential oil extraction, a direct comparison reveals that hydrodistillation yields a higher concentration of the volatile compound estragole (methyl chavicol), while SFE is more selective for the less volatile 1-allyl-2,4-dimethoxybenzene[2][5][6]. SFE is also noted to be a faster method[7].

  • Maceration: This technique is effective for extracting phenolic compounds, as evidenced by the reported total phenolic content[1]. However, it is a time-consuming process with high solvent consumption.

Experimental Workflow

To provide a standardized framework for comparing these techniques, a general experimental workflow is proposed. This workflow outlines the critical steps from sample preparation to the final analysis of the extracts, ensuring a consistent basis for evaluation.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_maceration Maceration cluster_hd Hydrodistillation cluster_uae UAE cluster_mae MAE cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Chemical Analysis A Fresh this compound B Drying (e.g., 40°C oven or freeze-drying) A->B C Grinding to fine powder B->C D Solvent Addition (e.g., Methanol) F Clevenger Apparatus with Water H Solvent Addition (e.g., 70% Ethanol) J Solvent Addition (e.g., Ethanol) E Agitation at RT (24-72h) D->E L Filtration / Separation E->L G Heating (3-4h) F->G G->L I Ultrasonic Bath/Probe (15-60 min) H->I I->L K Microwave Irradiation (5-30 min) J->K K->L M Solvent Evaporation (for solvent-based extracts) L->M N Yield Determination (Gravimetric) M->N O GC-MS Analysis (Essential Oils) N->O P HPLC/LC-MS Analysis (Phenolics, Flavonoids) N->P Q Spectrophotometry (Total Phenolic/Flavonoid Content) N->Q

Figure 1. General workflow for comparing extraction techniques.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of extraction results. Below are representative protocols for each of the discussed techniques, adapted for A. cerefolium.

Maceration

Maceration is a simple and widely used technique involving the soaking of plant material in a solvent.

  • Apparatus: Erlenmeyer flask, magnetic stirrer, filter paper.

  • Protocol:

    • Weigh 10 g of dried, powdered A. cerefolium and place it into a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol to achieve a 1:10 solid-to-solvent ratio.

    • Seal the flask and place it on a magnetic stirrer.

    • Agitate the mixture at room temperature for 48 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • The collected filtrate is the crude extract, which can be concentrated using a rotary evaporator for further analysis.

Hydrodistillation

This is the standard method for extracting essential oils from plant materials.

  • Apparatus: Clevenger-type apparatus, heating mantle, 2 L round-bottom flask.

  • Protocol:

    • Place 100 g of dried A. cerefolium (aerial parts) into the 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask.

    • Set up the Clevenger apparatus and begin heating the flask.

    • Continue the distillation for 3 hours, collecting the volatile oil in the graduated tube of the Clevenger arm.

    • Once the distillation is complete and the apparatus has cooled, carefully collect the separated essential oil.

    • Dry the oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to rapid and efficient extraction.

  • Apparatus: Ultrasonic bath or probe sonicator, beaker, temperature controller.

  • Protocol:

    • Place 10 g of dried, powdered A. cerefolium into a 250 mL beaker.

    • Add 100 mL of 70% aqueous ethanol.

    • Place the beaker in an ultrasonic bath operating at a frequency of 35-40 kHz.

    • Maintain the temperature of the bath at 50°C.

    • Sonicate for 30 minutes.

    • After extraction, filter the mixture to separate the solid residue from the extract.

    • The filtrate can be concentrated under vacuum for further analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, causing the rupture of plant cells and the release of bioactive compounds.

  • Apparatus: A dedicated microwave extraction system with temperature and power control.

  • Protocol:

    • Place 5 g of dried, powdered A. cerefolium into a microwave-safe extraction vessel.

    • Add 100 mL of ethanol to the vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: irradiate at 500 W for 15 minutes, maintaining the temperature at 80°C.

    • After the extraction cycle is complete, allow the vessel to cool to room temperature.

    • Filter the contents to separate the extract from the plant debris.

    • The resulting extract is ready for analysis or further processing.

Conclusion

The choice of extraction technique for this compound should be guided by the specific research objectives. For the isolation of essential oils, hydrodistillation remains a straightforward and effective method, though supercritical fluid extraction offers greater selectivity for certain compounds and shorter processing times. For obtaining extracts rich in phenolic compounds, traditional maceration is a viable option, but it is significantly outperformed in terms of speed and efficiency by modern techniques. Both ultrasound-assisted extraction and microwave-assisted extraction are powerful, green alternatives that dramatically reduce extraction time and solvent consumption, making them highly suitable for high-throughput screening and the development of nutraceuticals and pharmaceuticals. The provided protocols and workflow offer a robust foundation for researchers to systematically evaluate and optimize the extraction of valuable bioactive compounds from A. cerefolium.

References

Correlating phytochemical composition with the bioactivity of Anthriscus cerefolium from different geographical locations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phytochemical composition and bioactivity of Anthriscus cerefolium (chervil) from different geographical locations. By summarizing key experimental data, this document highlights how geographic origin can influence the therapeutic potential of this culinary herb.

This compound, a delicate annual herb, has a long history of use in both cuisine and traditional medicine. Emerging scientific evidence suggests that its therapeutic properties are closely linked to its rich and varied phytochemical profile. However, the composition of these bioactive compounds is not static; it is significantly influenced by the plant's geographical origin. Environmental factors such as climate, soil composition, and altitude can lead to distinct chemotypes with varying biological activities. This guide synthesizes available data to offer a comparative perspective on chervil sourced from different regions, providing a valuable resource for natural product research and drug discovery.

Phytochemical Composition: A Tale of Two Chemotypes

The essential oil of this compound is a primary contributor to its aroma and bioactivity. Analysis of chervil from different geographical locations reveals significant quantitative variations in its major volatile constituents, primarily estragole and 1-allyl-2,4-dimethoxybenzene. These variations suggest the existence of distinct chemotypes based on geographic origin.

Geographical OriginMajor Constituent 1Concentration (%)Major Constituent 2Concentration (%)Reference
Austria (Vienna) EstragoleVariable1-allyl-2,4-dimethoxybenzeneVariable[1][2]
Turkey Estragole (Methyl chavicol)83.101-allyl-2,4-dimethoxybenzene15.15
Iran EstragoleHigh--

Table 1: Comparison of Major Essential Oil Constituents in this compound from Different Geographical Locations.

Beyond the essential oils, the phenolic and flavonoid content of this compound contributes significantly to its bioactivity. A comprehensive study of a methanolic extract of chervil identified a rich profile of 72 phenolic compounds, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being the most dominant. While the specific geographical origin of this sample was not detailed in the referenced abstract, the findings underscore the importance of analyzing non-volatile fractions.[3][4] Research on Iranian chervil has quantified the total phenolic content, providing a baseline for comparison with samples from other regions.

Correlation with Bioactivity: From Antioxidant to Anti-inflammatory Potential

The observed variations in phytochemical composition directly impact the bioactivity of this compound extracts. Antioxidant, antimicrobial, and anti-inflammatory properties have been reported, with efficacy often linked to the concentration of specific compounds.

Geographical OriginBioactivity AssayKey FindingsReference
Iran DPPH Radical ScavengingEssential oil IC50 = 115 µg/mL; Methanolic extract showed notable activity.
Unspecified Antioxidant (six assays), Antimicrobial (six bacteria, eight fungi), Anti-inflammatory, Anti-enzymatic, CytotoxicThe methanolic extract exhibited broad-spectrum bioactivity.[3][4]

Table 2: Comparison of Bioactivity of this compound Extracts from Different Geographical Locations.

The Iranian chervil, rich in estragole, demonstrated notable antioxidant activity.[5] A comprehensive study on a methanolic extract of chervil revealed a wide range of biological effects, including antimicrobial activity against various bacteria and fungi, as well as anti-inflammatory and cytotoxic properties.[3][4] The potent bioactivities observed in this extract are attributed to its high concentration of phenolic compounds.[3][4] This highlights the need for further research to correlate the specific phenolic profiles of chervil from different geographical locations with this broad spectrum of bioactivities.

Experimental Protocols

This section details the methodologies employed in the cited studies for the analysis of this compound.

Phytochemical Analysis

1. Essential Oil Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Extraction: Essential oils are typically extracted from the aerial parts of the plant material through hydrodistillation using a Clevenger-type apparatus.

  • GC-MS System: An Agilent or similar gas chromatograph coupled with a mass selective detector is commonly used.

  • Column: A capillary column such as HP-5MS (or equivalent) is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A programmed temperature gradient is employed to separate the volatile compounds. For example, the oven temperature may be held at 60°C for a few minutes, then increased at a rate of 3-4°C/min to 220-240°C.

  • Identification of Compounds: The identification of constituents is based on a comparison of their retention times and mass spectra with those of authentic standards and by using mass spectral libraries such as NIST and Wiley.

2. Phenolic Compound Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS):

  • Extraction: Phenolic compounds are typically extracted from dried plant material using a solvent such as methanol. The mixture is often sonicated or macerated to enhance extraction efficiency.

  • LC-HRMS/MS System: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap) is used.

  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (A) and acetonitrile or methanol with formic acid (B), is employed.

  • Identification of Compounds: Compounds are identified based on their accurate mass, fragmentation patterns (MS/MS), and retention times compared to authentic standards or databases.

Bioactivity Assays

1. Antioxidant Activity - DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the plant extract are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance is measured at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

2. Antimicrobial Activity - Broth Microdilution Method:

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Procedure:

    • Serial dilutions of the plant extract are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

    • The plates are incubated under appropriate conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the extract at which no visible growth of the microorganism is observed.

3. Anti-inflammatory Activity - Inhibition of Protein Denaturation:

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This in vitro assay assesses the ability of a substance to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Procedure:

    • A reaction mixture containing the plant extract at various concentrations and a solution of BSA is prepared.

    • The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period, followed by heating to induce denaturation (e.g., 72°C).

    • After cooling, the turbidity of the solution is measured spectrophotometrically.

    • The percentage inhibition of protein denaturation is calculated relative to a control without the extract.

Visualizing the Correlation and Workflow

To better understand the relationship between geographical origin, phytochemical profile, and bioactivity, as well as the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_bioactivity Bioactivity Screening cluster_correlation Data Correlation and Interpretation collection Collection of this compound from Different Geographical Locations preparation Drying and Grinding of Plant Material collection->preparation extraction Solvent Extraction (e.g., Methanol, Hydrodistillation) preparation->extraction gcms GC-MS Analysis (Essential Oils) extraction->gcms For Volatiles lcms LC-HRMS/MS Analysis (Phenolic Compounds) extraction->lcms For Non-Volatiles antioxidant Antioxidant Assays (e.g., DPPH) extraction->antioxidant antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) extraction->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) extraction->anti_inflammatory correlation Correlating Phytochemical Profile with Bioactivity Data gcms->correlation lcms->correlation antioxidant->correlation antimicrobial->correlation anti_inflammatory->correlation

Caption: Experimental workflow from sample collection to data analysis.

logical_relationship location Geographical Location (e.g., Austria, Turkey, Iran) environment Environmental Factors (Climate, Soil, Altitude) location->environment influences phytochemicals Phytochemical Composition - Essential Oils (Estragole) - Phenolics (Dicaffeoylquinic acids) environment->phytochemicals determines bioactivity Biological Activity - Antioxidant - Antimicrobial - Anti-inflammatory phytochemicals->bioactivity correlates with

Caption: Relationship between geography, phytochemistry, and bioactivity.

Conclusion

The available data, though not exhaustive, strongly indicates that the geographical origin of this compound is a critical factor influencing its phytochemical composition and, consequently, its bioactive potential. The variation in the ratio of key essential oil components between Austrian, Turkish, and Iranian chervil highlights the existence of distinct chemotypes. Furthermore, the rich phenolic profile identified in chervil suggests that a broader range of non-volatile compounds also plays a crucial role in its therapeutic effects.

For researchers and drug development professionals, this geographical variation presents both a challenge and an opportunity. It underscores the importance of careful sourcing and chemical standardization of plant material for consistent and reproducible results in research and product development. Conversely, the existence of different chemotypes offers the potential to select for specific phytochemical profiles that are optimized for desired therapeutic outcomes. Future research should focus on systematic, comparative studies of chervil from a wider range of geographical locations, employing standardized methodologies to create a comprehensive map of its phytochemical diversity and associated bioactivities. Such efforts will be invaluable in unlocking the full therapeutic potential of this versatile medicinal herb.

References

Unveiling the Anti-Inflammatory Potential of Anthriscus cerefolium: A Comparative Analysis in an Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Anthriscus cerefolium, commonly known as chervil, with established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a notable lack of in vivo research on this compound, this guide leverages data from its close relative, Anthriscus sylvestris, to provide valuable insights into the potential efficacy of this botanical extract in an animal model of acute inflammation.

This analysis focuses on the widely utilized carrageenan-induced rat paw edema model, a standard preclinical assay for evaluating the efficacy of anti-inflammatory agents. The data presented herein offers a foundation for further investigation into the therapeutic applications of this compound and its bioactive constituents.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effect of an aqueous extract of Anthriscus sylvestris leaves was evaluated and compared with the standard NSAIDs, Indomethacin and Diclofenac. The percentage of paw edema inhibition was the primary endpoint for assessing efficacy.

Treatment GroupDosageAdministration RouteTime Point (Post-Carrageenan)Paw Edema Inhibition (%)
Control (Vehicle) -Oral4 hours0%
Anthriscus sylvestris Aqueous Leaf Extract 50 mg/kgOral4 hours15%[1][2]
100 mg/kgOral4 hours31%[1][2]
200 mg/kgOral4 hours40%[1][2]
Indomethacin 10 mg/kgOral3 hours~54-65.71%[3]
Diclofenac 5 mg/kgOral2 hours56.17%
20 mg/kgOral3 hours71.82%

Detailed Experimental Protocols

A standardized protocol for the carrageenan-induced rat paw edema model was utilized in the referenced studies.

Animal Model: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the sub-plantar region of the right hind paw of the rats.

Treatment Administration:

  • Anthriscus sylvestris Extract: The aqueous leaf extract is administered orally at doses of 50, 100, and 200 mg/kg body weight, one hour before the carrageenan injection.[1][2]

  • Reference NSAIDs: Indomethacin (10 mg/kg) or Diclofenac (5-30 mg/kg) are administered orally, typically 30 to 60 minutes before carrageenan administration.[3][4][5]

  • Control Group: The control group receives the vehicle (e.g., saline or 1% carboxymethyl cellulose) orally.[4]

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.

Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] x 100

Where:

  • Vc = Average paw volume of the control group

  • Vt = Average paw volume of the treated group

Visualizing the Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate the proposed anti-inflammatory signaling pathway of the Anthriscus extract and the experimental workflow.

G Proposed Anti-Inflammatory Signaling Pathway of Anthriscus Extract cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_n NF-κB (p65) MAPK->NFkB_n activates IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65) NFkB->NFkB_n translocates Anthriscus Anthriscus Extract Anthriscus->MAPK inhibits Anthriscus->IKK inhibits Gene Pro-inflammatory Gene Expression NFkB_n->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines iNOS_COX2 iNOS, COX-2 Gene->iNOS_COX2 Cytokines->Inflammatory Stimulus iNOS_COX2->Inflammatory Stimulus

Caption: Proposed mechanism of action of Anthriscus extract in inhibiting inflammatory pathways.

G Experimental Workflow for Carrageenan-Induced Paw Edema Assay cluster_setup Animal Preparation cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis acclimatization Acclimatization of Rats grouping Grouping of Animals (Control, Treated, Standard) acclimatization->grouping administration Oral Administration of Extract/Drug/Vehicle grouping->administration carrageenan Sub-plantar Injection of Carrageenan administration->carrageenan 1 hour prior measurement Measurement of Paw Volume at Timed Intervals carrageenan->measurement calculation Calculation of % Edema Inhibition measurement->calculation comparison Statistical Comparison between Groups calculation->comparison

Caption: Workflow of the carrageenan-induced paw edema experiment.

Discussion and Future Directions

The data from Anthriscus sylvestris suggests that extracts from the Anthriscus genus possess dose-dependent anti-inflammatory properties. The observed inhibition of paw edema, while not as potent as the standard NSAIDs at the tested doses, is significant and warrants further investigation. The proposed mechanism of action, involving the downregulation of key inflammatory signaling pathways like NF-κB and MAPK, provides a molecular basis for these effects.[1][2][6]

It is crucial to emphasize that these findings are based on a related species, and direct in vivo studies on this compound are necessary to validate these preliminary observations. Future research should focus on:

  • In vivo studies: Conducting carrageenan-induced paw edema and other animal models of inflammation (e.g., adjuvant-induced arthritis) using extracts of this compound.

  • Bioactive compound isolation: Identifying and isolating the specific bioactive compounds within this compound responsible for the anti-inflammatory effects. Deoxypodophyllotoxin has been identified as a potent anti-inflammatory lignan in Anthriscus sylvestris.[7]

  • Dose-response studies: Establishing a comprehensive dose-response relationship for this compound extracts and its purified components.

  • Comparative studies: Performing head-to-head comparative studies with a wider range of NSAIDs and other herbal anti-inflammatory agents.

References

Replicating Traditional Medicinal Uses of Anthriscus cerefolium: A Comparative Guide for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional Herb to Modern Therapeutic Target

Anthriscus cerefolium, commonly known as chervil, is an herb with a rich history in traditional medicine, where it has been utilized for its diuretic, anti-inflammatory, and digestive properties.[1][2][3][4][5] Modern scientific inquiry is beginning to validate these traditional applications, identifying a host of bioactive compounds, including phenolic acids and flavonoids, that are likely responsible for its therapeutic effects.[6][7][8][9] This guide provides a framework for replicating the traditional medicinal uses of this compound in a controlled laboratory setting. It offers detailed experimental protocols, comparative data for performance evaluation against established alternatives, and a deeper look into the molecular pathways this herb may influence.

Bioactive Compounds of Interest

Recent phytochemical analyses of this compound have identified several classes of bioactive compounds, with phenolic acids and flavonoids being the most prominent. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in characterizing these constituents.[2][10] A methanolic extract of chervil has been shown to contain a rich array of these compounds.[1][3][11]

Compound ClassSpecific Compounds Identified in this compoundAnalytical MethodReference
Phenolic Acids Caffeoylquinic acid derivatives, Malonyl-dicaffeoylquinic acid isomersUHPLC-LTQ OrbiTrap MS⁴[10][11]
Flavonoids Apigenin, Luteolin, Luteolin-7-O-glucoside (cinaroside)UHPLC-LTQ OrbiTrap MS⁴[3][10][11]
Other Essential oils (Estragole), LignansGC-MS[3]

Replicating Anti-inflammatory Effects in vitro

Traditional use of chervil for inflammatory conditions can be investigated in the lab using established in vitro models. These assays provide a preliminary screening of the anti-inflammatory potential of A. cerefolium extracts.

Experimental Protocols

1. Inhibition of Protein Denaturation Assay:

This assay assesses the ability of a substance to prevent the denaturation of proteins, a key process in inflammation.

  • Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.3), this compound extract, Indomethacin (positive control).

  • Procedure:

    • Prepare a 0.2% w/v solution of BSA in PBS.

    • Prepare various concentrations of the A. cerefolium extract and Indomethacin.

    • To 0.5 mL of the BSA solution, add 0.5 mL of the extract or standard at different concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = 100 × (Abscontrol - Abssample) / Abscontrol

2. Red Blood Cell (RBC) Membrane Stabilization Assay:

This assay evaluates the ability of a substance to protect RBC membranes from lysis induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.

  • Materials: Fresh human blood, isotonic saline (0.9% NaCl), hypotonic saline (0.25% NaCl), this compound extract, Indomethacin (positive control).

  • Procedure:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline.

    • Prepare a 10% v/v suspension of RBCs in isotonic saline.

    • Prepare a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of the A. cerefolium extract or standard at various concentrations.

    • Incubate at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • The percentage of membrane stabilization is calculated as: % Protection = 100 - ((Abssample / Abscontrol) × 100)

Comparative Performance Data

While direct comparative studies on the anti-inflammatory activity of this compound using these specific assays are limited, the following table provides data for the standard drug Indomethacin and another well-researched herbal anti-inflammatory, Curcuma longa (turmeric), to serve as a benchmark for future studies on chervil.

TestSubstanceConcentration% Inhibition / ProtectionIC₅₀ Value
Protein Denaturation Indomethacin100 µg/mL~70%~50 µg/mL
Curcuma longa extract250 µg/mL~65%~150 µg/mL
This compound extract-Data Not AvailableData Not Available
RBC Membrane Stabilization Indomethacin100 µg/mL~80%~40 µg/mL
Curcuma longa extract250 µg/mL~75%~120 µg/mL
This compound extract-Data Not AvailableData Not Available
Underlying Signaling Pathways

The anti-inflammatory effects of many plant-derived compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Pro_inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IKK_Complex->IkB Leads to IκB Degradation NF_kB NF-κB (p50/p65) IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB IkB->IkB_NF_kB Inhibits NF-κB Translocation Nucleus Nucleus NF_kB->Nucleus Translocates NF_kB->IkB_NF_kB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Promotes Anthriscus_cerefolium This compound Bioactives Anthriscus_cerefolium->IKK_Complex Inhibits IkB_NF_kB->IKK_Complex

Figure 1: Proposed inhibition of the NF-κB signaling pathway by This compound bioactives.

MAPK_Signaling_Pathway Stress_Stimuli Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Promotes Anthriscus_cerefolium This compound Bioactives Anthriscus_cerefolium->MAPKK Inhibits

Figure 2: Proposed modulation of the MAPK signaling pathway by This compound bioactives.

Replicating Diuretic Effects in vivo

The traditional use of chervil as a diuretic can be scientifically validated using rodent models. These experiments measure changes in urine output and electrolyte balance.

Experimental Protocol

Acute Diuretic Activity in Rats:

  • Animals: Male Wistar rats (150-200g).

  • Housing: Metabolic cages to allow for the collection of urine free from fecal contamination.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer a saline load (0.9% NaCl, 25 mL/kg body weight) orally to all animals to ensure a uniform state of hydration.

    • Divide the animals into groups:

      • Control group: Vehicle (e.g., distilled water).

      • Positive control group: Furosemide (10 mg/kg, p.o.).

      • Test groups: this compound extract at various doses (e.g., 100, 200, 400 mg/kg, p.o.).

    • Place each rat in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., every hour for 5 hours).

    • Measure the total volume of urine for each animal.

    • Analyze urine for electrolyte content (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

    • Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).

Comparative Performance Data
Parameter (at 5 hours)Vehicle (Saline)Furosemide (10 mg/kg)Urtica dioica extract (500 mg/kg)This compound extract
Urine Volume (mL/100g) ~1.5~4.5~3.0Data Not Available
Na⁺ Excretion (mEq/L) BaselineSignificantly IncreasedIncreasedData Not Available
K⁺ Excretion (mEq/L) BaselineSignificantly IncreasedIncreasedData Not Available
Diuretic Index 1.0~3.0~2.0Data Not Available

Extraction and Characterization of Bioactive Compounds

To facilitate further research and the development of standardized extracts, robust protocols for the extraction and characterization of bioactive compounds from this compound are essential.

Experimental Protocols

1. Methanolic Extraction of Phenolic Compounds:

  • Materials: Dried, powdered this compound plant material, 80% methanol.

  • Procedure:

    • Macerate the plant powder in 80% methanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).

2. UPLC-QTOF-MS/MS Analysis for Compound Characterization:

  • Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Dissolve the extract in a suitable solvent (e.g., methanol).

    • Separate the compounds on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer is operated in both positive and negative ion modes to acquire high-resolution mass spectra.

    • Identify compounds by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of authentic standards and literature data.[2][10]

Experimental_Workflow Plant_Material Dried & Powdered This compound Extraction Methanolic Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation In_Vitro_Assays In Vitro Assays (Anti-inflammatory) Crude_Extract->In_Vitro_Assays In_Vivo_Assays In Vivo Assays (Diuretic) Crude_Extract->In_Vivo_Assays Analytical_Characterization UPLC-QTOF-MS/MS Analysis Crude_Extract->Analytical_Characterization Fractions Hexane, Ethyl Acetate, n-Butanol Fractions Fractionation->Fractions Fractions->In_Vitro_Assays Fractions->In_Vivo_Assays Fractions->Analytical_Characterization Bioactive_Compounds Identification of Bioactive Compounds Analytical_Characterization->Bioactive_Compounds

Figure 3: General experimental workflow for investigating the bioactivity of This compound.

Conclusion and Future Directions

The traditional medicinal uses of this compound present a compelling case for further scientific investigation. The protocols and comparative data outlined in this guide offer a starting point for researchers to systematically evaluate its anti-inflammatory and diuretic properties. While preliminary studies have identified promising bioactive compounds, there is a clear need for more direct, quantitative comparative studies to benchmark the efficacy of chervil extracts against standard therapeutic agents. Future research should focus on isolating and characterizing the most active compounds, elucidating their precise mechanisms of action on signaling pathways such as NF-κB and MAPK, and conducting well-designed in vivo studies to establish dose-response relationships and safety profiles. Such efforts will be crucial in translating the traditional knowledge of this herb into evidence-based therapeutic applications.

References

Benchmarking the Antioxidant Capacity of Anthriscus cerefolium Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Anthriscus cerefolium, commonly known as chervil, against established antioxidant standards: ascorbic acid, Trolox, and gallic acid. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to serve as a valuable resource for researchers investigating natural antioxidant sources.

Comparative Antioxidant Capacity

The antioxidant capacity of a substance can be evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), Trolox Equivalents (TE), or Ascorbic Acid Equivalents (AAE).

While direct comparative studies of this compound against all three standards using multiple assays are limited in the available literature, this guide compiles existing data to provide a benchmark.

SubstanceAssayResultUnit
This compound (Ethyl Acetate Extract) DPPH169.43 ± 0.98µg/mL (IC50)
This compound (Essential Oil) DPPH115µg/mL (IC50)
Ascorbic Acid DPPH1.18 ± 0.98µg/mL (IC50)
Trolox DPPH3.765 ± 0.083µg/mL (IC50)
Trolox ABTS2.926 ± 0.029µg/mL (IC50)[1]
Gallic Acid ABTSHigher than TroloxTEAC value
Ascorbic Acid FRAPStandard ReferenceµM Fe(II)/g
This compound ABTSData not available-
This compound FRAPData not available-

Note on Data Interpretation: A lower IC50 value indicates a higher antioxidant capacity. For assays expressed in equivalents (TEAC or AAE), a higher value signifies greater antioxidant potential. The presented data for this compound indicates that while it possesses antioxidant activity, it is less potent than the standard antioxidants ascorbic acid and Trolox in the DPPH assay. Further research is required to quantify its capacity using ABTS and FRAP assays for a more comprehensive comparison.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[2][3]

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[2][4]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Samples and Standards: Prepare a stock solution of the this compound extract and the standard antioxidants (ascorbic acid, Trolox, gallic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions.

  • Assay:

    • In a 96-well microplate or cuvettes, add a defined volume of each sample or standard dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample/standard. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5][6]

Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form. The decrease in absorbance is measured spectrophotometrically at approximately 734 nm.[5][6]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Samples and Standards: Prepare dilutions of the this compound extract and the standard antioxidants (Trolox is commonly used) in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard to a defined volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7]

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.

  • Preparation of Samples and Standards: Prepare dilutions of the this compound extract and the standard antioxidant (ascorbic acid or Trolox) in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard to a defined volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., ascorbic acid or FeSO₄) and is expressed as Ascorbic Acid Equivalents (AAE) or µM Fe(II) per gram of the sample.[8]

Signaling Pathway and Experimental Workflow

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress. Many natural antioxidants, including those found in plants, are known to activate this pathway, leading to the expression of a battery of antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: The Nrf2-ARE signaling pathway activation under oxidative stress.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of a plant extract involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_assays Antioxidant Assays start Start: Plant Material (this compound) prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) prep->extraction filtration Filtration & Concentration extraction->filtration extract Crude Extract filtration->extract dpph DPPH Assay extract->dpph abts ABTS Assay extract->abts frap FRAP Assay extract->frap data_acq Spectrophotometric Data Acquisition dpph->data_acq abts->data_acq frap->data_acq analysis Data Analysis (IC50, TEAC, AAE Calculation) data_acq->analysis comparison Comparison with Standards (Ascorbic Acid, Trolox, Gallic Acid) analysis->comparison end End: Benchmarking Report comparison->end

Caption: General experimental workflow for assessing antioxidant capacity.

Conclusion

This compound exhibits demonstrable antioxidant properties, primarily attributed to its flavonoid and lignan content. However, based on the available DPPH assay data, its radical scavenging activity is lower than that of the potent standards ascorbic acid and Trolox. To provide a more definitive benchmark, further studies are warranted to quantify the antioxidant capacity of various this compound extracts using the ABTS and FRAP assays. The experimental protocols and workflow outlined in this guide offer a standardized approach for conducting such comparative analyses, which are essential for the validation and potential application of natural products in drug development and as health-promoting agents.

References

Comparative Analysis of Bioactive Responses to Anthriscus cerefolium Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological effects of Anthriscus cerefolium (chervil) treatment. While direct, comprehensive studies on its impact on global gene expression are not yet available in public literature, this document synthesizes existing data on its bioactive properties and proposes a framework for future transcriptomic analyses.

This compound, commonly known as chervil, is an aromatic herb that has been traditionally used for various medicinal purposes. Recent scientific investigations have begun to elucidate the molecular basis for its therapeutic potential, focusing on its rich phytochemical composition and consequent biological activities. This guide summarizes the key findings from these studies and presents a hypothetical experimental design for a comparative gene expression analysis to further explore its mechanisms of action.

Bioactive Compounds and Known Biological Effects

This compound is rich in phenolic compounds, which are believed to be the primary contributors to its biological activities.[1] These activities include antimicrobial, antioxidant, anti-enzymatic, cytotoxic, and anti-inflammatory properties.[1]

Table 1: Summary of Identified Bioactive Compounds in this compound
Compound ClassSpecific Compounds IdentifiedReference
Phenolic AcidsMalonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, other phenolic acid derivatives[1][2]
FlavonoidsLuteolin, Apigenin, Isorhamnetin 3-O-(3″-p-coumaroyl)-rhamnoside, other flavonol and flavone compounds[2]
LignansDeoxypodophyllotoxin[3]
Essential OilsEstragole, Chrysanthenyl acetate[4]

Potential Signaling Pathways

Based on the observed biological activities and the known functions of the identified phenolic compounds, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis from existing research suggests potential modulation of pathways related to anti-tumor, anti-inflammatory, and anti-microbial responses.[1][5] While specific gene targets are yet to be fully elucidated, the anti-inflammatory effects, for instance, may involve the NF-κB signaling pathway, a key regulator of inflammation. The cytotoxic properties against cancer cell lines like glioblastoma suggest potential interference with cell proliferation and survival pathways.[6]

Below is a conceptual diagram illustrating a potential signaling pathway that could be influenced by the bioactive compounds in this compound, leading to an anti-inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK NF-kB_IkB NF-κB IκB IKK->NF-kB_IkB Phosphorylation NF-kB NF-κB NF-kB_IkB->NF-kB IκB Degradation Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression Nuclear Translocation and Transcription Anthriscus_cerefolium This compound Bioactive Compounds Anthriscus_cerefolium->IKK Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor G Cell_Culture 1. Cell Culture (e.g., Macrophages) Treatment 2. Treatment Groups: - Vehicle Control - A. cerefolium Extract - Positive Control (e.g., Dexamethasone) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. Library Preparation RNA_Extraction->Library_Prep Sequencing 5. RNA Sequencing (RNA-seq) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis: - Differential Gene Expression - Pathway Analysis - Gene Ontology Sequencing->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Anthriscus cerefolium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and proper disposal of Anthriscus cerefolium, commonly known as chervil, within a research laboratory environment. Adherence to these procedures is critical to ensure personnel safety and compliance with institutional and regulatory standards.

This compound is generally recognized as safe (GRAS) for culinary use.[1][2] However, researchers should be aware that the plant and its extracts contain compounds that may present hazards in a laboratory context. The essential oil of chervil contains estragole (methyl chavicol) and methyl eugenol, which have been reported to have carcinogenic properties in rats.[1] The presence of these compounds makes the herb potentially toxic if used in excess.[1] Furthermore, direct skin contact with the plant or its extracts may cause phytodermatitis.[1]

The following procedures outline the proper disposal methods for various forms of this compound waste generated in a laboratory.

Risk Assessment and Waste Segregation

Before initiating any disposal procedure, a thorough risk assessment of the this compound waste must be conducted. The primary consideration is whether the material has been chemically treated or is in a form that concentrates potentially hazardous compounds.

Key Principles of Waste Segregation:

  • Non-Hazardous Plant Waste: Uncontaminated, untreated plant parts.

  • Chemically Contaminated Waste: Plant material that has been in contact with hazardous chemicals (e.g., solvents, heavy metals).

  • Sharps Waste: Any items that can puncture or cut skin, such as scalpel blades or razor blades used for tissue sectioning.

  • Liquid Waste: Solvents, extracts, and solutions containing this compound components.

All waste containers must be clearly labeled with their contents and associated hazards.[3][4]

Disposal Procedures for Solid Waste

The appropriate disposal method for solid this compound waste depends on its form and contamination status.

Waste TypeDisposal Protocol
Untreated Plant Material 1. Collect in a designated, clearly labeled container. 2. To render the material biologically non-viable, autoclaving is recommended.[5] 3. After autoclaving and cooling, the material can typically be disposed of in the regular municipal waste stream. Confirm this is in accordance with your institution's policies.
Chemically Contaminated Plant Material 1. Collect in a chemically resistant, leak-proof container with a secure lid.[4][6] 2. Label the container as "Hazardous Chemical Waste" and list the specific chemical contaminants.[3] 3. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4][7]
Contaminated Labware (e.g., gloves, paper towels) 1. Collect in a designated container lined with a plastic bag.[8] 2. If contaminated with hazardous chemicals, manage as hazardous waste.

Disposal Procedures for Liquid Waste

Liquid waste containing this compound extracts or residues requires careful handling.

Waste TypeDisposal Protocol
Aqueous Non-Hazardous Extracts 1. Consult your institution's policy on the disposal of non-hazardous aqueous waste. Some jurisdictions may permit disposal down the sanitary sewer with copious amounts of water, while others may prohibit it.[9]
Solvent-Based Extracts and Chemical Solutions 1. Collect in a designated, properly labeled, and sealed waste container.[3][6] 2. Never mix incompatible waste streams.[4][6] 3. Dispose of as hazardous chemical waste through your institution's EHS office.[4]

Experimental Protocols: Decontamination of Labware

Proper decontamination of labware that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.

Rinsing Procedure for Empty Containers of Hazardous Extracts:

  • Initial Rinse: The first rinse of a container that held a hazardous this compound extract (e.g., a solvent-based extract) must be collected and disposed of as hazardous waste.[4]

  • Subsequent Rinses: For containers of highly toxic materials, the first three rinses must be collected as hazardous waste.[4]

  • Final Cleaning: After the required hazardous rinsate has been collected, the container can be washed using standard laboratory procedures.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow A Start: this compound Waste Generated B Chemically Contaminated? A->B C Solid or Liquid? B->C No H Collect in Labeled Hazardous Waste Container B->H Yes D Solid Waste (Plant Material, Gloves, etc.) C->D Solid E Liquid Waste (Extracts, Solutions) C->E Liquid F Autoclave to Render Non-Viable D->F J Aqueous & Non-Hazardous? E->J G Dispose in Regular Trash (Confirm Institutional Policy) F->G I Dispose via EHS H->I J->H No K Dispose via Sanitary Sewer (Confirm Institutional Policy) J->K Yes

References

Standard Operating Procedure: Safe Handling of Anthriscus cerefolium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling of Anthriscus cerefolium (chervil) in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.

This compound, commonly known as chervil, is an herb that contains several bioactive compounds. While it has a history of use in traditional medicine, handling the plant material and its extracts in a research setting requires specific precautions.[1][2] The primary hazards are associated with skin contact and potential allergic reactions. The plant contains furanocoumarins, which can cause phototoxicity, making the skin more sensitive to sunlight and potentially leading to blistering.[3] There are also reports of phytodermatitis (skin inflammation) following skin contact.[4] Furthermore, the essential oil contains estragole, which has been reported to have carcinogenic and genotoxic properties, making it toxic if used in excess.[4]

Risk Assessment and Hazard Summary

A summary of the potential hazards associated with handling this compound is provided below.

HazardRoute of ExposurePotential Health EffectsRecommended Controls
Phototoxicity Dermal (Skin Contact)Increased sensitivity to sunlight, potentially leading to blistering and severe sunburn.[3]Use of gloves and lab coats; avoid exposure to sunlight after handling.
Phytodermatitis Dermal (Skin Contact)Skin inflammation and irritation.[4]Use of gloves and lab coats.
Allergic Reaction Dermal, Inhalation, IngestionMild oral allergy symptoms; potential for more severe reactions in sensitized individuals.[3]Use of gloves, eye protection, and potentially respiratory protection if generating aerosols.
Toxicity (Estragole) Ingestion, Inhalation, Dermal AbsorptionThe essential oil can be poisonous if ingested or absorbed; reported carcinogenic and genotoxic properties in excess.[4][5]Standard laboratory controls to prevent ingestion, inhalation, and skin contact.

Operational and Disposal Plans

Required Personal Protective Equipment (PPE)

Proper selection and use of PPE is the primary barrier against exposure. The following PPE is mandatory when handling this compound plant material, extracts, or essential oils.

  • Hand Protection :

    • Wear nitrile or neoprene gloves to protect against dermal contact.[6] Latex gloves are not recommended as they may not provide sufficient protection against the chemical constituents.[6]

    • Change gloves immediately if they become contaminated or torn.

    • Wash hands thoroughly after removing gloves.[7]

  • Body Protection :

    • A long-sleeved laboratory coat is required to protect the skin and clothing.[8]

    • Ensure the lab coat is fully buttoned.

  • Eye and Face Protection :

    • Wear safety glasses with side shields at all times.

    • If there is a risk of splashing (e.g., when working with liquid extracts or solvents), a face shield worn over safety glasses is required.[9]

  • Respiratory Protection :

    • Respiratory protection is not typically required when handling fresh or whole plant material.

    • A dust mask or a fitted respirator may be necessary if procedures generate significant dust or aerosols (e.g., grinding dried plant material).[10]

Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

  • Preparation :

    • Designate a specific work area for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • If working with volatile extracts or generating aerosols, perform the work within a chemical fume hood.[8]

    • Assemble all necessary materials and equipment before beginning.

  • Donning PPE :

    • Put on a lab coat and appropriate eye protection.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]

  • Handling the Material :

    • Carefully handle the plant material to minimize the creation of dust or splashes.[7]

    • Use appropriate laboratory tools (forceps, spatulas) to manipulate the material.

    • Keep all containers with this compound material clearly labeled and sealed when not in use.[11]

  • Decontamination :

    • After the procedure is complete, decontaminate the work surface with an appropriate disinfectant or cleaning agent.

    • Clean any equipment used in the process according to standard laboratory procedures.

  • Doffing PPE :

    • Remove gloves first, peeling them off without touching the outside surface.

    • Remove the lab coat, turning it inside out to contain any potential contaminants.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper waste segregation and disposal are critical to ensure safety and environmental compliance.

  • Non-Contaminated Plant Waste :

    • Solid plant material that has not been contaminated with chemicals or biohazards can typically be disposed of in the regular trash.

    • Place the waste in a sealed bag before putting it in the bin to prevent odors and potential allergen spread.

  • Chemically Contaminated Waste :

    • All plant material, gloves, paper towels, and other disposable items contaminated with solvents or other hazardous chemicals must be disposed of as hazardous chemical waste.[12]

    • Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.[13]

    • Follow your institution's specific procedures for hazardous waste pickup.

  • Sharps Waste :

    • Any sharps (e.g., scalpel blades, needles) used in the process must be disposed of in a designated sharps container.[12]

    • Do not recap needles.[14]

    • If sharps are chemically contaminated, they must be disposed of in a sharps container designated for hazardous waste.[12]

  • Empty Containers :

    • Containers that held hazardous materials (e.g., solvent extracts) must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[13] Once properly rinsed, the "empty" container can often be disposed of in the regular trash or recycled, after removing or defacing the label.[13]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Designate Work Area B 2. Don PPE (Lab Coat, Goggles, Gloves) A->B C 3. Handle Material (In Fume Hood if needed) B->C Proceed to Handling D 4. Process Sample (Extraction, Analysis, etc.) C->D E 5. Decontaminate Work Area & Equipment D->E Procedure Complete F 6. Segregate & Dispose of Waste E->F G 7. Doff PPE F->G H 8. Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。